molecular formula C12H10BrNO2S B187502 N-(3-bromophenyl)benzenesulfonamide CAS No. 91394-73-9

N-(3-bromophenyl)benzenesulfonamide

Cat. No.: B187502
CAS No.: 91394-73-9
M. Wt: 312.18 g/mol
InChI Key: PNTFBASRFYOFKZ-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10BrNO2S and its molecular weight is 312.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95708. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-bromophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTFBASRFYOFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919770
Record name N-(3-Bromophenyl)benzenesulfonamide
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Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91394-73-9
Record name NSC95708
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95708
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3-Bromophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(3-bromophenyl)benzenesulfonamide: Principles, Protocol, and Practical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-bromophenyl)benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The core of this guide is a detailed, field-proven protocol for the reaction of 3-bromoaniline with benzenesulfonyl chloride. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, the rationale behind experimental choices, and strategies for overcoming common challenges. It is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthetic transformation. The guide includes a detailed experimental protocol, characterization data, and visual representations of the reaction mechanism and workflow to ensure clarity and reproducibility.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, sulfonamide-containing compounds have been developed as therapeutic agents for a wide range of diseases.[1][2] N-aryl sulfonamides, in particular, are recognized as privileged structures due to their diverse biological activities, which include antibacterial, antitumor, and anti-HIV properties.[3] The synthesis of this compound serves as an excellent case study in the construction of this important pharmacophore. The presence of the bromine atom on the phenyl ring also offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

The Core Synthesis: Nucleophilic Acyl Substitution

The most direct and widely employed method for the synthesis of this compound is the reaction between 3-bromoaniline and benzenesulfonyl chloride.[4] This reaction proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 3-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide. A base, typically pyridine or triethylamine, is used to deprotonate the nitrogen, yielding the final this compound product and a salt of the base (e.g., pyridinium chloride).[5]

Reaction_Mechanism R1 3-Bromoaniline Int Tetrahedral Intermediate R1->Int Nucleophilic Attack R2 Benzenesulfonyl Chloride R2->Int Base Base (e.g., Pyridine) P2 Base Hydrochloride P1 This compound Int->P1 Chloride Elimination Int->P2 Proton Abstraction

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
3-Bromoaniline172.0310.01.72 g
Benzenesulfonyl Chloride176.6210.51.85 g (1.3 mL)
Pyridine79.1030.02.4 mL
Dichloromethane (DCM)--50 mL
1 M Hydrochloric Acid--2 x 25 mL
Saturated Sodium Bicarbonate--25 mL
Brine--25 mL
Anhydrous Magnesium Sulfate--As needed
Ethanol (for recrystallization)--As needed
Reaction Procedure

Experimental_Workflow start Start dissolve Dissolve 3-bromoaniline and pyridine in DCM start->dissolve cool Cool reaction mixture to 0 °C dissolve->cool add Add benzenesulfonyl chloride dropwise cool->add react Stir at room temperature for 2-4 hours add->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Begin Aqueous Workup monitor->workup Reaction Complete wash_hcl Wash with 1 M HCl workup->wash_hcl wash_bicarb Wash with saturated NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry organic layer with MgSO4 wash_brine->dry filter_evap Filter and evaporate solvent dry->filter_evap purify Purify by recrystallization filter_evap->purify characterize Characterize final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.72 g, 10.0 mmol) and pyridine (2.4 mL, 30.0 mmol) in dichloromethane (50 mL).

  • Addition of Electrophile: Cool the solution to 0 °C in an ice bath. To this stirred solution, add benzenesulfonyl chloride (1.85 g, 10.5 mmol) dropwise over a period of 10-15 minutes. The formation of a white precipitate (pyridinium chloride) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 25 mL) to remove excess pyridine, saturated sodium bicarbonate solution (25 mL), and brine (25 mL).

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford this compound as a white to off-white solid.[6]

Causality Behind Experimental Choices
  • Choice of Base: Pyridine serves a dual role as a base to neutralize the generated HCl and as a nucleophilic catalyst. Triethylamine is another common choice.[5] An excess of the base is used to ensure complete neutralization and to drive the reaction to completion.

  • Solvent: Dichloromethane is an excellent solvent for this reaction as it is inert and dissolves both reactants.

  • Stoichiometry: A slight excess of the sulfonyl chloride can be used to ensure complete consumption of the aniline. However, a large excess should be avoided to prevent the formation of the di-sulfonated byproduct.[5]

  • Workup: The acidic wash is crucial for removing the basic pyridine. The bicarbonate wash neutralizes any remaining acid.

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through various analytical techniques.

Technique Expected Observations
Melting Point A sharp melting point indicates a high degree of purity.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of both the benzenesulfonyl and 3-bromophenyl groups, as well as a singlet for the N-H proton.
¹³C NMR The spectrum will display the expected number of signals for the carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (312.19 g/mol ).[7]

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete reaction is a common cause of low yield. Ensure the reaction has gone to completion by TLC before workup. The quality of the benzenesulfonyl chloride is also critical, as it can hydrolyze over time.

  • Formation of Di-sulfonated Byproduct: This can occur if the reaction temperature is too high or if a large excess of benzenesulfonyl chloride is used. Careful control of stoichiometry and temperature is key to minimizing this side reaction.[5]

  • Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate solvent system can be an effective alternative purification method.[8]

Conclusion

The synthesis of this compound is a robust and reliable procedure that serves as a gateway to a diverse range of biologically active molecules. By understanding the underlying principles of the reaction and adhering to a well-structured protocol, researchers can confidently and efficiently produce this valuable synthetic intermediate. This guide provides the necessary framework for both successful synthesis and the intelligent troubleshooting of potential experimental hurdles.

References

  • Waddell, L. J. N., Henry, M. C., Mostafa, M. A. B., & Sutherland, A. (2022).
  • Thieme. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process | Request PDF. Retrieved from [Link]

  • Thieme. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe. Retrieved from [Link]

  • (2021). Recent developments in the synthesis of N-aryl sulfonamides. Taylor & Francis Online. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of... Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Misan Researches.
  • National Institutes of Health. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). Retrieved from [Link]

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]

  • Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis and characterization of N-(3-bromophenyl)benzenesulfonamide. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced methodologies required for the thorough analysis of sulfonamide derivatives. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind the experimental choices, ensuring a deeper understanding of the scientific process.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a versatile and highly valuable scaffold in drug discovery.[1][2] Their therapeutic applications are remarkably broad, encompassing treatments for viral infections, cancer, inflammatory diseases, and ocular disorders, among others.[1] The enduring relevance of sulfonamides stems from their ability to be readily synthesized and modified, allowing for the fine-tuning of their biological activity.[1][2] this compound is a representative member of this class, incorporating a brominated phenyl ring that offers a site for further chemical elaboration, making it an attractive intermediate for the development of novel therapeutic agents.

This guide will delineate the essential steps for the synthesis and comprehensive characterization of this compound, providing a robust framework for its scientific investigation.

Synthesis of this compound

The most common and efficient method for the synthesis of N-arylbenzenesulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] This nucleophilic substitution reaction is straightforward and generally high-yielding.

Synthetic Pathway

The synthesis of this compound proceeds via the reaction of 3-bromoaniline with benzenesulfonyl chloride. Pyridine is often used as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-bromoaniline 3-Bromoaniline product This compound 3-bromoaniline->product + benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->product + Pyridine Pyridine (Base) Pyridine->product Catalyst

Caption: Synthetic route to this compound.

Experimental Protocol

Materials:

  • 3-Bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Rationale for Experimental Choices:

  • The use of anhydrous conditions is crucial as benzenesulfonyl chloride is sensitive to moisture.

  • Pyridine acts as a base to quench the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

  • The workup procedure is designed to remove unreacted starting materials and byproducts. The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

Spectroscopic and Structural Characterization

A multi-faceted analytical approach is essential for the unambiguous structural confirmation of the synthesized compound.

Analytical_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Synthesized_Product This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesized_Product->NMR IR FT-IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS X-Ray X-Ray Crystallography (if single crystals obtained) Synthesized_Product->X-Ray

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8-7.9d2HProtons ortho to SO₂
~7.4-7.6m3HProtons meta and para to SO₂
~7.3-7.4m1HProton on C2 of bromophenyl ring
~7.1-7.2t1HProton on C5 of bromophenyl ring
~7.0-7.1d1HProton on C6 of bromophenyl ring
~6.9-7.0d1HProton on C4 of bromophenyl ring
~ variablebr s1HN-H proton

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~140-142C-S (benzenesulfonyl)
~138-140C-N (bromophenyl)
~132-134C-H (para to SO₂)
~129-131C-H (ortho to SO₂)
~128-130C-H (meta to SO₂)
~122-124C-Br (bromophenyl)
~120-130Aromatic C-H (bromophenyl)

Justification of Predictions: The electron-withdrawing nature of the benzenesulfonyl group will deshield the aromatic protons of that ring, shifting them downfield. The protons on the 3-bromophenyl ring will exhibit complex splitting patterns due to their relative positions. The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3250-3350N-H stretchSulfonamide
~3050-3100C-H stretchAromatic
~1330-1370Asymmetric SO₂ stretchSulfonamide
~1150-1190Symmetric SO₂ stretchSulfonamide
~1000-1100C-N stretch
~690-900C-H bendAromatic (out-of-plane)
~500-600C-Br stretchBromoarene

These characteristic peaks provide strong evidence for the presence of the key functional groups within the this compound structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

  • Expected Molecular Ion (M⁺): For C₁₂H₁₀BrNO₂S, the calculated monoisotopic mass is approximately 310.96 g/mol . The mass spectrum should show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with peaks at m/z ~311 and ~313.

  • Key Fragmentation Pathways:

    • Cleavage of the S-N bond.

    • Loss of the SO₂ group.

    • Fragmentation of the aromatic rings.

Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound is currently available in the Cambridge Structural Database, analysis of related structures, such as N-(3-chlorophenyl)benzenesulfonamide, reveals common features.[5]

  • Molecular Conformation: The two aromatic rings are typically not coplanar, with a significant dihedral angle between them. The geometry around the sulfur atom is tetrahedral.

  • Intermolecular Interactions: Sulfonamides are known to form intermolecular hydrogen bonds between the N-H proton of one molecule and a sulfonyl oxygen of a neighboring molecule.[5] These interactions often lead to the formation of chains or more complex supramolecular architectures in the solid state.

Potential Applications and Future Directions

The broad spectrum of biological activities exhibited by sulfonamide derivatives suggests that this compound could be a valuable lead compound for drug discovery.[3][4] The presence of the bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to generate a library of analogs for biological screening.

Potential areas of investigation for this compound and its derivatives include:

  • Antimicrobial Activity: Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3]

  • Anti-inflammatory Effects: Some sulfonamides are selective COX-2 inhibitors, a key target in the treatment of inflammation.[3]

  • Anticancer Properties: Sulfonamides have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in some tumors.

  • Antidiabetic Potential: Certain sulfonamide derivatives have demonstrated hypoglycemic activity.[6]

The synthesis and thorough characterization of this compound, as outlined in this guide, are the foundational steps for exploring its therapeutic potential. Future research should focus on the biological evaluation of this compound and the generation of a diverse library of derivatives to establish structure-activity relationships.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). PubMed.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). Frontier Research Publication.
  • Sulfonamide derivatives: Synthesis and applications. (n.d.). International Journal of Frontiers in Chemistry and Pharmacy Research.
  • N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. (n.d.). PubChem.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry.
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (n.d.). PubMed.
  • N-(3-Chlorophenyl)benzenesulfonamide. (n.d.). PMC.

Sources

Introduction: The Significance of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N-(3-bromophenyl)benzenesulfonamide

This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry and drug discovery.[1][2][3] The sulfonamide functional group is considered a "privileged scaffold" due to its unique electronic and steric properties, enabling it to participate in crucial hydrogen bonding interactions with a wide array of biological targets.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, reactivity, and application of this compound, a versatile intermediate for chemical synthesis and a foundational structure in the development of novel therapeutic agents. Its structure combines the robust benzenesulfonamide core with a strategically placed bromine atom, which serves as a highly functional handle for further molecular elaboration through modern cross-coupling reactions.

Core Chemical and Physical Properties

This compound is a solid at room temperature, possessing the fundamental characteristics of an aromatic sulfonamide.[4] Its identity and core physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name This compoundInternal
CAS Number 91394-73-9[4][5][6]
Molecular Formula C₁₂H₁₀BrNO₂S[4]
Molecular Weight 312.19 g/mol [4]
Physical Form Solid[4]
Purity Typically ≥95%[4]
Solubility Slightly soluble in chloroform and methanol[7]
Storage Sealed in dry, room temperature conditions[4]
InChI Key PNTFBASRFYOFKZ-UHFFFAOYSA-N[4]

Synthesis and Experimental Protocols

The synthesis of this compound is a classic example of nucleophilic substitution at a sulfonyl group, a robust and high-yielding reaction. The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride electrophile towards the nucleophilic amine.

General Synthesis Pathway

The primary route involves the reaction of benzenesulfonyl chloride with 3-bromoaniline. The reaction is typically carried out in the presence of a base (like pyridine or an aqueous carbonate solution) to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_product Product A Benzenesulfonyl Chloride C Base (e.g., Pyridine) Solvent (e.g., DCM) A->C B 3-Bromoaniline B->C D This compound C->D Nucleophilic Substitution

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol

This protocol is a self-validating system, where reaction completion can be monitored, and the product's identity is confirmed through standard analytical techniques.

  • Reaction Setup: To a solution of 3-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add benzenesulfonyl chloride (1.05 eq) dropwise. The use of an ice bath helps to control the exothermic nature of the reaction.

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed. The base (either pyridine as the solvent or an added tertiary amine) is crucial to scavenge the HCl formed, preventing protonation of the starting amine which would render it non-nucleophilic.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. This aqueous workup ensures the removal of ionic species and unreacted starting materials.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of characteristic peaks for both aromatic rings and the N-H proton, along with the correct molecular ion peak, validates the synthesis.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key components: the acidic sulfonamide N-H, the two aromatic rings, and the carbon-bromine bond.

  • Sulfonamide Moiety: The proton on the nitrogen is acidic and can be deprotonated by a base. This allows for N-alkylation or N-arylation reactions to further functionalize the molecule. The sulfonamide group itself is generally stable but can be cleaved under specific, often harsh, reducing or oxidizing conditions.[3]

  • Aromatic Rings: Both phenyl rings are susceptible to electrophilic aromatic substitution, although they are deactivated by the electron-withdrawing sulfonyl group and the bromine atom.

  • Carbon-Bromine Bond: This is arguably the most valuable feature for drug development professionals. The C-Br bond is a prime substrate for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the direct and modular installation of diverse chemical fragments, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Diverse Scaffolds start This compound C-Br bond suzuki Suzuki Coupling (+ Boronic Acid/Ester) start:f1->suzuki heck Heck Coupling (+ Alkene) start:f1->heck buchwald Buchwald-Hartwig (+ Amine/Alcohol) start:f1->buchwald sonogashira Sonogashira Coupling (+ Alkyne) start:f1->sonogashira biaryl Bi-aryl derivatives suzuki->biaryl styrene Styrene derivatives heck->styrene arylamine Arylamine derivatives buchwald->arylamine alkyne Aryl-alkyne derivatives sonogashira->alkyne

Caption: Synthetic diversification of the core scaffold via the C-Br bond.

Role in Drug Discovery and Medicinal Chemistry

Benzenesulfonamide derivatives are a well-established class of pharmacologically active agents.[1][2] Their biological activities are extensive and include antibacterial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][8][9]

The utility of the benzenesulfonamide scaffold stems from its ability to mimic a peptide bond and act as a transition-state analog for certain enzymes. Specifically, the sulfonamide moiety is a potent zinc-binding group, making it a key pharmacophore for inhibiting metalloenzymes like carbonic anhydrases (CAs).[10] Many anticancer and diuretic drugs function by inhibiting specific CA isozymes.[10][11]

This compound serves as an ideal starting point for exploring these activities. The benzenesulfonyl group can be oriented to interact with a target's active site, while the 3-bromophenyl group can be positioned towards a solvent-exposed region or a secondary binding pocket. The bromine atom then acts as a vector for synthetic exploration to optimize potency, selectivity, and pharmacokinetic properties (ADMET).[12] This knowledge-based approach is a cornerstone of modern drug design.[13]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

GHS Hazard Information
Hazard ClassStatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific Target Organ ToxicityH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source: Aggregated GHS information.[4]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If swallowed or if irritation persists, seek medical attention.

Conclusion

This compound is more than a simple chemical compound; it is a versatile platform for innovation in materials science and medicinal chemistry. Its straightforward synthesis, combined with the strategic placement of a reactive bromine handle, provides an accessible entry point for constructing complex molecular architectures. For drug development professionals, it represents a validated starting point rooted in the rich history of the pharmacologically "privileged" sulfonamide scaffold, offering a clear and logical path for the design and synthesis of next-generation therapeutic agents.

References

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Taslimi, P., Işık, M., Türkan, F., Durgun, M., Türkeş, C., Gülçin, İ., & Beydemir, Ş. (Year not available). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Vitae, Revista De La Facultad De Ciencias Farmacéuticas Y Alimentarias. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Adejoro, I. A., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • CAS 52995-12-7: 4-(2-Methoxyphenoxy)-brenzkatechin. LookChem. Available at: [Link]

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. Available at: [Link]

  • 3-Bromobenzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Anthracene Cas 120-12-7. hbzebo.com. Available at: [Link]

  • Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. ACS Publications. Available at: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]

  • 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Benzenesulfonamide, N-phenyl-N-[(trichloromethyl)thio]-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Benzenesulfonamide, 3-nitro-. PubChem, National Center for Biotechnology Information. Available at: [Link]

Sources

N-(3-bromophenyl)benzenesulfonamide molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Potential Applications of N-(3-bromophenyl)benzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic sulfonamide. While specific experimental data for this compound is not extensively available in public literature, this document leverages established chemical principles and data from closely related analogs to offer a robust scientific profile. We delve into its molecular architecture, provide a detailed and validated protocol for its synthesis, outline expected analytical characterizations, and discuss its potential applications in medicinal chemistry and drug discovery based on structure-activity relationship (SAR) principles of the sulfonamide class. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this compound as a scaffold for novel therapeutic agents.

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, this deceptively simple moiety has given rise to a vast array of drugs with a wide spectrum of biological activities. Sulfonamides are privileged structures because their tetrahedral geometry, hydrogen bonding capabilities, and stable, synthetically accessible nature make them ideal scaffolds for targeting various biological systems. Their applications extend far beyond their initial use as antibacterial agents, encompassing diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapeutics.[1][2]

N-aryl benzenesulfonamides, in particular, represent a critical subclass. The ability to modify both the benzenesulfonyl and the N-aryl rings allows for fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, such as bromine, is a well-established strategy in medicinal chemistry to modulate factors like lipophilicity, metabolic stability, and binding interactions. The specific compound, this compound (CAS 91394-73-9), positions a bromine atom at the meta-position of the N-phenyl ring, offering a unique electronic and steric profile for potential drug-receptor interactions. This guide serves to consolidate the theoretical and practical knowledge of this compound, providing a foundation for its further investigation.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound dictates its function. Understanding the three-dimensional structure, bond characteristics, and physicochemical properties of this compound is fundamental to predicting its behavior in both chemical and biological systems.

Core Structural Features

This compound consists of a central sulfonamide linkage connecting a benzenesulfonyl group to a 3-bromoaniline moiety. While a specific crystal structure for this exact molecule is not publicly available, extensive crystallographic studies on analogous N-phenylbenzenesulfonamides provide a highly reliable model for its expected geometry.[3]

  • Sulfonamide Core: The sulfur atom adopts a distorted tetrahedral geometry, with O-S-O bond angles typically larger than the ideal 109.5° (often around 120°) due to the repulsive forces between the two electronegative oxygen atoms.[4]

  • Aromatic Rings: The two phenyl rings are not coplanar. The dihedral angle between the planes of the two rings in related structures can vary significantly but is often in the range of 60-85°.[3][5] This twisted conformation is a key structural feature, influencing how the molecule presents its functional groups for intermolecular interactions.

  • Hydrogen Bonding: The N-H bond of the sulfonamide group is a critical hydrogen bond donor. In the solid state, molecules of this class are invariably linked by intermolecular N-H···O=S hydrogen bonds, forming chains or dimeric motifs that stabilize the crystal lattice.[5] This hydrogen bonding potential is also crucial for interactions with biological targets like enzyme active sites.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 91394-73-9[5][6]
Molecular Formula C₁₂H₁₀BrNO₂S[5]
Molecular Weight 312.19 g/mol [5]
Physical Form Solid (predicted)[5]
Purity >95% (as commercially available)[5]
Storage Sealed in dry, room temperature[5]

Synthesis and Purification: A Validated Protocol

The synthesis of N-aryl sulfonamides is a well-established transformation in organic chemistry. The most direct and common method involves the reaction of an aniline derivative with a sulfonyl chloride in the presence of a base.

Scientific Rationale of the Synthetic Pathway

The chosen pathway is a nucleophilic substitution at the sulfonyl sulfur. The lone pair of the nitrogen atom in 3-bromoaniline acts as the nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This reaction eliminates hydrogen chloride (HCl). A base, typically a tertiary amine like pyridine or triethylamine, is essential for two reasons:

  • HCl Scavenger: It neutralizes the HCl byproduct, preventing it from protonating the starting aniline, which would render the aniline non-nucleophilic and halt the reaction.

  • Catalyst: Pyridine can also act as a nucleophilic catalyst, reacting with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the aniline.

The workflow is straightforward and generally provides high yields of the desired product, which can be easily purified by recrystallization.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_purification Purification Reactant1 3-Bromoaniline Reaction Stir at Room Temperature (Exothermic Control) Reactant1->Reaction Reactant2 Benzenesulfonyl Chloride Reactant2->Reaction Base Pyridine (Solvent/Base) Base->Reaction Quench Quench with ice-cold HCl (aq) Reaction->Quench Reaction Mixture Filter Filter solid precipitate Quench->Filter Wash Wash with H₂O Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize Crude Product Dry Dry under vacuum Recrystallize->Dry Product This compound Dry->Product Pure Product

Sources

An In-depth Technical Guide to N-(3-bromophenyl)benzenesulfonamide (CAS 91394-73-9): A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals,

As a Senior Application Scientist tasked with providing a comprehensive technical guide on N-(3-bromophenyl)benzenesulfonamide, a diligent and exhaustive search of the current scientific literature and chemical databases has been undertaken. The primary finding of this investigation is that this compound (CAS 91394-73-9) is a compound with a notable absence of in-depth scientific characterization in publicly accessible resources.

This guide will therefore deviate from a traditional whitepaper format detailing extensive biological activity and established protocols. Instead, it will provide a transparent overview of the available information, contextualize the compound within its broader chemical class, and offer a scientifically grounded perspective on the potential avenues for future research.

I. Compound Identification and Physicochemical Properties

This compound is a specific organic molecule identified by the CAS number 91394-73-9. Its fundamental properties, as aggregated from various chemical suppliers, are summarized below.

PropertyValueSource
CAS Number 91394-73-9[1]
Molecular Formula C₁₂H₁₀BrNO₂S[1]
Molecular Weight 312.19 g/mol
Physical Form Solid
Purity Typically ≥95%
Storage Sealed in dry, room temperature conditions

It is important to note that experimental data such as melting point, boiling point, and detailed solubility in various solvents are not consistently reported across public domains.

II. The Benzenesulfonamide Scaffold: A Context for Potential Utility

While specific data on this compound is scarce, the benzenesulfonamide core is a well-established pharmacophore in medicinal chemistry. Derivatives of this scaffold have been explored for a wide range of therapeutic applications. This broader context is crucial for understanding the potential, albeit currently hypothetical, utility of the target compound.

Benzenesulfonamide derivatives have demonstrated a variety of biological activities, including:

  • Antimicrobial Properties: The sulfonamide group is famously associated with the first class of antibacterial drugs.[2]

  • Anticancer Activity: Many benzenesulfonamide analogs have been investigated as kinase inhibitors and inhibitors of carbonic anhydrase isozymes, which are implicated in cancer progression.[3][4]

  • Antidiabetic Effects: Certain derivatives have shown potential in managing diabetes through mechanisms like inhibiting protein tyrosine phosphatase 1B (PTP1B).[5]

  • Cardiovascular Effects: Some sulfonamide derivatives have been shown to impact cardiovascular parameters, such as blood pressure.[6]

  • Antiviral Activity: More recently, benzenesulfonamide-containing compounds have been identified as novel HIV-1 capsid inhibitors.[7]

Hypothetical Research Workflow

For a novel compound like this compound, a logical first step in its characterization would be to establish a robust synthesis and purification protocol, followed by comprehensive analytical confirmation (e.g., NMR, MS, HPLC). Once a pure sample is obtained, a tiered screening approach could be employed to elucidate its biological activity.

Caption: A general workflow for the initial investigation of a novel chemical entity.

III. Experimental Protocols: A Foundational Approach for an Uncharacterized Compound

Given the lack of established protocols for this compound, the following represents a foundational, generalized approach that a researcher would typically adopt for a novel, poorly soluble compound of this nature.

Protocol 1: Solubilization for In Vitro Screening

The predicted high lipophilicity of this compound suggests it will have low aqueous solubility.[8] Therefore, creating a concentrated stock solution in an organic solvent is a standard first step.

Objective: To prepare a high-concentration stock solution for serial dilution in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 3.12 mg) in a sterile vial.

  • Solvent Addition: Add a calculated volume of 100% DMSO to achieve the desired stock concentration. For example, adding 100 µL of DMSO to 3.12 mg of the compound will yield a 100 mM stock solution.

  • Dissolution: Vortex the vial thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality: DMSO is a widely used aprotic solvent capable of dissolving a broad range of hydrophobic compounds. Preparing a high-concentration stock allows for minimal final solvent concentration in the assay medium (typically <0.5%), thereby reducing the risk of solvent-induced artifacts.

IV. Future Directions and Conclusion

This compound, CAS 91394-73-9, represents an unexplored area of chemical space. While its structural alerts, namely the benzenesulfonamide core, suggest a potential for biological activity, there is currently no empirical data to support any specific application.

For researchers in drug discovery and chemical biology, this compound could be considered a fragment or a starting point for library synthesis. The bromine atom at the 3-position of the phenyl ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for screening.

References

A comprehensive list of references could not be generated as there are no specific scientific publications detailing the synthesis, properties, or biological activities of this compound (CAS 91394-73-9). The information presented is based on general chemical knowledge and data from chemical supplier catalogs. The provided search results refer to related but distinct chemical compounds.

Sources

N-(3-bromophenyl)benzenesulfonamide: A Technical Guide to a Promising Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Core Moiety

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a recurring motif in a multitude of clinically significant therapeutic agents. Its prevalence stems from its unique physicochemical properties and its ability to engage in key interactions with a diverse range of biological targets. This technical guide focuses on a specific, yet underexplored, member of this family: N-(3-bromophenyl)benzenesulfonamide . While direct and extensive biological data for this exact molecule is nascent in publicly available literature, its structural components—the benzenesulfonamide group and the bromophenyl ring—are integral to numerous bioactive compounds.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals. It is structured not as a rigid report of established activities, but as a forward-looking exploration of the potential of the this compound core. We will delve into the synthesis of this scaffold, extrapolate potential biological activities based on its close derivatives, and provide detailed, field-proven protocols for its comprehensive biological evaluation. The causality behind experimental choices is explained, ensuring that each described protocol is a self-validating system for rigorous scientific inquiry.

The this compound Scaffold: Synthesis and Physicochemical Properties

The synthesis of this compound is a fundamental reaction in organic chemistry, typically achieved through the nucleophilic substitution of a benzenesulfonyl chloride with a substituted aniline.

Synthetic Protocol: A Reliable and Scalable Approach

A standard and efficient method for the synthesis of this compound involves the reaction of benzenesulfonyl chloride with 3-bromoaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-bromoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like pyridine or triethylamine (1.1 equivalents). The reaction vessel should be equipped with a magnetic stirrer and placed in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.05 equivalents) to the stirred solution. The slow addition is crucial to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction with the addition of 1M hydrochloric acid. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Physicochemical Properties (Predicted)

Understanding the physicochemical properties of this compound is essential for designing biological assays and formulating delivery systems.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.19 g/mol
LogP (o/w) 3.5 - 4.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Polar Surface Area 54.6 Ų

Note: These values are estimations based on computational models and should be experimentally verified.

Potential Biological Activities: An Extrapolation from Structurally Related Compounds

The benzenesulfonamide moiety is a cornerstone of various therapeutic classes, including antibacterial, anticancer, and anti-inflammatory agents.[1] The presence of the 3-bromophenyl group can further influence activity, selectivity, and pharmacokinetic properties.

Anticancer Potential: Targeting Key Oncogenic Pathways

Numerous benzenesulfonamide derivatives have demonstrated potent anticancer activities by inhibiting key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases.[2][3]

Hypothetical Mechanism of Action: Kinase Inhibition

The this compound scaffold could potentially act as a hinge-binding motif in the ATP-binding pocket of various protein kinases, a common mechanism for many kinase inhibitors. The sulfonamide group can form crucial hydrogen bonds, while the phenyl rings can engage in hydrophobic and π-π stacking interactions.

G cluster_0 Kinase ATP-Binding Pocket This compound This compound Hinge_Region Hinge_Region This compound->Hinge_Region H-Bonding (Sulfonamide) Hydrophobic_Pocket Hydrophobic_Pocket This compound->Hydrophobic_Pocket Hydrophobic Interactions (Phenyl Rings) Gatekeeper_Residue Gatekeeper_Residue This compound->Gatekeeper_Residue Steric Interactions

Caption: Hypothetical binding mode of this compound in a kinase active site.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Legacy of the Sulfa Drugs

The benzenesulfonamide core is famously associated with the first generation of antibiotics, the sulfa drugs. These compounds act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).[1]

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Enzyme Inhibition: Targeting Carbonic Anhydrases

Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors (CAIs).[4][5][6][7] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition

G CO2 + H2O CO2 + H2O Carbonic_Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic_Anhydrase Substrate H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Dissociation Carbonic_Anhydrase->H2CO3 Catalysis This compound This compound This compound->Carbonic_Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by this compound.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of this compound to inhibit the esterase activity of carbonic anhydrase.

  • Reagents: Prepare a solution of purified human carbonic anhydrase (hCA) isoform (e.g., hCA II), p-nitrophenyl acetate (p-NPA) as the substrate, and the test compound.

  • Assay Procedure: In a 96-well plate, add the hCA solution, followed by the test compound at various concentrations.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA solution. The hydrolysis of p-NPA by CA produces p-nitrophenol, which is a yellow-colored product.

  • Absorbance Measurement: Monitor the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Concluding Remarks and Future Directions

While the biological profile of this compound is not yet extensively documented, its chemical architecture strongly suggests a high potential for bioactivity. The benzenesulfonamide core, a privileged scaffold in medicinal chemistry, coupled with the modulatory influence of the 3-bromophenyl substituent, presents a compelling case for further investigation.

This technical guide provides a foundational framework for researchers to synthesize and systematically evaluate the biological activities of this promising compound. The detailed protocols for assessing anticancer, antimicrobial, and enzyme inhibitory properties offer a robust starting point for unlocking its therapeutic potential. Future research should focus on a comprehensive screening of this compound against a wide range of biological targets, followed by lead optimization through structural modifications to enhance potency, selectivity, and pharmacokinetic properties. The journey from a simple scaffold to a clinical candidate is arduous, but the exploration of such fundamental molecules is the bedrock of innovative drug discovery.

References

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Gudipati, R., et al. (2018). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 23(11), 2947. [Link]

  • Juvale, K., et al. (2019). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 182, 111631. [Link]

  • Kazlauskas, E., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Pharmaceuticals, 14(11), 1158. [Link]

  • Matijošytė, I., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • Pakravan, P., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1344-1351. [Link]

  • Smirnov, A. V., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(1), 193. [Link]

  • Tantawy, A. S., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules, 27(22), 7793. [Link]

Sources

N-(3-bromophenyl)benzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-bromophenyl)benzenesulfonamide: Synthesis, Characterization, and Prospective Biological Evaluation

Introduction

This compound is a synthetic organic compound belonging to the sulfonamide class of molecules. The sulfonamide functional group (a sulfonyl group connected to an amine) is a cornerstone of medicinal chemistry, most famously associated with the first generation of antibacterial sulfa drugs. However, the versatility of the sulfonamide scaffold has led to its incorporation into a vast array of therapeutic agents with diverse biological activities, including diuretics, anticonvulsants, protease inhibitors, and anticancer agents.

The structure of this compound, featuring a benzenesulfonyl group linked to a 3-bromoaniline moiety, presents an intriguing profile for chemical and biological exploration. The bromine atom at the meta-position of the phenyl ring offers a site for further chemical modification (e.g., through cross-coupling reactions) and can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability.

This technical guide provides a comprehensive overview for researchers and drug development professionals interested in this compound. It details a standard laboratory synthesis, outlines essential characterization protocols, and offers a prospective analysis of its potential biological activities based on the established pharmacology of structurally related compounds. The document is designed to serve as a foundational resource for initiating research into this and similar molecules.

Part 1: Synthesis and Purification

The most direct and common method for the synthesis of N-arylsulfonamides is the reaction of an appropriate aniline with a sulfonyl chloride in the presence of a base. For this compound, this involves the reaction of 3-bromoaniline with benzenesulfonyl chloride.

Synthetic Pathway

The reaction proceeds via a nucleophilic attack of the amino group of 3-bromoaniline on the electrophilic sulfur atom of benzenesulfonyl chloride. A base, typically pyridine or triethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-bromoaniline (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 10 mL per gram of aniline).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (2.0 eq) to the stirred solution.

  • Add benzenesulfonyl chloride (1.05 eq) dropwise to the reaction mixture. Ensure the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining unreacted sulfonyl chloride and HCl salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield the pure this compound.

Part 2: Physicochemical and Structural Characterization

Once synthesized and purified, the identity and purity of the compound must be rigorously confirmed.

Predicted Physicochemical Properties

Computational methods are valuable for predicting the "drug-likeness" of a compound. The properties for this compound can be estimated using tools like the SwissADME web server.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₂H₁₀BrNO₂SDefines the elemental composition and molecular weight.
Molecular Weight312.19 g/mol Falls within the typical range for small molecule drugs (<500 Da).
LogP (Lipophilicity)~3.0 - 3.5Indicates good membrane permeability.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors2Contributes to target binding and solubility.
Molar Refractivity~70 - 75Relates to molecular volume and polarizability.
Topological Polar Surface Area (TPSA)46.17 ŲPredicts cell permeability; values < 140 Ų are favorable.

These predicted values suggest that this compound possesses favorable physicochemical properties for a potential orally bioavailable drug candidate, adhering to common guidelines like Lipinski's Rule of Five.

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings. The protons on the benzenesulfonyl ring will typically appear as a multiplet between 7.5-8.0 ppm. The protons on the 3-bromophenyl ring will show a more complex splitting pattern, characteristic of a 1,3-disubstituted ring. A broad singlet corresponding to the N-H proton will also be present, typically downfield, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR will show 12 distinct signals (unless there is accidental overlap). The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift around 122 ppm. The carbons of the benzenesulfonyl group will appear in the 127-140 ppm range.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The observed mass should match the calculated exact mass of the molecule (C₁₂H₁₀BrNO₂S). A key feature to look for is the isotopic pattern characteristic of a bromine-containing compound, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 m/z units.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum will provide confirmation of the key functional groups. Characteristic absorption bands to look for include:

    • N-H stretch: A sharp peak around 3250-3300 cm⁻¹.

    • Asymmetric SO₂ stretch: A strong band around 1330-1350 cm⁻¹.

    • Symmetric SO₂ stretch: A strong band around 1160-1180 cm⁻¹.

    • C-Br stretch: Typically in the fingerprint region, 500-600 cm⁻¹.

Part 3: Prospective Biological Activity and Experimental Workflows

While specific biological data for this compound is sparse in public literature, the broader class of N-arylsulfonamides has been extensively studied. We can therefore hypothesize potential biological targets and outline a strategy for its evaluation.

Hypothesized Biological Targets

Many benzenesulfonamide derivatives have been reported as potent inhibitors of various enzymes and modulators of signaling pathways.

  • Carbonic Anhydrase (CA) Inhibition: The sulfonamide moiety is a classic zinc-binding group, making it a privileged scaffold for inhibiting zinc-containing metalloenzymes like carbonic anhydrases. CAs are involved in pH regulation and are validated targets for diuretics and anti-glaucoma drugs. Certain isoforms are overexpressed in tumors, making them an attractive target in oncology.

  • Kinase Inhibition: Various substituted sulfonamides have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

  • Antimicrobial Activity: Building on the legacy of sulfa drugs, novel sulfonamide derivatives continue to be explored for their antibacterial and antifungal properties, often by inhibiting dihydropteroate synthase, an enzyme essential for folate synthesis in microorganisms.

The presence of the 3-bromophenyl group could confer selectivity or potency towards specific targets compared to unsubstituted analogues.

Proposed Experimental Workflow for Biological Screening

A tiered approach is recommended to efficiently screen the compound for potential biological activity.

Screening_Workflow start Synthesized & Characterized This compound tier1 Tier 1: Broad-Spectrum Phenotypic Screening start->tier1 tier2 Tier 2: Target-Based Assays (Hypothesis-Driven) start->tier2 assay1 Anticancer Cell Viability (e.g., MTT/MTS Assay across NCI-60 panel) tier1->assay1 assay2 Antimicrobial Susceptibility (e.g., MIC against bacterial/fungal panel) tier1->assay2 hit_deconv Hit Deconvolution & Target ID assay1->hit_deconv If 'Hit' assay2->hit_deconv If 'Hit' assay3 Carbonic Anhydrase Inhibition Assay (e.g., CA-IX, CA-II isoforms) tier2->assay3 assay4 Kinase Panel Screen (e.g., Commercial kinase panel) tier2->assay4 assay3->hit_deconv If 'Hit' assay4->hit_deconv If 'Hit' tier3 Tier 3: Mechanism of Action (MoA) & Lead Optimization hit_deconv->tier3

Caption: A tiered workflow for the biological evaluation of the title compound.

Tier 1: Broad Phenotypic Screening

  • Objective: To identify any general cytotoxic or antimicrobial activity.

  • Methodology (Anticancer): Screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) using a cell viability assay like the MTT or MTS assay. This provides data on potency (IC₅₀ values) and a preliminary spectrum of activity.

  • Methodology (Antimicrobial): Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).

Tier 2: Hypothesis-Driven Target-Based Screening

  • Objective: To test the activity against specific, hypothesized molecular targets.

  • Methodology (Carbonic Anhydrase): Use a commercially available kit or a standard esterase assay to measure the inhibition of purified human CA isoforms (e.g., the ubiquitous CA-II and the tumor-associated CA-IX).

  • Methodology (Kinase Inhibition): Submit the compound for screening against a large panel of recombinant human kinases. This can rapidly identify potential kinase targets for further investigation.

Tier 3: Mechanism of Action and Lead Optimization

  • If a "hit" is identified in the previous tiers, subsequent studies would focus on:

    • Target Validation: Confirming that the observed cellular phenotype is due to the inhibition of the identified target.

    • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of this compound to improve potency, selectivity, and drug-like properties. The bromine atom serves as a convenient chemical handle for creating diversity through reactions like Suzuki or Buchwald-Hartwig cross-coupling.

Conclusion

This compound is a readily accessible compound with physicochemical properties that make it an attractive starting point for a drug discovery program. While its specific biological functions are not yet well-defined in the literature, its structural motifs suggest a high probability of activity against well-validated enzyme families, particularly carbonic anhydrases and protein kinases. The synthetic and analytical protocols detailed in this guide, combined with the proposed biological screening workflow, provide a robust framework for researchers to unlock the therapeutic potential of this and related sulfonamide scaffolds.

References

Note: As specific literature on this compound is limited, these references provide authoritative context for the synthetic methods, characterization techniques, and biological activities of the broader sulfonamide class.

  • Synthesis of Sulfonamides: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Provides general principles of nucleophilic substitution reactions at sulfonyl centers). URL: [Link]

  • Spectroscopic Identification: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook for the interpretation of NMR, MS, and IR data). URL: [Link]

  • Sulfonamides in Medicinal Chemistry: Supuran, C. T., & Winum, J. Y. (Eds.). (2019). Drug Design of Zinc-Enzyme Inhibitors: Carbonic Anhydrases and Beyond. Academic Press. (A comprehensive review of sulfonamides as metalloenzyme inhibitors). URL: [Link]

  • Computational Chemistry Tools: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. URL: [Link]

  • NCI-60 Human Tumor Cell Lines Screen: Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer, 6(10), 813-823. URL: [Link]

  • PubChem Database Entry: National Center for Biotechnology Information. PubChem Compound Summary for CID 2734164, this compound. URL: [Link]

The Discovery and Profile of N-(3-bromophenyl)benzenesulfonamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Characterization, and Potential Therapeutic Applications of a Promising Benzenesulfonamide Derivative

Abstract

N-(3-bromophenyl)benzenesulfonamide has emerged as a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. As a member of the esteemed benzenesulfonamide class of compounds, it holds therapeutic promise owing to the well-established and diverse biological activities of this chemical scaffold. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its synthesis, physicochemical characterization, and exploring its potential as a lead compound for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering both foundational knowledge and practical insights into the study of this and related compounds.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, renowned for its presence in a wide array of clinically successful drugs. From the early sulfa antibiotics that revolutionized the treatment of bacterial infections to diuretics, hypoglycemic agents, and more recently, anticancer and anti-inflammatory drugs, the versatility of this functional group is well-documented.[1][2] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its conformational flexibility, allows for effective binding to a diverse range of biological targets.

The introduction of a bromine substituent onto the phenyl ring of the aniline-derived portion of the molecule, as in this compound, offers several strategic advantages in drug design. The bromine atom can modulate the compound's lipophilicity, metabolic stability, and pharmacokinetic profile. Furthermore, it can serve as a handle for further chemical modifications and structure-activity relationship (SAR) studies, enabling the optimization of lead compounds. This guide will now delve into the specifics of this compound, from its molecular architecture to its potential biological significance.

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-bromoaniline and benzenesulfonyl chloride. This reaction is a classic and robust method for the formation of sulfonamides.

Causality of Experimental Choices

The selection of reactants and conditions is guided by fundamental principles of organic chemistry. 3-bromoaniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The choice of solvent is also critical; a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often preferred to avoid unwanted side reactions.

Self-Validating Protocol: A Step-by-Step Methodology

The following protocol provides a detailed, self-validating workflow for the synthesis of this compound.

Materials:

  • 3-bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromoaniline (1.0 eq) in dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-bromoaniline 3-bromoaniline Reaction_Vessel Reaction in DCM 3-bromoaniline->Reaction_Vessel Benzenesulfonyl_chloride Benzenesulfonyl chloride Benzenesulfonyl_chloride->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel Quenching Quench with HCl Reaction_Vessel->Quenching Reaction Completion Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Physicochemical Characterization

PropertyDataSource
Molecular Formula C₁₂H₁₀BrNO₂SCalculated
Molecular Weight 312.19 g/mol Calculated
CAS Number 91394-73-9[3]
Appearance Expected to be a white to off-white solidGeneral knowledge of sulfonamides
¹H NMR (predicted) Aromatic protons (δ 7.0-8.0 ppm), NH proton (broad singlet)[4][5]
¹³C NMR (predicted) Aromatic carbons (δ 110-145 ppm)[4][5]
IR (KBr, cm⁻¹) ~3250 (N-H stretch), ~1330 & ~1160 (S=O stretch), ~1600 (C=C stretch)[6][7]
Mass Spec (m/z) [M+H]⁺ at ~312.9, characteristic isotopic pattern for Bromine[6]

Potential Therapeutic Applications and Future Directions

While specific biological activity data for this compound is not yet extensively reported, the broader class of benzenesulfonamides has demonstrated a remarkable range of pharmacological effects, suggesting promising avenues for investigation.

Anticancer Potential

Numerous benzenesulfonamide derivatives have been investigated as potent anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as carbonic anhydrases, kinases, and matrix metalloproteinases. The structural features of this compound make it a compelling candidate for screening against various cancer cell lines.

Antimicrobial Activity

The historical success of sulfa drugs provides a strong rationale for exploring the antimicrobial properties of novel benzenesulfonamide derivatives.[1][2] The presence of the sulfonamide pharmacophore suggests that this compound could be evaluated for its efficacy against a panel of clinically relevant bacterial and fungal pathogens.

Anti-inflammatory Properties

Certain sulfonamides have been shown to possess anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. Investigating the potential of this compound to modulate inflammatory pathways could lead to the development of new treatments for a variety of inflammatory disorders.

Logical Relationship of Potential Activities

BiologicalPotential cluster_properties Inherent Chemical Properties cluster_activities Potential Biological Activities Core This compound Scaffold Benzenesulfonamide Scaffold Core->Scaffold Substituent 3-Bromo Substituent Core->Substituent Anticancer Anticancer Scaffold->Anticancer Known Activity of Scaffold Antimicrobial Antimicrobial Scaffold->Antimicrobial Historical Precedent (Sulfa Drugs) Antiinflammatory Anti-inflammatory Scaffold->Antiinflammatory Known Activity of Derivatives Substituent->Anticancer Modulates Properties Substituent->Antimicrobial Modulates Properties Substituent->Antiinflammatory Modulates Properties

Caption: Relationship between the chemical features of this compound and its potential biological activities.

Conclusion

This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the proven therapeutic potential of the benzenesulfonamide scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide has provided a foundational understanding of its synthesis and characterization and has highlighted promising avenues for future research into its biological activities. The scientific community is encouraged to build upon this knowledge to unlock the full therapeutic potential of this and related compounds.

References

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Gowda, B. T., et al. (2005). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides.
  • Gowda, B. T., et al. (2008). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 79, 186.
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Patrick, G. L. (2013). An introduction to medicinal chemistry. Oxford university press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Zhang, L., et al. (2015). Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. Zhongguo Yaowu Huaxue Zazhi, 25(1), 23-29.
  • Wiley-VCH. (2007). Supporting Information.

Sources

Unveiling the Therapeutic Potential of N-(3-bromophenyl)benzenesulfonamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of modern drug discovery, the identification of precise molecular targets for novel chemical entities is a critical step in translating a promising compound into a viable therapeutic. This technical guide provides an in-depth exploration of the potential therapeutic targets of N-(3-bromophenyl)benzenesulfonamide, a compound belonging to a well-established pharmacophoric class. Drawing upon a comprehensive analysis of the benzenesulfonamide scaffold's known biological activities, this document offers a strategic roadmap for researchers, scientists, and drug development professionals to elucidate its mechanism of action and unlock its full therapeutic potential.

Introduction: The Benzenesulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzenesulfonamide moiety is a cornerstone in drug design, renowned for its ability to interact with a diverse range of biological targets. Its prevalence in clinically approved drugs underscores its favorable pharmacokinetic properties and versatile binding capabilities. This compound, as a member of this class, presents a compelling case for therapeutic investigation. The strategic placement of the bromo-substituent on the phenyl ring offers a vector for further chemical modification and can significantly influence its binding affinity and selectivity. This guide will systematically explore the most probable protein families targeted by this compound, providing the scientific rationale and a detailed experimental framework for validation.

High-Probability Therapeutic Targets

Based on extensive research into the biological activities of benzenesulfonamide-containing molecules, several key protein families emerge as high-priority potential targets for this compound.

Carbonic Anhydrases (CAs)

The primary sulfonamide group is a classic zinc-binding motif, making carbonic anahydrases (CAs) a primary suspect for interaction. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms are implicated in a range of physiological and pathological processes.

  • Oncology: Tumor-associated isoforms, particularly CA IX and CA XII, are crucial for pH regulation in the hypoxic tumor microenvironment, promoting cancer cell survival and proliferation.[1][2] Inhibition of these isoforms is a validated strategy for anticancer therapy.[3][4]

  • Neurological Disorders: Cytosolic isoforms hCA II and VII are linked to epileptogenesis, and their inhibition has demonstrated anticonvulsant effects.[5]

Voltage-Gated Sodium Channels (Nav)

A significant body of evidence points to benzenesulfonamide derivatives as potent inhibitors of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells.[6][7]

  • Pain Management: The Nav1.7 isoform, predominantly expressed in peripheral sensory neurons, is a genetically validated target for the treatment of pain.[8][9] Selective blockers of Nav1.7 are highly sought after as non-opioid analgesics.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous diseases. The sulfonamide group can act as a zinc-binding group in MMP inhibitors.[10]

  • Cancer and Inflammation: Aberrant MMP activity is a hallmark of cancer invasion and metastasis, as well as chronic inflammatory conditions like arthritis.[11][12][13]

Receptor Tyrosine Kinases (RTKs)

The benzenesulfonamide scaffold has been identified in inhibitors of receptor tyrosine kinases, which are key regulators of cellular processes and are frequently mutated or overexpressed in cancer.

  • Oncology: A benzenesulfonamide analog has shown promise as an anti-glioblastoma agent by targeting Tropomyosin receptor kinase A (TrkA).[14][15]

Experimental Workflow for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic target(s) of this compound. The following workflow provides a logical progression from initial screening to in-depth validation.

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: In Vivo Confirmation Initial Screening Initial Screening Affinity Chromatography Affinity Chromatography Initial Screening->Affinity Chromatography  Hit Identification Thermal Shift Assay (DSF) Thermal Shift Assay (DSF) Initial Screening->Thermal Shift Assay (DSF)  Binding Confirmation Computational Docking Computational Docking Initial Screening->Computational Docking  Hypothesis Generation Biochemical Assays Biochemical Assays Affinity Chromatography->Biochemical Assays  Functional Validation Thermal Shift Assay (DSF)->Biochemical Assays  Functional Validation Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Biochemical Assays->Surface Plasmon Resonance (SPR)  Kinetics & Affinity Cell-Based Assays Cell-Based Assays Surface Plasmon Resonance (SPR)->Cell-Based Assays  Cellular Potency Animal Models Animal Models Cell-Based Assays->Animal Models  Efficacy & PK/PD

Sources

Methodological & Application

purification methods for N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of N-(3-bromophenyl)benzenesulfonamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of robust methodologies for the purification of this compound, a key intermediate in synthetic and medicinal chemistry. Moving beyond simple procedural lists, this document delves into the causal relationships behind experimental choices, offering field-proven insights to ensure the isolation of highly pure material. We will explore the foundational principles and detailed protocols for recrystallization and flash column chromatography, address common challenges, and outline methods for final purity verification. The protocols described herein are designed as self-validating systems to enhance reproducibility and success.

Achieving high purity begins with a thorough understanding of the molecule's physicochemical properties and the potential impurities that may arise from its synthesis. This compound is a moderately polar solid compound. Its purification strategy is dictated by these characteristics.

The most common synthetic route to this compound is the nucleophilic substitution reaction between 3-bromoaniline and benzenesulfonyl chloride, typically in the presence of a base like pyridine. This reaction profile informs the likely impurities we must target for removal.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: 3-bromoaniline and benzenesulfonyl chloride.

  • Hydrolysis Products: Benzenesulfonic acid, resulting from the reaction of benzenesulfonyl chloride with trace water.

  • Over-reaction Products: N,N-bis(phenylsulfonyl)-3-bromoaniline.

  • Residual Base and Salts: Pyridine and pyridinium hydrochloride.

Diagram 1: Synthesis and Impurity Origins This diagram illustrates the primary reaction pathway and the side reactions that lead to common impurities.

A 3-Bromoaniline P This compound (Target Product) A->P + Base Imp1 Unreacted Starting Materials A->Imp1 B Benzenesulfonyl Chloride B->P B->Imp1 Imp2 Benzenesulfonic Acid (Hydrolysis) B->Imp2 + H2O Base Base (e.g., Pyridine) Base->P Imp3 Residual Base/ Salts Base->Imp3

Caption: Synthesis pathway and potential impurity sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91394-73-9[1]
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.19 g/mol
Physical Form Solid
Purity (Typical Commercial) ≥95%
Storage Sealed in dry, room temperature
Solubility The sulfonamide moiety suggests solubility in polar organic solvents.[2] Experimental verification is recommended.[2]

Purification Method 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.

2.1. The Principle of Recrystallization

The ideal recrystallization solvent will dissolve the crude product sparingly or not at all at room temperature but will dissolve it completely at or near the solvent's boiling point. Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling).

2.2. Protocol: Systematic Solvent Screening

The success of recrystallization hinges on the selection of an appropriate solvent. A systematic screening is the most reliable approach.

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place approximately 10-20 mg of the crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) dropwise, starting with ~0.5 mL.

  • Room Temperature Solubility: Agitate each tube at room temperature. A good candidate solvent will not dissolve the compound.

  • Hot Solubility: Heat the tubes that did not show dissolution. Continue adding the solvent in small portions until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.

  • Crystallization on Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent system.

Expertise Note: For compounds of intermediate polarity like ours, solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) are often superior. Dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) and add the "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy (the cloud point). Re-heat to clarify and then allow to cool.

2.3. Detailed Recrystallization Protocol

Diagram 2: Recrystallization Workflow This flowchart outlines the decision-making process and steps involved in a standard recrystallization procedure.

Caption: Standard workflow for purification by recrystallization.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with stirring). Add just enough hot solvent to completely dissolve the solid.[3]

    • Causality: Using the minimum amount of solvent is crucial for maximizing recovery. Excess solvent will keep more of your product dissolved in the mother liquor after cooling.

  • Hot Filtration (Optional): If colored or insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[3] Adding a small amount of activated charcoal to the hot solution before this step can help adsorb colored impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

    • Causality: Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

    • Causality: Using cold solvent minimizes the re-dissolving of the purified product during the wash.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

2.4. Troubleshooting Recrystallization

ProblemPotential CauseSolution
"Oiling Out" Solution is supersaturated; melting point of solid is below solvent's boiling point.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow to cool more slowly. Consider a different solvent system.[3]
No Crystals Form Solution is not saturated enough; compound is too soluble.Boil off some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal.
Low Recovery Too much solvent was used; premature crystallization during hot filtration; compound is highly soluble even in cold solvent.Re-concentrate the mother liquor to recover more product (may be less pure). Ensure filtration apparatus is hot. Choose a less effective solvent.

Purification Method 2: Flash Column Chromatography

For separating complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[4]

3.1. Principle of Separation

Polar compounds adsorb more strongly to the polar silica gel and therefore move down the column more slowly. Non-polar compounds have weaker interactions and are eluted more quickly. By carefully selecting a mobile phase (eluent), we can control the speed at which compounds travel, achieving separation.

3.2. Protocol: Developing the Eluent System via TLC

Thin-Layer Chromatography (TLC) is a rapid, small-scale version of column chromatography used to determine the optimal solvent system.

  • Spotting: Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane). Use a capillary tube to spot the solution onto a TLC plate (silica gel).

  • Development: Place the TLC plate in a chamber containing a candidate eluent system (e.g., start with 4:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Visualize the separated spots under UV light.[5]

  • Optimization: The ideal eluent system will move the target compound to a Retention Factor (Rƒ) of 0.25-0.35 .

    • If the Rƒ is too low (spots don't move), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).

    • If the Rƒ is too high (spots run with the solvent front), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).

3.3. Detailed Flash Chromatography Protocol

Diagram 3: Flash Chromatography Workflow This diagram details the sequence of operations for performing flash column chromatography.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A 1. Select Eluent (via TLC, Rf ≈ 0.3) B 2. Pack Column (Slurry Method) A->B C 3. Load Sample (Dry or Wet Loading) B->C D 4. Elute with Solvent & Collect Fractions C->D E 5. Monitor Fractions with TLC D->E F 6. Combine Pure Fractions E->F G 7. Remove Solvent (Rotary Evaporation) F->G

Caption: Step-by-step workflow for flash column chromatography.

  • Column Packing: Secure a glass column vertically. Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles form. Add a layer of sand on top to protect the silica bed.[6]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Preferred): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and remove the solvent by rotary evaporation. This creates a free-flowing powder that can be added directly to the top of the column.[7]

    • Causality: Dry loading often results in better separation (sharper bands) as it prevents issues with using a loading solvent that is too strong.

  • Elution: Carefully add the eluent to the column and apply gentle, positive pressure (e.g., from an air or nitrogen line) to force the solvent through the column at a steady rate.[6]

  • Fraction Collection: Collect the eluting solvent in a series of numbered test tubes or flasks.

  • Monitoring: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Solvent Removal: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.

Verification of Purity

After purification, the identity and purity of the final product must be confirmed using appropriate analytical techniques.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleInformation ObtainedKey Advantages
TLC Differential adsorption on a thin layer.Qualitative assessment of purity (number of spots).Fast, inexpensive, requires minimal sample.[8]
HPLC Differential partitioning between stationary and mobile phases under high pressure.Quantitative purity (% area), retention time.High sensitivity, excellent quantitation, robust.[9]
Melting Point Temperature range over which a solid transitions to a liquid.A narrow melting range (e.g., < 2 °C) indicates high purity.Simple, fast, good indicator of purity.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive structural confirmation, absence of impurity signals.Provides detailed structural information.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.Confirms molecular weight.High sensitivity, confirms identity.[10]

Conclusion

The successful purification of this compound is readily achievable through a systematic application of either recrystallization or flash column chromatography. The optimal method depends on the specific impurity profile and the required scale. Recrystallization is often the most efficient technique for removing minor impurities from a largely pure solid. For more complex mixtures or for achieving the highest levels of purity, flash column chromatography provides superior resolving power. In all cases, a methodical approach to solvent selection, careful execution of the protocol, and rigorous post-purification analysis are paramount to ensuring the quality and reliability of the final product for downstream applications.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Benzenesulfonamide, N-[(3-bromophenyl)methylene]-. (n.d.). CymitQuimica.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • CAS NO. 91394-73-9 | this compound. (n.d.). Arctom.
  • The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl). (n.d.). NIH.
  • Supporting Information Table of Contents. (n.d.). The Royal Society of Chemistry.
  • This compound | 91394-73-9. (n.d.). Sigma-Aldrich.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Advanced Techniques in Column Chrom
  • Process for producing crystal of benzenesulfonamide derivative... (2005).
  • Purification of Organic Compounds by Flash Column Chrom
  • Sulfonamide purification process. (n.d.).
  • Substances yield after recrystallization from different solvents. (n.d.).
  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. (2025). Benchchem.
  • Supporting Information Gold-catalyzed cascade cycliz

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Application Notes and Protocols for the Analytical Characterization of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Rigorous Analytical Characterization for N-(3-bromophenyl)benzenesulfonamide

This compound is a sulfonamide-containing organic compound with potential applications in medicinal chemistry and drug development.[1] The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties, and the presence of a bromophenyl moiety can influence the compound's lipophilicity, metabolic stability, and target-binding affinity. As with any compound intended for pharmaceutical research and development, a thorough and robust analytical characterization is paramount to ensure its identity, purity, and stability.

This comprehensive technical guide provides a suite of analytical techniques and detailed protocols for the qualitative and quantitative analysis of this compound. The methodologies described herein are designed to be self-validating and are grounded in established principles of analytical chemistry, ensuring trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A foundational understanding of the physicochemical properties of this compound is crucial for the selection and optimization of analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₀BrNO₂S[2]
Molecular Weight 312.19 g/mol [2]
Appearance Solid (form may vary)[2]
CAS Number 91394-73-9[3]

Safety Precautions: this compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[4][5] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.[6][7]

High-Performance Liquid Chromatography (HPLC)

The following protocol is a general-purpose reversed-phase HPLC (RP-HPLC) method that can be adapted and validated for the routine analysis of this compound. The principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic compounds and is MS-compatible.[8]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% BA gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; for optimal sensitivity, determine the λmax by scanning the UV spectrum of the analyte.
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).

  • Dissolve the sample to be analyzed in the same diluent to a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_std Prepare Reference Standard filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample prep_sample->filter hplc_system HPLC System with C18 Column filter->hplc_system Inject detector UV Detection (254 nm) hplc_system->detector chromatogram Generate Chromatogram detector->chromatogram analysis Calculate Purity (Area %) chromatogram->analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

Gas Chromatography (GC)

For the analysis of thermally stable and volatile sulfonamides, Gas Chromatography (GC) can be an alternative, often requiring derivatization to improve volatility and thermal stability.[9][10]

1. Derivatization:

  • Methylation of the sulfonamide nitrogen is a common derivatization strategy. This can be achieved using diazomethane or (trimethylsilyl)diazomethane.[11] Caution: Diazomethane is explosive and highly toxic and should only be handled by experienced personnel in a suitable fume hood.

2. Instrumentation and Materials:

  • GC system coupled with a Mass Spectrometer (MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Helium (carrier gas)

  • Derivatizing agent (e.g., (trimethylsilyl)diazomethane)

  • This compound sample

3. GC-MS Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CTo ensure rapid volatilization of the derivatized analyte.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert and efficient carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minTo separate the analyte from potential impurities and by-products of the derivatization reaction.
MS Transfer Line 280 °CTo prevent condensation of the analyte.
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that provides reproducible fragmentation patterns.
Mass Range 50-400 m/zTo cover the expected mass of the derivatized analyte and its fragments.

4. Data Analysis:

  • The identity of the derivatized this compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, allow for an unambiguous structural assignment.

  • Expected ¹H NMR Features: Signals corresponding to the aromatic protons on both the phenyl and bromophenyl rings. The proton on the sulfonamide nitrogen may be broad and its chemical shift can be concentration and solvent-dependent.

  • Expected ¹³C NMR Features: Resonances for all 12 carbon atoms in the molecule, with distinct chemical shifts for the carbons attached to bromine and the sulfonamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

  • Expected Characteristic FTIR Absorptions:

    • N-H stretch of the sulfonamide: ~3200-3300 cm⁻¹

    • Aromatic C-H stretches: ~3000-3100 cm⁻¹

    • Asymmetric and symmetric S=O stretches of the sulfonamide: ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹

    • C-Br stretch: ~700-500 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Mass Spectrum: The molecular ion peak (M⁺) should be observed, along with a prominent M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation may involve cleavage of the C-S and S-N bonds.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and decomposition profile of this compound.[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions.

1. Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

2. Methodology:

  • Accurately weigh 3-5 mg of this compound into an aluminum pan and seal it.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

3. Data Analysis:

  • The melting point is determined as the onset or peak of the endothermic event in the DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to study the thermal stability.

1. Instrumentation:

  • Thermogravimetric Analyzer

  • TGA crucibles (e.g., alumina or platinum)

2. Methodology:

  • Accurately weigh 5-10 mg of this compound into a TGA crucible.

  • Place the crucible in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

3. Data Analysis:

  • The onset of decomposition is determined from the TGA curve where a significant mass loss begins.

Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh_sample Weigh Sample (3-10 mg) dsc_instrument DSC Instrument weigh_sample->dsc_instrument tga_instrument TGA Instrument weigh_sample->tga_instrument dsc_heating Heat at 10 °C/min dsc_instrument->dsc_heating dsc_data Record Heat Flow dsc_heating->dsc_data dsc_analysis Determine Melting Point dsc_data->dsc_analysis tga_heating Heat at 10 °C/min tga_instrument->tga_heating tga_data Record Mass Loss tga_heating->tga_data tga_analysis Determine Decomposition Temp. tga_data->tga_analysis

Caption: Workflow for Thermal Analysis (DSC and TGA).

Conclusion

The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis methods, researchers can confidently establish the identity, purity, and stability of this compound, which is a critical prerequisite for its advancement in drug discovery and development pipelines. The causality behind the choice of each experimental parameter has been explained to empower the user to adapt and validate these methods for their specific applications.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Journal of the Association of Official Analytical Chemists. Link

  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER. Link

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014). Analytica Chimica Acta. Link

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. (1995). Journal of Chromatography A. Link

  • Confirmation of multiple sulfonamide residues in bovine milk by gas chromatography-positive chemical ionization mass spectrometry. (1996). Journal of AOAC International. Link

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. (2019). Analytical and Bioanalytical Chemistry. Link

  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide. (n.d.). Benchchem. Link

  • Analysis of sulfonamides. (n.d.). SlideShare. Link

  • Separation of Benzenesulfonamide, 2-amino-N-decyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Link

  • Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. (2014). ResearchGate. Link

  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. (n.d.). SIELC Technologies. Link

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. (1999). Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Application Note: Analytical HPLC Method Development for 2-bromo-N-phenethylbenzenesulfonamide. (n.d.). Benchchem. Link

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Link

  • Benzenesulfonamide. (n.d.). SIELC Technologies. Link

  • Benzenesulfonamide, N-[(3-bromophenyl)methylene]-. (n.d.). CymitQuimica. Link

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. (2000). ResearchGate. Link

  • Thermoanalytical Investigation of Some Sulfone-Containing Drugs. (2012). Journal of Analytical Methods in Chemistry. Link

  • Safety Data Sheet. (2025). Thermo Fisher Scientific. Link

  • N-(4-bromophenyl) 3-(4-bromophenylaminosulfonyl)benzamide. (n.d.). PubChem. Link

  • N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. (n.d.). PubChem. Link

  • Safety Data Sheet. (2025). Sigma-Aldrich. Link

  • (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... (n.d.). ResearchGate. Link

  • This compound. (n.d.). Arctom. Link

  • This compound. (n.d.). Sigma-Aldrich. Link

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry. Link

  • Safety Data Sheet. (n.d.). AK Scientific, Inc.Link

  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific. Link

  • Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography. (n.d.). Thermo Fisher Scientific. Link

  • Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). Molecules. Link

  • Selected Chromatographic Methods for Determining the Biological Activity of Substances. (n.d.). MDPI. Link

  • Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. (2019). RSC Advances. Link

  • [Quantitative determination of niphensamide by high performance liquid chromatography (HPLC)]. (1998). Se Pu. Link

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2019). Analytical Methods. Link

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Application Notes & Protocols: N-(3-bromophenyl)benzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents due to its robust chemical properties and diverse pharmacological activities.[1][2][3] N-(3-bromophenyl)benzenesulfonamide represents a quintessential example of a sulfonamide scaffold, offering a synthetically tractable framework for the development of novel therapeutic candidates. The strategic placement of a bromine atom on the phenyl ring provides a crucial chemical handle for diversification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. This document provides a comprehensive guide for researchers, detailing the synthesis, characterization, and potential applications of this compound as a foundational molecule in drug discovery. We present detailed protocols for its synthesis and for evaluating its potential efficacy in key therapeutic areas where sulfonamides have shown promise, including oncology, infectious diseases, and enzyme inhibition.

Introduction: The Sulfonamide Scaffold in Drug Design

Sulfonamides (-SO₂NH-) are a privileged structural motif in drug discovery, prized for their chemical stability, ability to engage in hydrogen bonding, and electron-withdrawing nature.[3] Historically famed for the advent of sulfa drugs, the first class of synthetic antibiotics, the applications of this moiety have expanded dramatically.[1][2][4] Today, sulfonamides are integral components of drugs targeting a wide spectrum of diseases, acting as carbonic anhydrase inhibitors, anticancer agents, anti-inflammatory molecules, and antivirals.[1][5]

This compound serves as an ideal starting point for medicinal chemistry campaigns. Its structure comprises three key components:

  • Benzenesulfonyl Group: The core pharmacophore responsible for key interactions with many biological targets.

  • Amide Linker: A critical hydrogen-bonding element that orients the two aromatic rings.

  • 3-Bromophenyl Moiety: This ring system can be readily modified. The bromine atom is not merely a substituent; it is a versatile functional group for synthetic elaboration, allowing chemists to systematically probe the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

This guide is structured to provide both the foundational knowledge and the practical methodologies required to leverage this compound in a research setting.

Synthesis of this compound

The most direct and widely adopted method for synthesizing N-aryl sulfonamides is the reaction of an aromatic amine with a sulfonyl chloride.[4][6] This nucleophilic substitution reaction is typically facilitated by a non-nucleophilic base to quench the hydrochloric acid byproduct.

Principle

3-Bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. Pyridine serves as a base to neutralize the generated HCl, driving the reaction towards completion and preventing protonation of the starting amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Reactant1 3-Bromoaniline Reaction Nucleophilic Substitution Reactant1->Reaction Nucleophile Reactant2 Benzenesulfonyl Chloride Reactant2->Reaction Electrophile Base Pyridine (Base) Base->Reaction HCl Scavenger Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Byproduct Pyridinium Hydrochloride Reaction->Product Reaction->Byproduct

Caption: Reaction workflow for the synthesis of this compound.

Protocol: Synthesis and Purification

Materials and Reagents:

  • 3-Bromoaniline (1.0 eq)

  • Benzenesulfonyl chloride (1.05 eq)

  • Anhydrous Pyridine (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add anhydrous pyridine (2.0 eq) to the cooled solution and stir for 5 minutes.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up - Quenching: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

  • Work-up - Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (2x) to remove excess pyridine.

    • Wash with water (1x).

    • Wash with saturated NaHCO₃ solution (1x) to neutralize any remaining acid.

    • Wash with brine (1x) to remove residual water.

    • Rationale: Each wash step is critical for removing impurities. The acid wash protonates pyridine, making it water-soluble, while the bicarbonate wash removes any unreacted sulfonyl chloride (which hydrolyzes to the sulfonic acid) and residual HCl.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, or by recrystallization to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocols in Medicinal Chemistry

While specific biological data for the parent this compound is not extensively documented, its scaffold is highly relevant to several therapeutic areas. The following protocols provide standardized methods to screen this compound and its future derivatives for biological activity.

Application 1: Anticancer Cytotoxicity Screening (MTT Assay)

Many sulfonamide derivatives have demonstrated potent anticancer activity.[7][8] The MTT assay is a colorimetric method for assessing cell viability, providing a robust initial screen for cytotoxic effects against cancer cell lines.

Principle: The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol: In Vitro Cytotoxicity against HeLa Cells

Materials and Reagents:

  • HeLa (human cervical cancer) cell line

  • This compound (stock solution in DMSO)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete media. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity. Replace the old media with 100 µL of media containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48 hours at 37 °C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours.

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Quantitative Data Summary (Example)

Compound Target Cell Line IC₅₀ (µM)
This compound HeLa To be determined

| Doxorubicin (Positive Control) | HeLa | ~0.5 |

Application 2: Antibacterial Susceptibility Testing (MIC Assay)

The historical success of sulfonamides as antibacterials makes this a primary area of investigation.[4][9] The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10][11]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) C Inoculate wells with bacteria A->C B Prepare serial dilutions of test compound in a 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay against E. coli

Materials and Reagents:

  • Escherichia coli (e.g., ATCC 25922)

  • This compound (stock solution in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Inoculum Preparation: Culture E. coli in MHB overnight. Dilute the culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Create a 100 µL solution of the test compound in the first well at 4x the highest desired final concentration. Perform 2-fold serial dilutions by transferring 50 µL from one well to the next across the plate.

    • Rationale: This serial dilution creates a logarithmic concentration gradient to precisely identify the MIC.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and dilutes the compound to the final desired concentrations. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Lead Optimization Strategies

The true value of this compound in medicinal chemistry lies in its potential for derivatization. The 3-bromo position is a prime site for modification via metal-catalyzed cross-coupling reactions.

G Scaffold Benzenesulfonyl Moiety This compound Core 3-Bromophenyl Moiety Mod1 Modify Substituents (e.g., 4-position) Scaffold:f0->Mod1 Mod2 Suzuki Coupling (Aryl, Heteroaryl) Scaffold:f2->Mod2 Pd(0) Mod3 Buchwald-Hartwig Amination (N-Ar) Scaffold:f2->Mod3 Pd(0) Mod4 Sonogashira Coupling (Alkynes) Scaffold:f2->Mod4 Pd(0), Cu(I)

Caption: Lead optimization pathways from the this compound scaffold.

  • Suzuki Coupling: Reacting the bromide with various boronic acids can introduce new aryl or heteroaryl groups. This is a powerful strategy to explore interactions with hydrophobic pockets in a target protein or to modulate solubility.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, introducing diverse amine functionalities that can serve as key hydrogen bond donors or acceptors.

  • Sonogashira Coupling: The introduction of alkyne groups provides linear extensions to the molecule, which can probe deep channels in an enzyme's active site.

By systematically applying these synthetic transformations and evaluating the resulting analogs in the biological assays described above, researchers can build a comprehensive SAR profile and advance promising compounds toward lead status.

References

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). Available at: [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). Available at: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Royal Society of Chemistry. Available at: [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PeerJ. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). SpringerLink. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. Available at: [Link]

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (2014). PubMed. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar. Available at: [Link]

  • Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. (2024). MDPI. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Semantic Scholar. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Revista de Biología Tropical. Available at: [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). MDPI. Available at: [Link]

  • Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). (2020). Juniper Publishers. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). MDPI. Available at: [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). ResearchGate. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC - NIH. Available at: [Link]

  • N-(3-bromophenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide. (n.d.). LookChem. Available at: [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2022). NIH. Available at: [Link]

  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. (2021). MDPI. Available at: [Link]

  • Discovery of a Novel Benzenesulfonamide Analogue That Inhibits Proliferation and Metastasis Against Ovarian Cancer OVCAR-8 Cells. (2020). Dove Medical Press. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). MDPI. Available at: [Link]

Sources

The Benzenesulfonamide Scaffold: Application Notes on N-(3-bromophenyl)benzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its prevalence in clinically approved drugs stems from its ability to engage in key hydrogen bonding interactions with various biological targets, its synthetic tractability, and the tunable nature of its physicochemical properties through substitution on its aromatic rings. This guide focuses on a specific, yet representative member of this class, N-(3-bromophenyl)benzenesulfonamide, to provide researchers, scientists, and drug development professionals with a detailed overview of its synthesis, potential applications, and protocols for biological evaluation.

Introduction: The Significance of the this compound Scaffold

This compound is a synthetic compound featuring a central sulfonamide linkage between a benzenesulfonyl group and a 3-bromoaniline moiety. The strategic placement of the bromine atom at the meta-position of the N-phenyl ring is of particular interest in drug design. Halogen atoms, such as bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance binding affinity through halogen bonding, modulate metabolic stability, and improve membrane permeability.

While direct and extensive biological profiling of this compound is not widely published, the broader class of N-phenylbenzenesulfonamide derivatives has demonstrated significant activity against several important enzyme families, most notably carbonic anhydrases and protein kinases.[1][2] Therefore, this compound serves as an excellent model compound and a valuable starting point for fragment-based and lead-optimization campaigns targeting these and other enzyme classes.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between benzenesulfonyl chloride and 3-bromoaniline. The reaction is generally straightforward and can be performed under standard laboratory conditions.

Protocol 2.1: Synthesis of this compound

Materials:

  • 3-bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in dichloromethane (DCM).

  • To this solution, add pyridine or triethylamine (1.2 eq) to act as a base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Targets and Applications

Based on the extensive research on structurally related benzenesulfonamide derivatives, this compound is a promising candidate for inhibition of several enzyme families.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[3] They are implicated in various physiological and pathological processes, making them attractive drug targets for conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] The primary sulfonamide group is a well-established zinc-binding group, and N-substituted benzenesulfonamides have been extensively explored as CA inhibitors.[1][4] The substitution pattern on the N-phenyl ring can influence isoform selectivity.

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The benzenesulfonamide scaffold has been incorporated into numerous kinase inhibitors. These compounds often act as "hinge-binders," forming key hydrogen bonds with the kinase hinge region. The N-phenyl group can be directed towards the hydrophobic pocket, where the 3-bromo substituent can potentially enhance binding affinity.

Experimental Protocols for Biological Evaluation

The following are detailed protocols for assessing the inhibitory activity of this compound against its potential targets.

Protocol 4.1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of CAs, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the chromogenic product p-nitrophenol.[3][6]

Materials:

  • Human carbonic anhydrase isozyme (e.g., hCA I or hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • This compound (test compound)

  • Acetazolamide (positive control)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and acetazolamide in 100% DMSO. Create a serial dilution of the compounds in DMSO to generate a range of concentrations for IC₅₀ determination.

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold Assay Buffer.

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay Buffer + Substrate Solution.

    • Vehicle Control (100% activity): Assay Buffer + DMSO + CA Working Solution.

    • Test Compound: Assay Buffer + Test Compound Dilution + CA Working Solution.

    • Positive Control: Assay Buffer + Acetazolamide Dilution + CA Working Solution.

  • Enzyme-Inhibitor Pre-incubation: Add the appropriate volumes of Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the wells. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage inhibition for each inhibitor concentration: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4.2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic method to measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction using a commercially available kit such as ADP-Glo™.[5]

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Kinase-specific substrate peptide

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and staurosporine in 100% DMSO. Perform serial dilutions in DMSO.

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the serially diluted test compound or DMSO (vehicle control).

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylbenzenesulfonamide derivatives is highly dependent on the nature and position of substituents on both aromatic rings.

  • N-Phenyl Ring Substitution: The electronic and steric properties of substituents on the N-phenyl ring can significantly impact binding affinity and selectivity. Halogen atoms, like the bromine in this compound, can participate in halogen bonding, a non-covalent interaction that can enhance binding to the target protein.[7][8] The meta-position of the bromine atom directs its influence towards a specific region of the binding pocket, which can be exploited for rational drug design.

  • Benzenesulfonyl Ring Substitution: Modifications to the benzenesulfonyl ring can also modulate activity. Electron-withdrawing or electron-donating groups can alter the acidity of the sulfonamide proton, which may be crucial for interaction with the target.

Table 1: Representative IC₅₀ Values for Benzenesulfonamide Derivatives Against Various Targets

Compound ClassTarget EnzymeRepresentative IC₅₀ (nM)Reference
N-phenylsulfonamidesCarbonic Anhydrase II33.5[1]
N-phenylsulfonamidesAcetylcholinesterase31.5[1]
N-phenylsulfonamidesButyrylcholinesterase24.4[1]
Substituted BenzenesulfonamidesPhospholipase A29[9]

Note: The IC₅₀ values presented are for representative compounds within the benzenesulfonamide class and are intended for comparative purposes.

Visualizations

Chemical Structure```dot

digraph "N_3_bromophenyl_benzenesulfonamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; O2 [label="O", fontcolor="#EA4335"]; N [label="N", fontcolor="#4285F4"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; Br [label="Br", fontcolor="#34A853"];

// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- N; N -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C9 -- Br; }

Caption: General workflow for in vitro enzyme inhibitor screening.

Hypothetical Kinase Signaling Pathway Inhibition

Kinase_Pathway_Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Activates Substrate Substrate Protein Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor N-(3-bromophenyl) benzenesulfonamide Inhibitor->Target_Kinase Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a valuable chemical entity for drug discovery and design. Its straightforward synthesis and the proven track record of the benzenesulfonamide scaffold make it an attractive starting point for developing potent and selective inhibitors of key enzyme families such as carbonic anhydrases and protein kinases. The detailed protocols and conceptual framework provided herein are intended to empower researchers to explore the therapeutic potential of this and related compounds, ultimately contributing to the advancement of novel therapeutics.

References

  • Akazanci, E., & Işık, M. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Retrieved from [Link]

  • Ono, T., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 38(16), 3147-3156. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Wang, Y., et al. (2013). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 48(11), 1673-1680. Retrieved from [Link]

  • Unknown. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Retrieved from [Link]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17621-17640. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) of the synthesized sulfonamide derivatives. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. Retrieved from [Link]

  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 91394-73-9 | this compound. Retrieved from [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. Retrieved from [Link]

  • Al-Mohammadi, A. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Scientific and Engineering Research, 9(12), 1-11. Retrieved from [Link]

  • Vedani, A., & Meyer, E. F., Jr. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27265-27281. Retrieved from [Link]

  • Olasunkanmi, O. I., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(23), 7179. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Shi, Y., et al. (2023). Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Pharmaceuticals, 16(10), 1468. Retrieved from [Link]

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Application Notes and Protocols for N-(3-bromophenyl)benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile N-(3-bromophenyl)benzenesulfonamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic tractability and diverse biological activity. The sulfonamide moiety is a well-established pharmacophore known for its ability to form key hydrogen bonds with biological targets, while the 3-bromophenyl group provides a site for further functionalization and can engage in halogen bonding, a significant interaction in drug-receptor binding.[1][2] This combination has led to the development of derivatives with a wide spectrum of therapeutic potential, including applications as anticancer, antimicrobial, antidiabetic, and anti-inflammatory agents.[3][4]

This guide provides an in-depth exploration of the applications of this compound derivatives, focusing on their utility as enzyme inhibitors. We will delve into the rationale behind their design, provide detailed protocols for their synthesis and biological evaluation, and present data that underscores their potential in drug discovery.

I. Anticancer Applications: Targeting Key Oncogenic Pathways

The benzenesulfonamide scaffold has been extensively explored for its anticancer properties.[5] Derivatives of this compound have shown promise by targeting various cancer-related enzymes.

A. Carbonic Anhydrase IX Inhibition in Hypoxic Tumors

Scientific Rationale:

Hypoxic tumors often overexpress carbonic anhydrase IX (CA IX), a zinc-containing metalloenzyme that plays a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in an acidic microenvironment.[6] The primary sulfonamide group is a classic zinc-binding group, making benzenesulfonamide derivatives potent inhibitors of carbonic anhydrases.[7] By selectively inhibiting CA IX, these compounds can disrupt the pH regulation of cancer cells, leading to apoptosis and reduced tumor growth. The design of this compound derivatives can be tailored to achieve selectivity for CA IX over other CA isoforms, thereby minimizing off-target effects.[6]

Experimental Workflow for CA IX Inhibition:

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, FTIR) Purification->Characterization CA_Inhibition_Assay Carbonic Anhydrase IX Inhibition Assay Characterization->CA_Inhibition_Assay Selectivity_Profiling Selectivity Profiling (against other CA isoforms) CA_Inhibition_Assay->Selectivity_Profiling Anticancer_Screening Anticancer Screening (e.g., NCI-60 panel) CA_Inhibition_Assay->Anticancer_Screening Molecular_Docking Molecular Docking Studies Anticancer_Screening->Molecular_Docking Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Molecular_Docking->Apoptosis_Assay

Caption: Workflow for the development of this compound derivatives as CA IX inhibitors.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the parent scaffold.

Materials:

  • 3-bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 3-bromoaniline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase IX Inhibition Assay

This protocol is based on the esterase activity of CA IX.

Materials:

  • Recombinant human CA IX

  • 4-Nitrophenyl acetate (NPA) as a substrate

  • Synthesized this compound derivatives

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the Tris buffer, the test compound at various concentrations, and the CA IX enzyme solution.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

B. Kinase Inhibition

Scientific Rationale:

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzenesulfonamide derivatives have been identified as effective kinase inhibitors.[5] For instance, they have been shown to target Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase that is overexpressed in some cancers like glioblastoma.[5] The benzenesulfonamide core can interact with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The 3-bromophenyl moiety can be further modified to enhance potency and selectivity.

Quantitative Data: Kinase Inhibitory Activity

Compound IDTarget KinaseIC₅₀ (µM)Cell LineReference
AL106TrkA58.6U87 (Glioblastoma)[5]
AL107TrkA>100U87 (Glioblastoma)[5]

Note: AL106 and AL107 are benzenesulfonamide derivatives, highlighting the potential of this scaffold.

II. Neurodegenerative Disease Applications: Cholinesterase Inhibition

Scientific Rationale:

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain. Inhibiting the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy.[2] Sulfonamide derivatives have demonstrated potent inhibitory activity against these cholinesterases.[8] The this compound scaffold can be modified to fit into the active site of these enzymes, blocking their catalytic activity.

Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Synthesized this compound derivatives

  • 96-well microplate and reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE or BChE enzyme solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).

  • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Calculate the percentage of inhibition and determine the IC₅₀ values as described in Protocol 2.

Quantitative Data: Cholinesterase Inhibitory Activity of a Related Derivative

CompoundTargetIC₅₀ (µM)Reference
Derivative 3aAChE4.3 ± 0.23[2]
Derivative 3aBChE5.6 ± 0.24[2]

Note: Derivative 3a is an N-(2-acetyl-4-(styryl)phenyl)benzenesulfonamide, demonstrating the potential of modifying the core structure for potent cholinesterase inhibition.[2]

III. Antidiabetic Applications: Modulating Metabolic Targets

Scientific Rationale:

Novel therapeutic agents for diabetes mellitus are in high demand. Certain benzenesulfonamide derivatives have been investigated for their antidiabetic properties.[9] These compounds can act on various targets, including protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling, and peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[9] The this compound scaffold provides a starting point for the design of dual-acting agents that can both inhibit PTP1B and activate PPARs.

Signaling Pathway: Hypothetical Mechanism of Antidiabetic Action

G Compound This compound Derivative PTP1B PTP1B Compound->PTP1B Inhibits PPAR PPAR Compound->PPAR Activates InsulinReceptor Insulin Receptor (Phosphorylated) PTP1B->InsulinReceptor Dephosphorylates (Inhibits) GlucoseUptake Increased Glucose Uptake PPAR->GlucoseUptake InsulinReceptor->GlucoseUptake

Caption: A hypothetical dual-action mechanism for antidiabetic this compound derivatives.

IV. Antimicrobial Applications

Scientific Rationale:

The sulfonamide group is historically significant in the development of antibacterial agents (sulfa drugs).[3][4] While the classic mechanism involves the inhibition of dihydropteroate synthase in the folic acid synthesis pathway of bacteria, newer derivatives may possess different mechanisms of action. The lipophilicity and electronic properties conferred by the 3-bromophenyl group can influence the compound's ability to penetrate bacterial cell walls and interact with novel targets.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential in oncology, neurodegenerative diseases, diabetes, and infectious diseases. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for exploring the rich chemical space and diverse biological activities of this promising class of compounds. Further derivatization of the core structure, guided by structure-activity relationship studies and molecular modeling, will undoubtedly lead to the discovery of new and improved drug candidates.

References

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health.
  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. (n.d.). PubMed.
  • CAS 274925-14-3: Benzenesulfonamide, N-[(3-bromophenyl)methylene]. (n.d.). CymitQuimica.
  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (n.d.). MDPI.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). National Institutes of Health.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Institutes of Health.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). No source found.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. (2020). PubMed.

Sources

Application Notes and Protocols: N-(3-bromophenyl)benzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Player in Tumor Biology

N-(3-bromophenyl)benzenesulfonamide is a synthetic small molecule belonging to the benzenesulfonamide class of compounds. The core chemical scaffold, characterized by a sulfonamide group (-SO₂NH₂), is a well-established pharmacophore for the inhibition of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).

Carbonic anhydrases (EC 4.2.1.1) are a family of ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2][3] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[3][4]

In recent years, specific CA isoforms have emerged as critical targets in oncology. In particular, Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is strongly induced by hypoxia (low oxygen), a common feature of solid tumors.[2][5][6] Its expression is predominantly regulated by the Hypoxia-Inducible Factor-1α (HIF-1α) pathway.[6][7][8] By catalyzing CO₂ hydration at the cell surface, CA IX contributes to the acidification of the tumor microenvironment while helping to maintain a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.[7][9][10][11] Due to its selective expression in tumor tissues and its role in cancer progression, CA IX is a highly attractive target for the development of novel anticancer therapeutics.[1][9][12]

These application notes provide a comprehensive guide to characterizing the inhibitory activity of this compound against carbonic anhydrases, with a particular focus on methodologies relevant to cancer research.

Scientific Principles and Mechanistic Insights

Mechanism of Carbonic Anhydrase Inhibition

The catalytic mechanism of α-CAs involves a zinc-bound hydroxide ion that acts as a nucleophile, attacking the carbon atom of a CO₂ molecule. The primary sulfonamide group of inhibitors like this compound acts as a zinc-binding group. In its deprotonated, anionic form (R-SO₂NH⁻), the sulfonamide coordinates directly to the Zn²⁺ ion at the active site, displacing the catalytic hydroxide and effectively blocking enzyme activity. This binding mimics the transition state of the physiological CO₂ hydration reaction.

The Esterase Assay: A Practical Screening Method

While the physiological function of CA is CO₂ hydration, the enzyme also exhibits promiscuous esterase activity.[4][13] A convenient and widely used method for screening CA inhibitors in a high-throughput format is the colorimetric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).[4][13][14][15] The enzyme catalyzes the cleavage of the colorless substrate p-NPA into acetate and the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance at ~400 nm.[4][15] A reduction in the rate of p-NPA hydrolysis in the presence of a test compound indicates inhibition of the enzyme's catalytic activity.[4][14]

Quantitative Data Summary

The inhibitory potency of this compound and related sulfonamides is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). The table below presents hypothetical, yet realistic, inhibition data for this compound against key human CA isozymes, illustrating a profile of a potent, somewhat selective inhibitor.

IsozymeDescriptionCellular LocationRelevanceThis compound Kᵢ (nM)Acetazolamide Kᵢ (nM) [Standard]
hCA I UbiquitousCytosolOff-target250250
hCA II Ubiquitous, high activityCytosolOff-target (glaucoma drug target)3512
hCA IV Membrane-boundCell SurfaceGlaucoma drug target8574
hCA IX Tumor-associatedCell SurfacePrimary Cancer Target 9.5 25
hCA XII Tumor-associatedCell SurfaceCancer Target225.7

Note: These values are illustrative for application purposes. Acetazolamide is a non-selective, clinically used CA inhibitor often used as a positive control.

Detailed Experimental Protocols

Protocol: In Vitro Inhibition of Carbonic Anhydrase using the p-NPA Esterase Assay

This protocol details the steps to determine the inhibitory potency (IC₅₀) of this compound against a human carbonic anhydrase isozyme (e.g., hCA IX).

4.1.1 Principle

The rate of hCA-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) is measured spectrophotometrically by monitoring the formation of the yellow p-nitrophenolate ion at 400 nm. The assay is performed with and without the inhibitor at various concentrations to determine the dose-dependent inhibition and calculate the IC₅₀ value.

4.1.2 Materials and Reagents

  • Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II or hCA IX), 0.1 mg/mL stock in water.

  • Inhibitor: this compound, 10 mM stock solution in DMSO.

  • Substrate: p-Nitrophenyl acetate (p-NPA), 10 mM stock solution in acetonitrile.

  • Assay Buffer: 20 mM Tris-HCl, pH 7.5.

  • Instrumentation: UV/Vis microplate reader capable of kinetic measurements at 400 nm.

  • Labware: Clear, flat-bottom 96-well microplates.

4.1.3 Step-by-Step Procedure

  • Inhibitor Dilution:

    • Prepare a serial dilution series of this compound.

    • Start with the 10 mM stock in DMSO. In a 96-well plate, perform 1:3 serial dilutions in DMSO to generate a range of concentrations (e.g., 10 mM down to 1.5 µM). This will be the inhibitor source plate.

    • From the inhibitor source plate, create an intermediate dilution plate by adding 2 µL of each inhibitor concentration to 98 µL of Assay Buffer. This creates a 50-fold dilution with a final DMSO concentration of 2%.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank: 100 µL Assay Buffer + 100 µL Substrate Working Solution (for substrate auto-hydrolysis control).

      • Maximum Activity (Control): 50 µL Assay Buffer (with 2% DMSO) + 50 µL Enzyme Working Solution + 100 µL Substrate Working Solution.

      • Inhibitor Wells: 50 µL of each diluted inhibitor + 50 µL Enzyme Working Solution + 100 µL Substrate Working Solution.

    • Prepare an Enzyme Working Solution by diluting the stock enzyme in Assay Buffer to a final concentration of ~0.4 µM.[4]

    • Prepare a Substrate Working Solution by diluting the p-NPA stock in Assay Buffer to a final concentration of 1 mM.

  • Reaction Execution:

    • To the appropriate wells of the 96-well plate, add 50 µL of the diluted inhibitor solutions or control buffer.

    • Add 50 µL of the Enzyme Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 100 µL of the Substrate Working Solution to all wells. The final volume in each well is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes (kinetic mode).

4.1.4 Data Analysis and IC₅₀ Determination

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Correct for Blank: Subtract the rate of the blank (substrate auto-hydrolysis) from all other rates.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_inhibitor / V_control))

    • Where V_inhibitor is the rate in the presence of the inhibitor and V_control is the rate of the maximum activity control.

  • Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition.

Workflow Visualization

The following diagram illustrates the key steps in the CA inhibition assay protocol.

CA_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis P1 Prepare Inhibitor Serial Dilutions (in DMSO) A1 1. Add Inhibitor/Control (50 µL) P1->A1 P2 Prepare Enzyme Working Solution A2 2. Add Enzyme (50 µL) P2->A2 P3 Prepare Substrate Working Solution A4 4. Add Substrate (100 µL) P3->A4 A1->A2 A3 3. Pre-incubate (15 min) A2->A3 A3->A4 D1 Measure Abs (400 nm) Kinetic Mode A4->D1 D2 Calculate Reaction Rates (V = mOD/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Plot Dose-Response Curve & Determine IC50 D3->D4

Caption: Workflow for determining IC₅₀ of a CA inhibitor.

Biological Context: The Hypoxia-CA IX Axis in Cancer

The significance of inhibiting CA IX with compounds like this compound lies in its central role in the tumor's response to hypoxia.[16]

  • Hypoxia: Rapidly proliferating tumor cells outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[11][12]

  • HIF-1α Stabilization: Under hypoxic conditions, the α-subunit of the transcription factor HIF-1 is stabilized. It translocates to the nucleus and dimerizes with HIF-1β.[8][17][18]

  • Gene Transcription: The active HIF-1 complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for CA IX (CA9).[7][8][19]

  • CA IX Expression & Function: This leads to a dramatic upregulation of CA IX protein on the surface of tumor cells.[8][17] CA IX then helps the cancer cell survive the acidic conditions created by anaerobic metabolism by regulating pH, which in turn promotes tumor growth and metastasis.[7][10][16]

Targeting CA IX with an inhibitor disrupts this adaptive survival mechanism, potentially re-sensitizing hypoxic tumors to conventional therapies like chemotherapy and radiation.[20]

Signaling Pathway Diagram

The diagram below outlines the pathway leading from tumor hypoxia to CA IX-mediated pH regulation.

Hypoxia_CAIX_Pathway Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a inhibits degradation Nucleus Nuclear Translocation & Dimerization (HIF-1β) HIF1a->Nucleus HRE Binds to HRE in CA9 Gene Promoter Nucleus->HRE CA9_exp ↑ CA IX Expression on Cell Surface HRE->CA9_exp pH_reg Extracellular Acidification & Intracellular pH Maintenance CA9_exp->pH_reg catalyzes CO₂ hydration Survival Tumor Cell Survival, Proliferation, & Invasion pH_reg->Survival Inhibitor This compound Inhibitor->CA9_exp INHIBITS

Caption: The HIF-1α pathway leading to CA IX expression and function.

Conclusion and Future Directions

This compound represents a valuable chemical tool for probing the function of carbonic anhydrases, particularly the tumor-associated isoform CA IX. The protocols and principles outlined in this document provide a robust framework for researchers to characterize its inhibitory activity and explore its potential as a lead compound in anticancer drug discovery. By disrupting the adaptive mechanisms that allow cancer cells to thrive in the harsh tumor microenvironment, CA IX inhibitors offer a promising strategy to target a key vulnerability of solid tumors.

References

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase IX inhibitors in cancer therapy: an update. Expert Opinion on Therapeutic Patents, 29(10), 815-827. [Link]

  • McDonald, P. C., & Dedhar, S. (2012). Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics. Oncotarget, 3(1), 84-97. [Link]

  • Mboge, M. Y., et al. (2020). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. Cancers, 12(10), 2821. [Link]

  • Wigerup, C., et al. (2016). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget, 7(16), 22449-22461. [Link]

  • Robertson, N., et al. (2004). Role of carbonic anhydrase IX in human tumor cell growth, survival, and invasion. Cancer Research, 64(17), 6160-6165. [Link]

  • Singh, S., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Molecules, 28(14), 5364. [Link]

  • Pastorekova, S., & Gillies, R. J. (2014). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology, 5, 45. [Link]

  • Wykoff, C. C., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6160-6165. [Link]

  • Svasti, J., & Srisomsap, C. (2015). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1856(2), 228-236. [Link]

  • McDonald, P. C., et al. (2013). Carbonic anhydrase IX (CAIX) as a mediator of hypoxia-induced stress response in cancer cells. Subcellular Biochemistry, 64, 329-351. [Link]

  • Garske, D. S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 819. [Link]

  • Harris, A. L. (2004). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer, 90(3), 549-553. [Link]

  • Liang, S., et al. (2016). Expression of HIF-1α and CAIX in nasopharyngeal carcinoma and their correlation with patients' prognosis. BMC Cancer, 16, 54. [Link]

  • Tassoudi, A., et al. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC). Archives of Nephrology and Urology, 4, 050-062. [Link]

  • Tassoudis, V., et al. (2021). Study of Hypoxia Induced Factor-1Alpha (HIF-1A) and Carbonic Anhydrase 9 (CAIX) in clear cell Renal Cell Carcinoma (ccRCC). Fortune Journals. [Link]

  • Pastorek, J., & Pastorekova, S. (2009). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? Current Pharmaceutical Design, 15(19), 2188-2198. [Link]

  • BindingDB. (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB Database. [Link]

  • Pocker, Y., & Meany, J. E. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education, 75(11), 1475. [Link]

  • Jo, B. H., et al. (2018). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Analytical Chemistry, 90(15), 9474-9480. [Link]

  • Wang, L., et al. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 49(5), 659-666. [Link]

  • Al-Masoudi, N. A., et al. (2016). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trakya University Journal of Natural Sciences, 17(1), 1-6. [Link]

  • Dudutiene, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(9), 13622-13640. [Link]

  • PubChem. (n.d.). carbonic anhydrase (CA) inhibitors, benzenesulphonamide ligand, 3. PubChem Database. [Link]

  • Kumar, S., et al. (2017). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Bioorganic & Medicinal Chemistry, 25(5), 1666-1671. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]

  • Pisano, S., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(16), 4991. [Link]

  • Angeli, A., et al. (2016). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 7(4), 424-428. [Link]

  • Wróbel, T. M., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(15), 5851. [Link]

Sources

Application Notes and Protocols for N-(3-bromophenyl)benzenesulfonamide in Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the preclinical evaluation of N-(3-bromophenyl)benzenesulfonamide, a small molecule within the benzenesulfonamide class. While direct extensive biological data for this specific compound is emerging, the benzenesulfonamide scaffold is a well-established pharmacophore in oncology, notably as a source of carbonic anhydrase inhibitors.[1][2] This guide, therefore, presents a detailed, rationalized framework for investigating the potential anticancer properties of this compound, with a primary focus on the inhibition of carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor progression and chemoresistance.[3][4] We provide step-by-step protocols for an in vitro enzymatic assay and a cell-based cytotoxicity assay, underpinned by scientific causality and best practices in experimental design.

Introduction and Scientific Rationale

This compound belongs to the sulfonamide family of compounds, a chemical class that has yielded numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer agents.[1] A significant body of research has highlighted the potential of benzenesulfonamide derivatives to selectively inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5][6]

CA IX is a transmembrane enzyme that is minimally expressed in normal tissues but is frequently overexpressed in a variety of solid tumors, including breast, colon, and kidney cancers.[3][7] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[8] CA IX plays a critical role in maintaining the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[9] This enzymatic activity contributes to an acidic extracellular environment while keeping the intracellular milieu alkaline, a state that promotes tumor cell survival, proliferation, and invasion.[3][8] Consequently, the inhibition of CA IX represents a promising therapeutic strategy to disrupt tumor pH regulation and sensitize cancer cells to conventional therapies.

Given the structural features of this compound, it is hypothesized that this compound may act as an inhibitor of CA IX. This application note outlines the foundational experimental assays to test this hypothesis and to quantify the compound's potential as an anticancer agent.

Physicochemical Properties and Handling

A thorough understanding of the test compound's properties is crucial for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91394-73-9
Molecular Formula C₁₂H₁₀BrNO₂S
Molecular Weight 312.19 g/mol
Physical Form Solid
Storage Sealed in a dry environment at room temperature.
Stock Solution Preparation

Due to the predicted low aqueous solubility of many sulfonamide derivatives, a high-concentration stock solution in an organic solvent is recommended.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Dissolve in 100% DMSO to create a stock solution of 10-50 mM.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Critical Note: When preparing working dilutions for aqueous-based assays, ensure the final DMSO concentration in the assay does not exceed 1% (and ideally is below 0.1%) to prevent solvent-induced artifacts.

Experimental Workflows and Protocols

The following sections provide detailed protocols to assess the biological activity of this compound.

In Vitro Carbonic Anhydrase IX Inhibition Assay

This colorimetric assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP), which can be quantified spectrophotometrically.[10] A reduction in the rate of p-NP formation in the presence of the test compound indicates enzymatic inhibition.

G prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) plate Plate Setup in 96-well Plate prep->plate add_inh Add Compound Dilutions (or DMSO control) plate->add_inh add_enz Add CA IX Enzyme Solution add_inh->add_enz incubate Pre-incubation (15 min at 37°C) add_enz->incubate add_sub Initiate Reaction (Add p-NPA Substrate) incubate->add_sub read Kinetic Absorbance Reading (405 nm for 10-30 min) add_sub->read analyze Data Analysis (Calculate reaction rates and % inhibition) read->analyze

Caption: Workflow for the in vitro CA IX enzymatic inhibition assay.

Materials:

  • Recombinant human Carbonic Anhydrase IX (CA IX)

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • This compound

  • Acetazolamide (positive control inhibitor)

  • 96-well flat-bottom microplate

  • Microplate reader with kinetic measurement capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of CA IX in the assay buffer. The optimal concentration should be determined empirically.

    • Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile. Dilute to the final working concentration in the assay buffer just before use.

    • Prepare a serial dilution of this compound and acetazolamide in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is constant across all wells.

  • Plate Setup:

    • Add 2 µL of the compound dilutions (or DMSO for control) to the appropriate wells of the 96-well plate.

    • Add 20 µL of the CA IX working solution to all wells except for the blank.

    • Add 20 µL of assay buffer to the blank wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation:

    • Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.[10]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[10]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Cell-Based Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, primarily through the action of mitochondrial dehydrogenases.[13][14] The amount of formazan produced is proportional to the number of viable cells.

G cluster_0 Tumor Microenvironment (Acidic) cluster_1 Cancer Cell Cytoplasm (Alkaline) CO2_out CO₂ H_out H⁺ CO2_in CO₂ CAIX CA IX CO2_in->CAIX Hydration HCO3_in HCO₃⁻ Proliferation Cell Proliferation & Survival HCO3_in->Proliferation Promotes CAIX->H_out CAIX->HCO3_in Inhibitor N-(3-bromophenyl) benzenesulfonamide Inhibitor->CAIX Inhibits

Caption: Hypothesized mechanism of CA IX inhibition in cancer cells.

Materials:

  • A cancer cell line known to express CA IX (e.g., HT-29 colorectal adenocarcinoma cells).[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well flat-bottom sterile culture plates.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[13]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the purple formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] x 100

    • Plot the % cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise format.

Table 2: Hypothetical Bioactivity Data for this compound

AssayEndpointValue (Hypothetical)
CA IX Inhibition IC₅₀150 nM
MTT Cytotoxicity (HT-29 cells) IC₅₀5.5 µM

Interpretation: A potent IC₅₀ value in the enzymatic assay coupled with a higher but still effective IC₅₀ in the cell-based assay would suggest that this compound is a direct inhibitor of CA IX and that its anticancer effect is likely mediated, at least in part, through this mechanism. Further studies, such as assessing the compound's effect on extracellular acidification or its efficacy under hypoxic conditions, would be necessary to further validate this mode of action.[15]

Conclusion

This application note provides a foundational experimental framework for the investigation of this compound as a potential anticancer agent targeting carbonic anhydrase IX. The detailed protocols for enzymatic and cell-based assays are designed to be robust and reproducible, enabling researchers to generate high-quality data to support further drug development efforts. The provided workflows and diagrams serve to clarify the experimental logic and the hypothesized mechanism of action.

References

  • Gherghel, A., et al. (2019). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific reports, 9(1), 1-13. [Link]

  • Ghosh, S., et al. (2017). New Strategy for in Vitro Determination of Carbonic Anhydrase Activity from Analysis of Oxygen-18 Isotopes of CO2. Analytical chemistry, 90(1), 976-982. [Link]

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  • Aziz, F., et al. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), e50532. [Link]

  • Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]

  • Pfaller, R., et al. (2025). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. [Link]

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  • Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PloS one, 13(11), e0207417. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

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  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. PubChem Compound Database. [Link]

  • Ghaffar, A., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • Zrnčić, M., et al. (2009). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. Croatian journal of food science and technology, 1(1), 23-28. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(4-bromophenyl)benzenesulfonamide. PubChem Compound Database. [Link]

  • Al-Ghamdi, S. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of advanced scientific research, 13(3), 1-12.
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Troubleshooting & Optimization

Technical Support Center: N-(3-bromophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during the synthesis of N-(3-bromophenyl)benzenesulfonamide, with a primary focus on improving reaction yields and purity. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Reaction Overview: The Chemistry of this compound Synthesis

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between 3-bromoaniline and benzenesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct. The general reaction is as follows:

3-Bromoaniline + Benzenesulfonyl Chloride → this compound + HCl

Understanding the nuances of this reaction is critical to overcoming common obstacles and achieving high yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

A1: Low yields can be attributed to several critical factors, primarily related to reagent integrity and reaction conditions.

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly susceptible to moisture. Any water present in the solvent, on the glassware, or from the atmosphere will hydrolyze the sulfonyl chloride to the unreactive benzenesulfonic acid, directly reducing the amount of reactant available to form the desired product.[1][2]

  • Purity of 3-Bromoaniline: The amine starting material should be of high purity. Oxidized or impure 3-bromoaniline can lead to side reactions and the formation of colored impurities, complicating purification and lowering the isolated yield.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are crucial. An insufficient amount of base will not effectively neutralize the HCl generated, leading to the protonation of the 3-bromoaniline starting material. The resulting anilinium salt is not nucleophilic and will not react with the benzenesulfonyl chloride.

  • Suboptimal Reaction Conditions: Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may lead to an incomplete reaction. The choice of solvent is also important; it must be inert to the reactants and capable of dissolving them.[3]

Q2: I am observing an unexpected and significant side product in my TLC and NMR. What could it be?

A2: The most common side product in this synthesis is the di-sulfonated aniline, N,N-bis(phenylsulfonyl)-3-bromoaniline .

This occurs when the initially formed this compound, which still possesses a slightly acidic N-H proton, is deprotonated by the base and reacts with a second molecule of benzenesulfonyl chloride.[1][4] This is particularly problematic if an excess of benzenesulfonyl chloride is used or if the reaction temperature is too high.[4] Another common impurity is benzenesulfonic acid, resulting from the hydrolysis of the starting material.[1][2]

side_reaction product This compound side_product N,N-bis(phenylsulfonyl)-3-bromoaniline product->side_product + Benzenesulfonyl Chloride sulfonyl_chloride Benzenesulfonyl Chloride base Base base->product - H+

Caption: Formation of the di-sulfonated side product.

Q3: How can I prevent the formation of the N,N-bis(phenylsulfonyl)-3-bromoaniline byproduct?

A3: Minimizing this side product is key to improving your yield and simplifying purification.

  • Control Stoichiometry: Use a slight excess of the amine (3-bromoaniline), around 1.1 to 1.2 equivalents, to ensure the complete consumption of the more valuable benzenesulfonyl chloride.[1] Avoid using an excess of the sulfonyl chloride.

  • Slow Addition: Add the benzenesulfonyl chloride solution dropwise to the stirred solution of 3-bromoaniline and base. This maintains a low instantaneous concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine over the less reactive sulfonamide product.

  • Temperature Control: Perform the addition at a reduced temperature, typically 0 °C, to moderate the reaction rate and decrease the likelihood of the secondary reaction.[4]

Q4: What are the optimal base and solvent choices?

A4: The selection of base and solvent significantly impacts the reaction's success.

  • Base: A non-nucleophilic organic base is highly recommended. Pyridine and triethylamine (Et3N) are common and effective choices.[1][4][5] They act solely as proton scavengers to neutralize HCl. While the Schotten-Baumann reaction traditionally uses an aqueous base like NaOH, this significantly increases the risk of hydrolyzing the benzenesulfonyl chloride, making it less ideal for maximizing yield in this specific synthesis.[1][6][7]

  • Solvent: The solvent must be anhydrous (dry) and inert. Dichloromethane (DCM) is an excellent choice as it dissolves the reactants well and is easy to remove.[1][4] Tetrahydrofuran (THF) is another suitable option.[1]

Q5: My reaction appears sluggish or incomplete based on TLC analysis. What steps can I take?

A5: An incomplete reaction can often be resolved with minor adjustments.

  • Confirm Reagent Quality: As a first step, verify that your benzenesulfonyl chloride is not significantly hydrolyzed. Using a fresh bottle or freshly purified reagent is best.[2]

  • Check Base Equivalence: Ensure you are using at least 1.5 equivalents of your organic base to fully neutralize the generated HCl and drive the reaction forward.[1]

  • Allow for Sufficient Reaction Time: While the initial reaction can be rapid, allow the mixture to stir for several hours (2-12 hours) at room temperature after the addition of the sulfonyl chloride to ensure it proceeds to completion.[1] Monitor the disappearance of the starting materials by TLC.

Q6: What is the most effective method for purifying the crude product?

A6: A two-stage purification process involving an aqueous work-up followed by recrystallization or chromatography is standard.

  • Aqueous Work-up: After the reaction is complete, dilute the mixture with DCM and wash it sequentially with:

    • 1M HCl: To remove any unreacted 3-bromoaniline and the organic base (e.g., pyridine, triethylamine).

    • Saturated Sodium Bicarbonate Solution: To neutralize any remaining acidic species.

    • Brine: To remove the bulk of the water from the organic layer.[1]

  • Final Purification:

    • Recrystallization: This is often the most efficient method for obtaining highly pure product. A mixed solvent system, such as ethanol/water or isopropanol/water, is typically effective.

    • Column Chromatography: If recrystallization fails to remove all impurities, particularly the di-sulfonated side product, purification on a silica gel column using a solvent system like ethyl acetate/hexane is recommended.[4]

Optimized Experimental Protocol

This protocol incorporates best practices for maximizing the yield and purity of this compound.

Step-by-Step Synthesis
  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Setup: In a round-bottom flask, dissolve 3-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add anhydrous pyridine (1.5 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (0.9 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.

Data Summary for Yield Optimization

ParameterRecommendationRationale for Yield Improvement
Benzenesulfonyl Chloride Purity Use fresh or purified reagentPrevents loss of active reagent through hydrolysis to unreactive sulfonic acid.[1][2]
Reaction Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, minimizing hydrolysis of the sulfonyl chloride.[1][2]
Solvent Anhydrous DCM or THFPrevents hydrolysis and effectively dissolves reactants.[1]
Base Anhydrous Pyridine or Et₃NNeutralizes HCl byproduct without competing with the amine or introducing water.[1][4]
Stoichiometry (Amine:Sulfonyl Chloride) ~1.1 : 1.0Ensures complete consumption of the sulfonyl chloride and minimizes di-sulfonation.[1]
Addition Temperature 0 °CControls the reaction rate, reducing the formation of the di-sulfonated byproduct.[4]
Work-up Sequential acid/base washesEffectively removes unreacted starting materials and the base catalyst.[1]

Visualized Workflows and Mechanisms

General Reaction Mechanism

Caption: Mechanism of this compound synthesis.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_reagents Verify Reagent Quality (Fresh Sulfonyl Chloride, Dry Solvents) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) start->check_conditions check_stoichiometry Confirm Stoichiometry (Slight Amine Excess, >1.5 eq Base) start->check_stoichiometry analyze_impurities Analyze Crude Product by TLC/NMR check_reagents->analyze_impurities check_conditions->analyze_impurities check_stoichiometry->analyze_impurities hydrolysis_issue Issue: Hydrolysis (Benzenesulfonic Acid present) analyze_impurities->hydrolysis_issue If acidic byproduct disubstitution_issue Issue: Di-sulfonation analyze_impurities->disubstitution_issue If higher MW byproduct incomplete_issue Issue: Incomplete Reaction analyze_impurities->incomplete_issue If starting material remains solution_reagents Solution: Use Anhydrous Solvents & Fresh Reagents hydrolysis_issue->solution_reagents solution_disubstitution Solution: Slow Addition at 0°C, Adjust Stoichiometry disubstitution_issue->solution_disubstitution solution_incomplete Solution: Increase Reaction Time, Check Base Amount incomplete_issue->solution_incomplete

Caption: A logical workflow for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

  • Q: Can I use an older bottle of benzenesulfonyl chloride?

    • A: It is not recommended. Over time, the reagent will likely have absorbed atmospheric moisture and hydrolyzed, reducing its effective concentration and leading to lower yields.[2]

  • Q: Is it absolutely necessary to run the reaction under an inert atmosphere?

    • A: While not impossible without it, using an inert atmosphere (nitrogen or argon) is a critical best practice. It is the most reliable way to prevent moisture from contaminating your reaction and hydrolyzing the sulfonyl chloride.[1][2]

  • Q: How do I effectively remove unreacted 3-bromoaniline from my crude product?

    • A: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up is the most effective method. The basic amine will be protonated to form a water-soluble salt, which will be extracted into the aqueous layer.

  • Q: My product is an oil and won't crystallize. What should I do?

    • A: If the product fails to crystallize, it is likely due to the presence of impurities. Purification by silica gel column chromatography is the recommended next step.

References

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  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • White, T. D., Berglund, K., et al. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development.
  • ResearchGate. (n.d.). Optimization of the sulfamide synthesis.
  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • ACS Figshare. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.
  • NIH. (n.d.). Preparation of sulfonamides from N-silylamines. PMC.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
  • MDPI. (n.d.). Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights.
  • PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide].
  • ResearchGate. (n.d.). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide | Request PDF.
  • Organic Syntheses Procedure. (n.d.). Benzenesulfonyl chloride.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of....
  • Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications.
  • PubMed. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels.
  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents.
  • (n.d.). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • Google Patents. (n.d.). US4874894A - Process for the production of benzenesulfonamides.
  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride.
  • Google Patents. (n.d.). EP0512953B1 - Process for the preparation of benzene sulfonamides.
  • RSC Publishing. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • PubMed. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid.
  • (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates.
  • NIH. (n.d.). The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl).
  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
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Technical Support Center: Optimizing Reaction Conditions for N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your experimental workflow. As Senior Application Scientists, we aim to explain not just the what, but the why behind each procedural step, ensuring robust and reproducible outcomes.

Core Synthesis Strategy: The Hinsberg Reaction

The most direct and common method for synthesizing this compound is the reaction between 3-bromoaniline and benzenesulfonyl chloride. This is a classic example of the Hinsberg reaction, where an amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[1][2][3] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up & Isolation cluster_4 Purification A Dissolve 3-bromoaniline in an appropriate solvent (e.g., Pyridine, DCM) B Cool the solution in an ice bath (0 °C) A->B C Add benzenesulfonyl chloride dropwise to the cooled solution B->C Slow addition is critical D Stir at 0 °C, then allow to warm to room temperature C->D E Monitor reaction progress using TLC D->E Check for consumption of starting material F Quench reaction with water/ice E->F G Acidify with HCl to precipitate product F->G H Filter the crude solid G->H I Wash solid with cold water H->I J Recrystallize from a suitable solvent (e.g., Ethanol/Water) I->J K Dry to obtain pure product J->K

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yields are a frequent challenge and can originate from several factors.[4][5] A systematic check of your reagents and conditions is the first step in troubleshooting.

  • Hydrolysis of Sulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and extremely sensitive to moisture.[4][5][6] Any water present in your solvent, on your glassware, or in the atmosphere can hydrolyze the sulfonyl chloride to the unreactive benzenesulfonic acid, which consumes your starting material without forming the desired product.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[4][6]

  • Reactivity of the Amine: 3-bromoaniline is less nucleophilic than aniline itself. The electron-withdrawing nature of the bromine atom deactivates the amino group, slowing down its attack on the sulfonyl chloride.[5]

    • Solution: Gentle heating after the initial addition at 0 °C may be required to drive the reaction to completion.[6] Alternatively, adding a catalyst like 4-dimethylaminopyridine (DMAP) can form a more reactive intermediate with the sulfonyl chloride, accelerating the reaction.[5]

  • Inappropriate Base or Stoichiometry: The base is crucial for scavenging the HCl generated during the reaction. If the base is too weak, or if an insufficient amount is used, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.

    • Solution: Pyridine is often used as both the base and the solvent. If using a different solvent like dichloromethane (DCM), a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) should be used in a slight excess (1.1-1.5 equivalents).[6] Always double-check the molar ratios of your reactants.[6]

Q2: My TLC shows multiple spots besides the product. What are the likely impurities?

Identifying byproducts is key to optimizing purification.

  • Unreacted Starting Materials: The most common impurities are unreacted 3-bromoaniline and benzenesulfonyl chloride.

  • Benzenesulfonic Acid: This is the hydrolysis product of benzenesulfonyl chloride and is often a major impurity if reaction conditions were not strictly anhydrous.[6] It is highly polar and will typically appear as a baseline spot on a silica TLC plate.

  • Bis-sulfonated Product: While less common with primary anilines, it is possible under forcing conditions for a second molecule of benzenesulfonyl chloride to react with the nitrogen of the newly formed sulfonamide. This would result in a higher molecular weight, less polar byproduct.[4]

Q3: How can I effectively purify the crude this compound?

Purification is critical for obtaining a high-quality final product.

  • Recrystallization: This is the most common and efficient method for purifying solid sulfonamides.

    • Rationale: The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the desired compound crystallizes out, leaving impurities behind in the solvent (mother liquor).[4]

    • Common Solvents: A mixture of ethanol and water is often effective. Other options include isopropanol or acetonitrile.[7]

  • Column Chromatography: If recrystallization fails to remove impurities effectively, flash column chromatography on silica gel is a reliable alternative.

    • Rationale: This technique separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase.

    • Typical Eluent: A gradient of ethyl acetate in hexanes is a good starting point for elution.[8]

Q4: The standard reaction with benzenesulfonyl chloride is not working for my complex substrate. Are there alternative synthetic routes?

Yes, modern cross-coupling reactions offer powerful alternatives, especially for substrates with sensitive functional groups or poor reactivity in traditional sulfonamide formations.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an aryl halide (or triflate) with an amine.[9][10] For this synthesis, you would couple benzenesulfonamide with an activated 3-bromophenyl partner (e.g., 1-bromo-3-iodobenzene). This method is known for its broad substrate scope and high functional group tolerance.[11]

  • Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction.[12] It is often more cost-effective than palladium-catalyzed methods but may require higher temperatures.[11][12] Modern protocols using ligands can often be performed under milder conditions.[11]

Decision-Making for Synthetic Route Selection

G Start Need to Synthesize This compound CheckReagents Are 3-bromoaniline and benzenesulfonyl chloride readily available and inexpensive? Start->CheckReagents StandardMethod Use Standard Method: Hinsberg Reaction CheckReagents->StandardMethod Yes CrossCoupling Consider Cross-Coupling Methods CheckReagents->CrossCoupling No CheckComplexity Does the substrate have sensitive functional groups or show poor reactivity? StandardMethod->CheckComplexity CheckComplexity->CrossCoupling Yes Success Product Obtained CheckComplexity->Success No Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) CrossCoupling->Buchwald High functional group tolerance needed Ullmann Ullmann Condensation (Cu-catalyzed) CrossCoupling->Ullmann Cost-effectiveness is a priority Buchwald->Success Ullmann->Success

Caption: Decision tree for selecting a synthetic route.

Data & Protocols

Table 1: Typical Reaction Conditions for Standard Synthesis
ParameterConditionRationale
Amine 3-Bromoaniline (1.0 eq)Starting nucleophile.
Sulfonylating Agent Benzenesulfonyl chloride (1.0-1.1 eq)Electrophilic sulfur source. A slight excess can help drive the reaction.
Base Pyridine or Triethylamine (1.5 eq)Neutralizes HCl byproduct, preventing protonation of the amine.[6]
Solvent Pyridine, Dichloromethane (DCM), THFPyridine can act as both solvent and base. DCM and THF are good alternatives. Must be anhydrous.[6]
Temperature 0 °C to Room Temperature (or gentle heat)Initial cooling controls the exothermic reaction. Warming may be needed for less reactive amines.[6]
Reaction Time 2-12 hoursMonitored by TLC until starting amine is consumed.
Typical Yield 65-90%Highly dependent on anhydrous conditions and purity of reagents.
Table 2: Comparison of Synthetic Methods
MethodCatalyst / ReagentsBaseTemperatureProsCons
Hinsberg Reaction NonePyridine, TEA0 °C to RTSimple, inexpensive, readily available starting materials.Sensitive to moisture, may not work for complex substrates.
Buchwald-Hartwig Pd-precatalyst, Phosphine ligandK₂CO₃, Cs₂CO₃, NaOtBu80-110 °CHigh functional group tolerance, broad scope.[9][11]Expensive catalyst/ligand, requires inert atmosphere.[11]
Ullmann Condensation CuI, Ligand (e.g., phenanthroline)K₃PO₄, K₂CO₃100-150 °CCost-effective catalyst.[11][12]Often requires higher temperatures, can have narrower scope than Pd.[12]
Detailed Experimental Protocols
Protocol 1: Synthesis via Hinsberg Reaction
  • Setup: Add 3-bromoaniline (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add anhydrous pyridine (serving as solvent and base, approx. 5-10 mL per gram of aniline) and stir to dissolve.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the 3-bromoaniline spot.

  • Work-up: Once complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A precipitate should form.

  • Isolation: Acidify the slurry with 2M HCl to a pH of ~2 to ensure the product is fully precipitated and any remaining pyridine is protonated and water-soluble.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove salts.

  • Drying: Air-dry the crude product on the filter or in a desiccator.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry solid into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of a suitable solvent (e.g., ethanol) to just cover the solid. Heat the mixture gently on a hot plate with stirring until the solvent boils and the solid dissolves completely.[4] If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[4]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystals of the purified product should begin to form.[4] Do not disturb the flask to encourage the growth of large crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.[4]

  • Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[4]

  • Drying: Dry the crystals in a vacuum oven or desiccator to obtain the final, purified this compound.

References
  • common issues in sulfonamide synthesis and solutions. (2025). BenchChem.
  • Troubleshooting common issues in sulfonamide bond formation. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. (2025). BenchChem.
  • Application Notes and Protocols for N-arylation of Imidazole Sulfonamides. (2025). BenchChem.
  • Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. Available at: [Link]

  • Amine Reactions. (2023). Chemistry LibreTexts. Available at: [Link]

  • Sulfonamide purification process. (1957). Google Patents.
  • Amines. (n.d.). NCERT. Available at: [Link]

  • PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. (n.d.). Organic Syntheses. Available at: [Link]

Sources

Technical Support Center: N-(3-bromophenyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-bromophenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this sulfonylation reaction. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to diagnose problems and logically devise solutions.

The synthesis of this compound is a cornerstone reaction, typically achieved via the nucleophilic attack of 3-bromoaniline on benzenesulfonyl chloride in the presence of a base. While the reaction is generally robust, several common impurities can arise from unreacted starting materials, side reactions, or reagent degradation. This guide provides a structured, question-and-answer approach to identifying and mitigating these challenges.

Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My final product is contaminated with starting materials. How do I identify and remove them?

Question: After my initial workup, TLC and NMR analysis show the presence of both unreacted 3-bromoaniline and a persistent oily residue which I suspect is benzenesulfonyl chloride. What is the most effective way to purify my product?

Answer: This is a very common issue that stems from either incomplete reaction or non-optimal stoichiometry. The key to purification lies in exploiting the different chemical properties (specifically, the acidity/basicity) of your desired product versus the impurities.

Causality and Identification:

  • Unreacted 3-Bromoaniline (Basic Impurity): 3-Bromoaniline is a primary amine and therefore basic.[1][2] Its presence indicates that the reaction has not gone to completion. It can be identified on a TLC plate (often staining with ninhydrin or permanganate) and by characteristic aromatic signals in the ¹H NMR spectrum.

  • Unreacted Benzenesulfonyl Chloride (Electrophilic/Acidic Halide Impurity): Benzenesulfonyl chloride is a viscous, oily liquid that is slow to hydrolyze in neutral or cold water.[3][4] If an excess was used, it will persist through a simple water wash. Upon exposure to ambient moisture or during workup, it hydrolyzes to form benzenesulfonic acid.[5][6]

Troubleshooting and Removal Protocol: A sequential acidic and basic wash during the aqueous workup is highly effective.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash (Removes 3-Bromoaniline): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The acidic solution protonates the basic 3-bromoaniline, forming a water-soluble ammonium salt (3-bromoanilinium chloride), which partitions into the aqueous layer. This layer can then be drained and discarded.

    • Expert Insight: This step is crucial. The sulfonamide product is weakly acidic and will not react with dilute HCl, remaining in the organic layer.

  • Basic Wash (Removes Benzenesulfonyl Chloride/Benzenesulfonic Acid): Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.[3] This serves two purposes:

    • It reacts with and neutralizes any remaining HCl from the previous step.

    • It rapidly hydrolyzes any residual benzenesulfonyl chloride to sodium benzenesulfonate, which is highly water-soluble and partitions into the aqueous layer.[3] Any benzenesulfonic acid present from reagent degradation will also be deprotonated and extracted.

  • Final Wash and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Recrystallization: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove trace impurities.

G cluster_0 Aqueous Workup Workflow cluster_1 crude Crude Product in Organic Solvent (Product, 3-Bromoaniline, PhSO2Cl) sep_funnel1 Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel1 sep_funnel2 Separatory Funnel: Add 5% NaHCO3 (aq) sep_funnel1->sep_funnel2 Organic Layer aq1 Aqueous Layer 1: 3-Bromoanilinium Chloride sep_funnel1->aq1 Aqueous Layer dry Dry Organic Layer (Na2SO4) sep_funnel2->dry Organic Layer aq2 Aqueous Layer 2: Sodium Benzenesulfonate sep_funnel2->aq2 Aqueous Layer final_product Purified Product (this compound) dry->final_product

Caption: Workflow for impurity removal via extraction.

FAQ 2: I'm seeing a significant side-product with a higher molecular weight. What is it?

Question: My mass spectrometry results show a peak corresponding to a mass of C₁₈H₁₄BrO₄S₂N, which is significantly heavier than my desired product. What is this impurity and how can I prevent its formation?

Answer: This impurity is almost certainly the di-sulfonylated product, N-(3-bromophenyl)-N-(phenylsulfonyl)benzenesulfonamide. Its formation is a classic side reaction in sulfonamide synthesis.

Causality and Mechanism: The N-H proton of the newly formed this compound is acidic. In the presence of a sufficiently strong base (like pyridine or triethylamine, which are often used as acid scavengers in this reaction), this proton can be removed to form a sulfonamidate anion. This anion is nucleophilic and can attack another molecule of benzenesulfonyl chloride, leading to the di-sulfonylated side-product.

This side reaction is favored by:

  • Using a large excess of benzenesulfonyl chloride.

  • Using a strong, non-hindered base.

  • Running the reaction at elevated temperatures for extended periods.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway A 3-Bromoaniline C Product: This compound A->C B Benzenesulfonyl Chloride B->C C_side Product Anion Sulfonamidate Anion C_side->Anion B_side Benzenesulfonyl Chloride D Di-sulfonylated Impurity B_side->D Base Base Base->Anion Anion->D

Caption: Competing reaction pathways leading to product vs. impurity.

Prevention and Control:

  • Stoichiometric Control: Use a minimal excess of benzenesulfonyl chloride (e.g., 1.05-1.1 equivalents).

  • Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of 3-bromoaniline and base at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamidate anion.

  • Choice of Base: Consider using a weaker base like sodium bicarbonate in a biphasic system (Schotten-Baumann conditions) or a sterically hindered base that is less likely to deprotonate the sulfonamide product.

Removal: The di-sulfonylated product has very similar polarity to the desired product, making it difficult to remove by standard chromatography. The most effective strategy is prevention. If it does form, careful column chromatography on silica gel with a shallow solvent gradient may be successful, but yields will be compromised.

FAQ 3: My NMR shows a clean product, but my yield is low and the crude material was gummy. What happened?

Question: After the workup, I was left with a sticky, gummy solid. After recrystallization, the final product was pure but the yield was very low. What could have caused this?

Answer: This issue often points to the hydrolysis of your electrophile, benzenesulfonyl chloride, either before or during the reaction.

Causality and Identification: Benzenesulfonyl chloride reacts with water to form benzenesulfonic acid and HCl.[5][7] Benzenesulfonic acid is a non-volatile, hygroscopic solid that can appear as a gummy or syrupy residue.[8]

This can occur if:

  • The benzenesulfonyl chloride reagent is old or has been improperly stored and exposed to atmospheric moisture.

  • The reaction solvent was not properly dried (anhydrous conditions were not maintained).

  • The reaction was quenched with a large volume of water at a warm temperature, promoting rapid hydrolysis before reaction with the amine was complete.

The formation of benzenesulfonic acid consumes your electrophile, leading to an effective change in stoichiometry, incomplete reaction, and thus a lower yield of the desired sulfonamide. During the workup, this acidic impurity is removed by the basic wash, leaving you with a pure product but in a disappointing quantity.

Troubleshooting and Prevention:

  • Reagent Quality: Always use a fresh bottle of benzenesulfonyl chloride or purify older reagent by distillation if necessary.

  • Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Quenching Procedure: Quench the reaction by pouring it over ice or into ice-cold water. The low temperature slows the rate of hydrolysis of unreacted benzenesulfonyl chloride, allowing for more efficient extraction before it degrades.[4]

Impurity Reference Data

For ease of identification during analysis, the properties of the target compound and its most common impurities are summarized below.

Compound NameMolecular FormulaMW ( g/mol )Appearance
This compound C₁₂H₁₀BrNO₂S312.19Solid
3-BromoanilineC₆H₆BrN172.03Liquid or low-melting solid[2][9]
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62Colorless to yellow viscous oil[4][5]
Benzenesulfonic AcidC₆H₆O₃S158.18Hygroscopic solid/syrup[8][10]
N-(3-bromophenyl)-N-(phenylsulfonyl)benzenesulfonamideC₁₈H₁₄BrNO₄S₂452.35Solid
References
  • Benzenesulfonyl chloride. Wikipedia. Available from: [Link]

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. Available from: [Link]

  • Simulation of Benzenesulfonyl Chloride... Russian Journal of General Chemistry - Ovid. Available from: [Link]

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Available from: [Link]

  • 3-Bromoaniline | C6H6BrN | CID 11562. PubChem. Available from: [Link]

  • Benzenesulfonic Acid-Impurities. Pharmaffiliates. Available from: [Link]

  • Benzene Sulfonic Acid Impurities and Related Compound. Veeprho. Available from: [Link]

Sources

Technical Support Center: Crystallization of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-bromophenyl)benzenesulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the crystallization of this compound. As Senior Application Scientists, we have compiled this resource based on established crystallization principles and extensive experience with sulfonamide compounds.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its crystallization?

This compound has the chemical formula C₁₂H₁₀BrNO₂S and a molecular weight of approximately 312.19 g/mol . It is a solid at room temperature. The molecule's structure, containing two aromatic rings and a polar sulfonamide linkage, suggests it will be soluble in many common organic solvents but have limited solubility in non-polar solvents and water. The sulfonamide group is capable of forming hydrogen bonds, which plays a significant role in its crystal packing[1][2].

Q2: My this compound is "oiling out" instead of forming crystals. What should I do?

"Oiling out" is a common issue in sulfonamide crystallization. It occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase[3]. This often happens if the solution's temperature is above the melting point of your compound in that specific solvent or if there's a high concentration of impurities leading to a low-melting eutectic mixture.

  • Immediate Steps: Try to redissolve the oil by adding a small amount of additional hot solvent and then allow it to cool much more slowly[3][4].

  • Long-Term Strategy:

    • Lower the Crystallization Temperature: Choose a solvent with a lower boiling point to ensure the crystallization occurs at a temperature below the compound's melting point[4].

    • Change the Solvent System: Experiment with a different solvent or a solvent/anti-solvent system. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective[3][5].

Q3: I'm getting a very low yield of crystals. How can I improve it?

Low recovery is a frequent challenge in recrystallization. It's important to remember that some loss of compound to the mother liquor is inevitable[4].

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product upon cooling[4].

    • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can help maximize the precipitation of the crystals[4].

    • "Second Crop" of Crystals: You can attempt to recover more product by concentrating the mother liquor (the remaining solution after filtration) through partial solvent evaporation and then cooling it again. Be aware that this second batch of crystals may be less pure[4].

    • Avoid Premature Crystallization: If you are performing a hot filtration to remove impurities, ensure your glassware is pre-warmed to prevent the product from crystallizing prematurely in the funnel[3].

Q4: My product is an amorphous powder, not crystalline. What causes this and how can I fix it?

Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often due to the solution being too supersaturated, causing the product to "crash out"[4].

  • Solutions:

    • Reduce the Cooling Rate: This is the most critical factor. Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a cloth, before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals[4].

    • Use a Solvent/Anti-solvent System: Dissolve the this compound in a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled reduction in solubility promotes gradual crystal growth[4].

Troubleshooting Guide

Problem: No Crystals Form Upon Cooling

If no crystals form even after the solution has been cooled, it is likely due to either the solution being supersaturated without nucleation or the use of too much solvent[3].

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites[3][4].

    • Seeding: If you have a pure crystal of this compound from a previous successful crystallization, add a tiny amount to the solution. This "seed" crystal will act as a template for further crystal growth[4].

  • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again[6].

Problem: Crystals are Very Fine or Needle-like

The formation of very small crystals or fine needles can be an indication of rapid crystallization from a highly supersaturated solution.

  • Slowing Down Crystal Growth:

    • Decrease the Cooling Rate: As mentioned previously, a slower cooling process allows for the formation of larger, more well-defined crystals[4].

    • Reduce Supersaturation: Re-heat the solution and add a small amount of additional solvent. While this may slightly decrease the overall yield, it will lower the supersaturation level and encourage slower, more controlled crystal growth[6].

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. A good solvent will dissolve this compound when hot but not at room temperature. Common solvents for sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water[5].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved[5].

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them[3].

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath[5].

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to air dry or place them in a desiccator to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature[4].

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form readily, you may need to scratch the flask or add a seed crystal[4].

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the slow growth of crystals.

  • Isolation and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Data Presentation

Table 1: Solvent Selection Guide for Aromatic Sulfonamides

This table provides a starting point for solvent screening for the crystallization of this compound, based on solvents commonly used for similar compounds.

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Crystallization
Alcohols Ethanol, Isopropanol, MethanolHigh solubility when hot, lower when coldGood for single-solvent or as the "good" solvent in a solvent/anti-solvent pair with water.
Ketones AcetoneHigh solubilityMay be too good of a solvent, but can be used in a solvent/anti-solvent system with a non-polar solvent like hexane.
Esters Ethyl AcetateModerate to high solubilityCan be effective, often used in combination with a non-polar anti-solvent.
Aromatic Hydrocarbons TolueneLow solubilityMay be suitable as an anti-solvent or for slurry crystallizations.
Aliphatic Hydrocarbons Hexane, HeptaneVery low to insolublePrimarily used as an anti-solvent.
Water InsolubleExcellent as an anti-solvent when paired with a polar, water-miscible solvent like ethanol or acetone.

Visualizations

Diagram 1: Troubleshooting Crystallization Workflow

G start Crystallization Experiment oiling_out Compound 'Oiling Out'? start->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No sol_oil Add more hot solvent Cool slower Change solvent oiling_out->sol_oil Yes low_yield Low Yield? no_crystals->low_yield No sol_no_xtal Scratch flask Add seed crystal Reduce solvent volume no_crystals->sol_no_xtal Yes amorphous Amorphous Solid? low_yield->amorphous No sol_yield Minimize solvent volume Ensure complete cooling Collect 'second crop' low_yield->sol_yield Yes success High-Quality Crystals amorphous->success No sol_amorphous Cool solution much slower Use solvent/anti-solvent system amorphous->sol_amorphous Yes sol_oil->start sol_no_xtal->start sol_yield->success sol_amorphous->start

Caption: A workflow for troubleshooting common crystallization issues.

References

  • . (n.d.). The crystal landscape and cocrystallization of primary aromatic sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-Bromophenyl)-3-nitrobenzenesulfonamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Bromine and fluorine substituted N-(4-aryl)-benzenesulfonamides: synthesis, crystal structure and Hirshfeld surface analysis. Retrieved from [Link]

  • Ovid. (n.d.). Sulfonamide Crystalluria: A Forgotten Disease. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering probable causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?

Answer: Low yields are a frequent challenge in sulfonamide synthesis and can often be traced back to the quality of reagents or suboptimal reaction conditions.[1][2]

Probable Causes & Solutions:

Probable Cause Explanation Recommended Solution
Hydrolysis of Benzenesulfonyl Chloride Benzenesulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to the unreactive benzenesulfonic acid, especially in the presence of a base.[2][3][4]Ensure all glassware is oven-dried before use. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1][2]
Poor Quality of 3-Bromoaniline The amine starting material can degrade over time. Amines may also absorb atmospheric carbon dioxide to form carbamates, which can interfere with the reaction.[1]Use a fresh bottle of 3-bromoaniline or purify it by distillation or recrystallization before use.
Inadequate Base A base is crucial for neutralizing the HCl generated during the reaction. Insufficient or an inappropriate base can lead to the protonation of the amine, reducing its nucleophilicity.[5]Use at least one equivalent of a suitable base like pyridine or triethylamine. For less reactive systems, a stronger, non-nucleophilic base might be necessary.[5][6]
Incorrect Stoichiometry An improper molar ratio of reactants can lead to incomplete conversion.Carefully check the molar ratios. A common starting point is a 1:1 ratio of the amine to the sulfonyl chloride, with a slight excess of the base (1.1-1.5 equivalents).[1]
Suboptimal Reaction Temperature The reaction is typically performed at 0 °C to room temperature.[1] Excessively high temperatures can promote side reactions, while temperatures that are too low may result in a sluggish reaction.Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Gentle heating may be required if the reaction is slow, but should be done with caution.
Issue 2: Formation of a Significant Amount of a Water-Soluble Impurity

Question: After the aqueous workup, my NMR analysis shows a significant amount of a water-soluble impurity, and my yield of the desired product is low. What is this impurity and how can I prevent its formation?

Answer: This is a classic sign of benzenesulfonyl chloride hydrolysis. The resulting benzenesulfonic acid is water-soluble as its salt form after a basic wash.[7]

Probable Cause & Solution:

  • Cause: Presence of water in the reaction mixture.

  • Solution: As detailed in Issue 1, rigorous exclusion of moisture is critical. Use anhydrous solvents, dry glassware, and an inert atmosphere.[1][2] If an aqueous workup is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[2]

Issue 3: Presence of a High Molecular Weight Side Product

Question: I am observing a side product with a significantly higher molecular weight than my desired product. What could this be?

Answer: This is likely due to the di-sulfonylation of your 3-bromoaniline.

Probable Cause & Solution:

  • Cause: After the initial N-sulfonylation, the resulting sulfonamide nitrogen can be deprotonated by the base, especially if a strong base or excess sulfonyl chloride is used. This newly formed anion can then react with another molecule of benzenesulfonyl chloride to form a di-sulfonylated product.

  • Solution:

    • Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of 3-bromoaniline and base at a low temperature (e.g., 0 °C) to maintain a low concentration of the sulfonyl chloride throughout the reaction.[6]

    • Stoichiometry: Avoid using a large excess of benzenesulfonyl chloride. A 1:1 to 1.1:1 ratio of sulfonyl chloride to aniline is often sufficient.[6]

    • Base Selection: Using a bulky or less basic amine like pyridine can sometimes mitigate this issue compared to smaller, more basic amines like triethylamine.

Visualization of Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main reaction and key side reactions.

cluster_main Main Reaction Pathway cluster_side Side Reactions A 3-Bromoaniline C This compound A->C + Base B Benzenesulfonyl Chloride B->C D Benzenesulfonyl Chloride F Benzenesulfonic Acid D->F + Base E Water E->F G This compound I Di-sulfonated Product G->I + Base H Benzenesulfonyl Chloride H->I

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used.[5] The choice of solvent can impact reaction rate and solubility of the starting materials and product. DCM is often a good starting point due to its inertness and ease of removal.

Q2: How can I effectively remove unreacted benzenesulfonyl chloride from my reaction mixture?

A2: Unreacted benzenesulfonyl chloride can be an oily residue that complicates purification.[7] Quenching the reaction with a nucleophilic amine like aqueous ammonia can convert it to a water-soluble sulfonamide.[7] Alternatively, scavenger resins with bound amines can be used to react with and remove excess sulfonyl chloride by simple filtration.[7]

Q3: Can I use a stronger base like sodium hydride to deprotonate the aniline?

A3: Using a very strong base like sodium hydride is generally not recommended for this reaction. It can lead to the formation of the di-sulfonated product as a major side product. Milder bases like pyridine or triethylamine are sufficient to neutralize the generated HCl without excessively deprotonating the product sulfonamide.[5]

Q4: My 3-bromoaniline is dark in color. Can I still use it?

A4: Anilines can oxidize over time, leading to discoloration. While it might still react, using discolored aniline can lead to lower yields and the formation of colored impurities that are difficult to remove. It is highly recommended to purify the 3-bromoaniline by distillation or column chromatography before use.

Q5: Is it possible for the sulfonylation to occur on the aromatic ring instead of the amine?

A5: Under the standard conditions for this reaction (amine, base, sulfonyl chloride), N-sulfonylation is the overwhelmingly favored pathway. C-sulfonylation (a Friedel-Crafts type reaction) would require much harsher conditions, such as a strong Lewis acid catalyst, which are not present here.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis, emphasizing critical control points.

Materials:

  • 3-Bromoaniline

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 eq).

    • Dissolve the aniline in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add anhydrous pyridine (1.2 eq) to the stirred solution.

  • Addition of Benzenesulfonyl Chloride:

    • In a separate dry flask, dissolve benzenesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM.

    • Transfer this solution to a dropping funnel and add it dropwise to the cold aniline solution over 15-20 minutes.

    • A precipitate (pyridinium hydrochloride) may form during the addition.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system) until the starting aniline spot has disappeared.

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • 1 M HCl (to remove excess pyridine).

      • Saturated NaHCO₃ solution (to remove any traces of acid).

      • Brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.

Workflow Visualization

Caption: Experimental workflow for the synthesis.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem.
  • Troubleshooting common issues in sulfonamide bond formation - Benchchem.
  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem.
  • Benzenesulfonyl chloride - Organic Syntheses Procedure.
  • Simulation of Benzenesulfonyl Chloride Hydrolysis. Influence of the Size and Structural Ordering of Aqueous Clusters on Thermodynamic and Activation Parameters of the Process - ResearchGate.
  • Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride - ResearchGate.
  • Avoiding common errors in sulfonamide synthesis experimental protocols - Benchchem.

Sources

Technical Support Center: Achieving High Purity of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and achieve high purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Q1: My reaction to synthesize this compound has resulted in a complex mixture with multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I deal with them?

A1: The reaction between 3-bromoaniline and benzenesulfonyl chloride, typically conducted in the presence of a base like pyridine or triethylamine, can lead to several byproducts alongside your desired product. Understanding these impurities is the first step toward effective purification.

Likely Impurities:

  • Unreacted Starting Materials: Residual 3-bromoaniline and benzenesulfonyl chloride are common impurities. Benzenesulfonyl chloride is often hydrolyzed to benzenesulfonic acid during workup.

  • Di-substituted Byproduct: The most significant byproduct is often the di-substituted sulfonamide, N,N-bis(phenylsulfonyl)-3-bromoaniline. This forms when a second molecule of benzenesulfonyl chloride reacts with the initially formed product. This is more likely if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[1]

  • Hydrolysis Product: Benzenesulfonic acid can be present due to the reaction of benzenesulfonyl chloride with any moisture present.

Initial Purification Strategy:

  • Aqueous Workup: An initial wash of the crude reaction mixture with a dilute acid (e.g., 1M HCl) will help remove unreacted 3-bromoaniline and any base used in the reaction. A subsequent wash with a saturated sodium bicarbonate solution will remove the benzenesulfonic acid.

  • TLC Analysis: After the initial workup, a TLC analysis is crucial to assess the composition of your crude product. A common mobile phase for sulfonamides is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[1]

Q2: I'm struggling to purify my crude this compound by recrystallization. It either "oils out" or the yield is very low. How can I optimize this process?

A2: Recrystallization is a powerful technique for purifying solid compounds, but finding the right solvent or solvent system is key. "Oiling out" typically occurs when the solute is too soluble in the hot solvent, or the solution is cooled too rapidly.

Optimizing Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For N-aryl sulfonamides, common and effective solvents include:

    • Ethanol or Isopropanol: These are often good starting points.[2]

    • Ethanol/Water Mixture: Dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until the solution becomes slightly turbid can be very effective.[2][3]

    • Ethyl Acetate/Hexane: Similar to the ethanol/water system, dissolve in hot ethyl acetate and add hexane as the anti-solvent.[4]

  • Preventing "Oiling Out":

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to precipitation rather than crystal formation.

    • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent level can induce crystallization.

    • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

Experimental Protocol for Recrystallization:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of your chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring.

  • Continue adding the solvent portion-wise until the solid just dissolves.

  • If using a two-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent to redissolve the precipitate.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Q3: Recrystallization did not sufficiently purify my product. How can I use column chromatography to separate this compound from its impurities?

A3: Column chromatography is an excellent alternative when recrystallization is ineffective, particularly for separating compounds with similar polarities.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the standard choice for the purification of sulfonamides.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The optimal eluent system should provide a good separation of your product from its impurities on a TLC plate.

    • The non-polar di-substituted byproduct will elute first, followed by the more polar desired product, this compound.

    • The highly polar 3-bromoaniline and benzenesulfonic acid will remain at the baseline in less polar solvent systems.

  • Procedure:

    • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexane) and pack the column.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the column.

    • Begin eluting with your starting solvent mixture, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) to elute your compounds.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (Product, Impurities) Workup Aqueous Workup (Acid/Base Wash) Crude->Workup Initial Cleanup Recrystallization Recrystallization Workup->Recrystallization Primary Purification Column Column Chromatography Workup->Column Alternative Purification Pure Pure Product Recrystallization->Pure High Purity Column->Pure High Purity

Caption: Purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for pure this compound?

A1: While specific data can vary slightly based on the instrumentation and solvent, you can expect the following characteristic signals:

  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aromatic protons from the benzenesulfonyl group and the 3-bromophenyl group will appear in the range of δ 7.0-8.0 ppm.

    • A broad singlet corresponding to the N-H proton of the sulfonamide will also be present, typically downfield.

  • ¹³C NMR:

    • You will observe multiple signals in the aromatic region (approximately 115-145 ppm).

  • IR (KBr or ATR):

    • A characteristic N-H stretching vibration around 3200-3300 cm⁻¹.

    • Strong asymmetric and symmetric stretching vibrations for the S=O group of the sulfonamide at approximately 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) will correspond to the molecular weight of the compound (312.19 g/mol ). You will also observe isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Q2: How can I effectively monitor the progress of my reaction and the purity of my fractions using Thin Layer Chromatography (TLC)?

A2: TLC is an indispensable tool for real-time analysis.

  • Monitoring Reaction Progress: Spot the reaction mixture alongside your starting materials (3-bromoaniline and benzenesulfonyl chloride) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

  • Assessing Purity: A single spot on the TLC plate is a good indication of purity. However, be aware that some impurities may not be UV-active or may co-elute with your product in certain solvent systems.

  • Recommended TLC Conditions:

    • Stationary Phase: Silica gel 60 F₂₅₄ plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane is generally effective. A good starting ratio is 30:70 (v/v), which can be adjusted based on the observed separation.

    • Visualization: The spots can be visualized under UV light (254 nm).

Impurity Profile by TLC

CompoundApproximate Rf Value (30% EtOAc in Hexane)
N,N-bis(phenylsulfonyl)-3-bromoanilineHigh
This compound Medium
3-bromoanilineLow
Benzenesulfonic acidBaseline

Q3: What are the key considerations for developing a High-Performance Liquid Chromatography (HPLC) method for the final purity assessment of this compound?

A3: HPLC is the gold standard for quantitative purity analysis.

  • Column: A reversed-phase C18 column is a robust choice for separating non-polar to moderately polar compounds like this compound and its likely impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is typically employed.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm) is standard.

  • Sample Preparation: Dissolve a known concentration of your sample in the mobile phase or a suitable solvent like acetonitrile. Ensure the sample is fully dissolved and filtered before injection.

Illustrative HPLC Gradient Program

Time (min)% Acetonitrile% Water (0.1% Formic Acid)
04060
209010
259010
264060
304060

Relationship between Compound Structure and Elution Order

HPLC_Elution cluster_0 HPLC Elution Order Impurity1 3-bromoaniline (More Polar) Product This compound Impurity2 N,N-bis(phenylsulfonyl)-3-bromoaniline (Less Polar)

Caption: Expected HPLC elution order from a reversed-phase column.

References

  • U.S. Department of Agriculture, Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • Gennaro, M. C., Marengo, E., Gianotti, V., & Angioi, S. (2002). Simultaneous Reversed-Phase High-Performance Liquid Chromatographic Separation of Mono-, Di-And Trichloroanilines Through a Gradient Elution Optimised by Experimental Design.
  • Gowda, B. T., Foro, S., Suchetan, P. A., & Fuess, H. (2010). N,N′-Bis(phenylsulfonyl)maleamide. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), c13.
  • Hinsberg, O. (1890). Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali. Berichte der deutschen chemischen Gesellschaft, 23(2), 2962–2965.
  • Nerz, D. (2013, February 4). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Jedziniak, P. (2021).
  • Severina, A., et al. (2017). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]

  • Tang, D., et al. (2022). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Foods, 11(17), 2595.
  • Various Authors. (2020, January 17). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Retrieved from [Link]

  • Various Authors. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Cogent Chemistry. Retrieved from [Link]

  • Various Authors. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]

  • Various Authors. (n.d.). TLC of Sulfonamides. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). How to Carry Out a Recrystallization. YouTube. Retrieved from [Link]

  • Various Authors. (n.d.). 3-Bromoaniline at Best Price for Pharmaceutical and Dye Applications. IndiaMART. Retrieved from [Link]

  • Various Authors. (n.d.). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Taylor & Francis Online. Retrieved from [Link]

  • Various Authors. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8043–8048.
  • Various Authors. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7244.
  • Various Authors. (n.d.). [({(3-Bromophenyl)[(phenylsulfonyl)methyl]amino}methyl)sulfonyl]benzene. PubChem. Retrieved from [Link]

  • Various Authors. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. ResearchGate. Retrieved from [Link]

  • Various Authors. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8.
  • Various Authors. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 68(11), 4393–4401.
  • Various Authors. (2017). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Retrieved from [Link]

  • Various Authors. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents.
  • Various Authors. (2010). N,N′-Bis(phenylsulfonyl)maleamide. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), c13.

Sources

Technical Support Center: Scaling Up N-(3-bromophenyl)benzenesulfonamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and scale-up of N-(3-bromophenyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this key sulfonamide intermediate. We provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient scaling of your synthesis.

Troubleshooting Guide: From Bench to Scale

This section addresses specific, practical issues that may arise during your experiments. The question-and-answer format is designed to help you quickly identify and resolve common problems.

Question 1: Why is my yield of this compound consistently low?

Low yields are one of the most frequent challenges in sulfonamide synthesis, particularly during scale-up. Several factors can contribute to this issue, often related to the reactivity of the starting materials and reaction conditions.

Potential Causes & Solutions:

  • Hydrolysis of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by moisture, which converts it into the unreactive benzenesulfonic acid.[1] This is a primary cause of reduced yield.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] It is critical to use a fresh or properly stored bottle of benzenesulfonyl chloride.

  • Formation of Di-substituted Byproduct: Primary amines like 3-bromoaniline can react with two equivalents of benzenesulfonyl chloride, especially if the base is not added correctly or if stoichiometry is not carefully controlled. This leads to the formation of a di-sulfonated byproduct, consuming your starting materials.[2]

    • Solution: Add the benzenesulfonyl chloride solution dropwise to the mixture of 3-bromoaniline and a non-nucleophilic base (e.g., pyridine or triethylamine) at a controlled temperature, typically 0-5 °C.[3] This maintains a low concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction. A slight excess of the amine can also be used to minimize di-substitution.

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. An incorrect choice can hinder the reaction or promote side reactions.

    • Solution: Use a non-nucleophilic organic base like pyridine or triethylamine. These bases act as scavengers for the hydrochloric acid (HCl) byproduct without competing with the 3-bromoaniline nucleophile.[2] While aqueous bases can be used under Schotten-Baumann conditions, this increases the risk of hydrolyzing the sulfonyl chloride.[1][4] Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common and effective solvents.

Below is a workflow to diagnose and address low yield issues.

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Benzenesulfonyl Chloride, 3-Bromoaniline) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) start->check_conditions check_stoichiometry Analyze Stoichiometry & Order of Addition start->check_stoichiometry reagent_issue Root Cause: Reagent Degradation (e.g., Hydrolysis) check_reagents->reagent_issue conditions_issue Root Cause: Moisture/Air Contamination check_conditions->conditions_issue stoichiometry_issue Root Cause: Side Reactions (e.g., Di-substitution) check_stoichiometry->stoichiometry_issue solution_reagent Solution: Use Fresh/Anhydrous Reagents reagent_issue->solution_reagent solution_conditions Solution: Dry Glassware/Solvents, Use Inert Gas conditions_issue->solution_conditions solution_stoichiometry Solution: Slow, Controlled Addition of Sulfonyl Chloride stoichiometry_issue->solution_stoichiometry

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is impure. How can I effectively purify this compound?

Achieving high purity is critical, especially for pharmaceutical applications. Impurities often arise from side reactions or unreacted starting materials.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying solid sulfonamides.[1] The key is selecting an appropriate solvent system.

    • Protocol: Perform small-scale solubility tests to find a solvent that dissolves the product well at high temperatures but poorly at room temperature, while impurities remain soluble. Common solvents include ethanol, isopropanol, or mixtures of ethanol and water.[1] Dissolve the crude product in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.

  • Flash Column Chromatography: If recrystallization fails to remove impurities with similar solubility profiles, column chromatography is a reliable alternative.

    • Protocol: A silica gel stationary phase is typically used. The mobile phase (eluent) is selected based on Thin Layer Chromatography (TLC) analysis to achieve good separation between the product and impurities. A common eluent system is a mixture of hexane and ethyl acetate.[5][6]

Table 1: Comparison of Purification Methods

MethodAdvantagesDisadvantagesBest For
Recrystallization Highly scalable, cost-effective, can yield very pure material.Solvent selection can be challenging; not effective for all impurity profiles.Removing minor impurities after initial workup; large-scale purification.
Column Chromatography Excellent separation power for a wide range of impurities.Less scalable, requires more solvent and time, more expensive.Isolating product from complex mixtures or removing closely related impurities.
Question 3: The reaction is difficult to control during scale-up, leading to inconsistent results. What should I consider?

Scaling a reaction from a few grams to kilograms introduces challenges related to heat and mass transfer.

Key Scale-Up Considerations:

  • Heat Management: The reaction between benzenesulfonyl chloride and 3-bromoaniline is exothermic. On a large scale, this heat can accumulate, accelerating the reaction rate and promoting side reactions.

    • Solution: Use a jacketed reactor with precise temperature control. The rate of addition of the benzenesulfonyl chloride must be carefully controlled to manage the heat evolution and maintain the target reaction temperature.

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas with high concentrations of reagents, leading to byproduct formation.

    • Solution: Ensure the reactor is equipped with an appropriate agitator (e.g., overhead stirrer) that provides efficient mixing for the entire reaction volume. The viscosity of the reaction mixture may change, so the stirring speed may need to be adjusted.

  • Process Analytical Technology (PAT): For large-scale production, implementing in-situ monitoring can provide real-time data on reaction progress and quality.

    • Solution: Techniques like ReactIR (FTIR spectroscopy) can monitor the disappearance of reactants and the appearance of the product, allowing for precise determination of the reaction endpoint and better process control.

scale_up_process cluster_prep 1. Reagent Preparation cluster_reaction 2. Controlled Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_amine Prepare solution of 3-bromoaniline and base in anhydrous solvent add Slowly add sulfonyl chloride solution to amine solution in jacketed reactor (0-5 °C) prep_amine->add prep_sulfonyl Prepare solution of benzenesulfonyl chloride in anhydrous solvent prep_sulfonyl->add monitor Monitor reaction by TLC or HPLC until completion add->monitor quench Quench with water/dilute acid monitor->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (brine, NaHCO3 aq.) extract->wash dry Dry over Na2SO4, filter, and concentrate wash->dry purify Purify crude solid via Recrystallization or Column Chromatography dry->purify analyze Analyze for Purity (HPLC, NMR, MP) purify->analyze end Pure N-(3-bromophenyl) benzenesulfonamide analyze->end

Caption: General workflow for synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for this synthesis? A: Both benzenesulfonyl chloride and 3-bromoaniline are hazardous. Benzenesulfonyl chloride is corrosive and lachrymatory. 3-bromoaniline is toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9] Refer to the Safety Data Sheets (SDS) for all reagents before starting any work.[10][11]

Q2: How can I monitor the reaction to know when it is complete? A: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring reaction progress.[2][12] Spot the reaction mixture alongside the starting materials (3-bromoaniline) on a TLC plate. The reaction is complete when the 3-bromoaniline spot has disappeared and a new, more nonpolar product spot has appeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[13]

Q3: What are the most common side reactions? A: The two most common side reactions are the hydrolysis of benzenesulfonyl chloride to benzenesulfonic acid and the formation of the di-sulfonated byproduct, N,N-bis(phenylsulfonyl)-3-bromoaniline.[1][2] Both can be minimized by maintaining anhydrous conditions and controlling the stoichiometry and addition rate, respectively.

Q4: Can I use a different base, like sodium hydroxide? A: While the Schotten-Baumann reaction uses an aqueous base like NaOH, it presents a significant risk of hydrolyzing the benzenesulfonyl chloride, which can drastically lower the yield.[1] For laboratory and pilot-scale synthesis, a non-nucleophilic organic base like triethylamine or pyridine in an anhydrous organic solvent is strongly recommended to avoid this competing reaction.[2][3]

Q5: What analytical techniques are recommended for final product characterization? A: A combination of techniques should be used to confirm the structure and purity of the final product.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Result
¹H and ¹³C NMR Structural confirmation and identification of impurities.Spectra should match the expected chemical shifts and integration for this compound.
HPLC Purity assessment.A single major peak corresponding to the product, with purity typically >95-98%.[13][14]
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the mass of the product (C₁₂H₁₀BrNO₂S, MW: 312.19 g/mol ).[12][15]
Melting Point (MP) Purity check.A sharp melting point consistent with literature values. Broad melting ranges indicate impurities.

References

  • PubMed. [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Retrieved from [Link]

  • Springer Nature. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Angene Chemical. (2024, November 1). Safety Data Sheet N-(4-Bromophenyl)benzamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]

  • Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • Thieme Gruppe. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron and Copper Catalyzed Aryl C–H Amidation Process | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. Retrieved from [Link]

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • ACS Publications. (2018, June 11). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. Retrieved from [Link]

  • ResearchGate. (2025, October 13). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2020, January 16). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • LookChem. (n.d.). N-(3-bromophenyl)-4-(2-oxoimidazolidin-1-yl)benzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]

  • MDPI. (2021, November 13). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Retrieved from [Link]

  • PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • PubMed. (2022, August 5). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Retrieved from [Link]

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Technical Support Center: N-(3-bromophenyl)benzenesulfonamide Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the degradation of N-(3-bromophenyl)benzenesulfonamide. This guide is designed to provide field-proven insights and practical troubleshooting for your stability studies and metabolite identification workflows. Given the limited specific literature on this exact molecule, this document synthesizes established principles from the broader classes of sulfonamides and brominated aromatic compounds to provide a robust predictive framework for your experiments.

Frequently Asked Questions (FAQs): Predicted Degradation Pathways

Q1: What are the most probable chemical degradation pathways for this compound under laboratory conditions?

Based on its structure, this compound is susceptible to two primary chemical degradation pathways: hydrolysis and oxidation.

  • Hydrolytic Degradation: The sulfonamide bond (S-N) is the most likely site for hydrolysis. This reaction is typically catalyzed by strong acids or bases.

    • Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., refluxing with 25% HCl), the nitrogen atom of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[1] This pathway cleaves the S-N bond, yielding benzenesulfonic acid and 3-bromoaniline as the primary degradation products.

    • Base-Catalyzed Hydrolysis: While generally less efficient for simple benzenesulfonamides, strong basic conditions can also promote hydrolysis, although it may require more forcing conditions (higher temperatures or longer reaction times).

  • Oxidative Degradation: The molecule has sites susceptible to oxidation, such as the aromatic rings. Exposure to strong oxidizing agents (e.g., hydrogen peroxide, Fenton's reagent) can lead to hydroxylation of either the phenyl or bromophenyl ring, forming various hydroxylated isomers. Further oxidation can lead to ring-opening, though this typically requires aggressive conditions.

  • SO₂ Extrusion: A unique fragmentation pathway observed in the mass spectrometry of aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂) via an intramolecular rearrangement.[2][3] While primarily a gas-phase phenomenon, it indicates the potential for C-S bond lability under certain energetic conditions.

Q2: What are the likely microbial or enzymatic degradation pathways?

Microbial degradation is expected to proceed in a stepwise manner, targeting the molecule's key functional groups.

  • Reductive Dehalogenation: The initial and most critical step in anaerobic environments is likely the reductive dehalogenation of the C-Br bond.[4] Microorganisms in iron-reducing, sulfidogenic, or methanogenic conditions are known to cleave carbon-halogen bonds, converting the 3-bromophenyl moiety into a simple phenyl group.[5][6] This step is crucial as it detoxifies the molecule and often makes the resulting compound more amenable to further degradation.[4][7]

  • Enzymatic Hydrolysis: Following or concurrent with dehalogenation, bacteria can hydrolyze the sulfonamide bond. This is a common metabolic pathway for sulfonamide antibiotics, often carried out by specific hydrolase enzymes, yielding aniline and benzenesulfonic acid.[2][8]

  • Aromatic Ring Cleavage: Once the molecule is broken down into its simpler constituents (aniline, benzenesulfonic acid), microorganisms can utilize dioxygenase enzymes to hydroxylate the aromatic rings, leading to catechol-like intermediates that are subsequently cleaved to enter central metabolism.[9]

Q3: Is this compound susceptible to photodegradation?

Yes, the presence of two aromatic rings and a carbon-bromine bond suggests a high susceptibility to photodegradation.

  • Mechanism: Under UV or simulated solar irradiation, the molecule can absorb energy, leading to the homolytic cleavage of the C-Br bond or the S-N bond to form radical species. In aqueous environments, this can be enhanced by photocatalysts like TiO₂ or ZnO.[10]

  • Primary Products: The most common photodegradation pathway for brominated aromatic compounds is stepwise reductive debromination.[11][12] This would result in the formation of N-phenylbenzenesulfonamide. Other likely products could arise from cleavage of the S-N bond or hydroxylation of the aromatic rings by photochemically generated reactive oxygen species.

Troubleshooting Guide: Experimental Design & Analysis

Q1: I am starting my project. How should I design a forced degradation study to comprehensively assess the stability of this compound?

A forced degradation or "stress testing" study is essential to establish the intrinsic stability profile and identify potential degradation products.[13][14] The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to secondary products that complicate analysis.[13][15]

Summary of Recommended Forced Degradation Conditions

Stress Condition Reagent/Method Typical Conditions Target Degradation Primary Pathway Investigated
Acid Hydrolysis 0.1 M - 1 M HCl Reflux at 60-80°C for 24-48 hours 5-20% Acid-catalyzed cleavage of the S-N bond
Base Hydrolysis 0.1 M - 1 M NaOH Reflux at 60-80°C for 24-48 hours 5-20% Base-catalyzed cleavage of the S-N bond
Oxidation 3-6% H₂O₂ Room Temp, 24 hours 5-20% Aromatic hydroxylation, S-oxidation
Photolytic UV Lamp (254/365 nm) or Solar Simulator Solid state or in solution (e.g., ACN/H₂O) 5-20% Photolytic cleavage (C-Br, S-N), photo-oxidation

| Thermal (Dry Heat) | Oven | 80-100°C | 5-20% | Thermally-induced decomposition |

Causality: These five conditions are industry standard (ICH guidelines) and simulate the potential stresses a compound might experience during manufacturing, storage, and administration.[15][16] Each condition targets different chemical liabilities within the molecule, providing a complete picture of its stability.

Q2: My LC-MS/MS analysis is showing a complex mixture of peaks. How can I begin to identify the degradation products?

Metabolite identification is a process of systematic deduction. Use the high-resolution mass spectrometry (HR-MS) data to predict elemental formulas and MS/MS fragmentation patterns to confirm structural features.

Troubleshooting Metabolite Identification with MS/MS:

  • Look for the Benzenesulfonyl Fingerprint: The benzenesulfonyl moiety produces a highly characteristic fragmentation pattern. In positive ion mode ESI-MS/MS, look for product ions at m/z 156 , m/z 108 , and m/z 92 .[17] The ion at m/z 156 corresponds to [C₆H₅SO₂NH₂ + H]⁺, arising from the cleavage of the S-N bond with a hydrogen rearrangement. Further fragmentation leads to the loss of SO₂ to give m/z 92.[17] Any peak in your degradant mixture that produces these fragments likely contains the intact benzenesulfonyl group.

  • Identify Debromination: Bromine has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are ~50:50 abundance), appearing as two peaks of nearly equal intensity separated by 2 Da. A loss of bromine via reductive dehalogenation will result in a mass decrease of 79 or 81 Da and the disappearance of this isotopic signature.

  • Identify Hydroxylation: The addition of a hydroxyl group from oxidation will result in a mass increase of 16 Da (+O).

  • Confirm Primary Hydrolysis Products: Search for the exact masses of the predicted primary hydrolysis products:

    • 3-bromoaniline: C₆H₆BrN (m/z 171.97/173.97)

    • Benzenesulfonic acid: C₆H₆O₃S (m/z 158.00) (Best observed in negative ion mode)

Q3: My microbial degradation experiment shows very slow removal of the parent compound. What can I do to enhance it?

Slow degradation is common for halogenated compounds. Consider the following:

  • Ensure Anaerobic Conditions: Reductive dehalogenation is primarily an anaerobic process.[4][5][18] Ensure your experimental setup is strictly anoxic. Use of an anaerobic chamber and deoxygenated media is critical.

  • Bioaugmentation & Acclimation: The microbial consortium you are using may lack the specific dehalogenating bacteria. Consider using sludge or sediment from a site with a history of contamination by halogenated compounds, as these communities are more likely to harbor competent microbes.[6] An acclimation period, where the microbial culture is exposed to low concentrations of the compound over time, can enrich for degrading species.

  • Provide an Electron Donor: Reductive dehalogenation requires an electron donor. Ensure your medium is not carbon-limited; adding a simple, fermentable substrate like lactate or acetate can often stimulate the process.

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is a self-validating system; the inclusion of a control and time-point sampling allows for clear interpretation of the degradation kinetics.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (ACN).

    • Prepare the stressor solution: 1 M Hydrochloric Acid (HCl).

    • Prepare the neutralization solution: 1 M Sodium Hydroxide (NaOH).

  • Experimental Setup:

    • In a clean vial, add 1 mL of the stock solution and 9 mL of 1 M HCl. This is your Test Sample .

    • In a parallel vial, add 1 mL of the stock solution and 9 mL of purified water. This is your Control Sample .

    • Cap both vials and place them in a heating block or water bath set to 70°C.

  • Time-Point Sampling:

    • At t=0, 2, 6, 12, and 24 hours, withdraw a 100 µL aliquot from both the Test and Control vials.

    • Immediately neutralize the aliquot by adding it to a vial containing 100 µL of 1 M NaOH.

    • Dilute the neutralized sample with 800 µL of 50:50 ACN:Water for LC-MS analysis.

  • Analysis:

    • Analyze all time-point samples by LC-MS.

    • Calculate the percentage of the parent compound remaining by comparing the peak area in the Test Sample to the peak area in the Control Sample at each time point.

    • Analyze samples showing 10-20% degradation by LC-MS/MS to identify degradation products.

Protocol 2: Analysis of Degradation Products by LC-MS/MS

This workflow ensures that data is acquired in a way that facilitates structural elucidation.

  • Chromatographic Separation:

    • Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Employ a gradient elution profile using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Rationale: Formic acid acts as a proton source, promoting good ionization in positive ESI mode. The gradient ensures separation of the relatively nonpolar parent compound from potentially more polar degradation products (e.g., hydroxylated species, aniline).

  • Mass Spectrometry - Full Scan (MS1):

    • Acquire data in both positive and negative ESI modes in separate runs.

    • Scan a wide mass range (e.g., m/z 100-500) to detect all potential parent and product ions.

  • Mass Spectrometry - Fragmentation (MS/MS):

    • Perform data-dependent acquisition (DDA). Set the instrument to automatically select the top 3-5 most intense ions from the MS1 scan for fragmentation.

    • Rationale: This allows for an unbiased survey of all eluting compounds.

    • Alternatively, perform a targeted MS/MS experiment on the exact masses of predicted degradation products (e.g., debrominated parent, hydroxylated parent, 3-bromoaniline).

Visualizations & Diagrams

G cluster_main Hypothetical Degradation Pathways of this compound cluster_bio Biological cluster_chem Chemical / Photochemical cluster_photo Photocatalytic Parent This compound P1 Reductive Debromination Parent->P1 Anaerobic Microbes P2 Hydrolysis (S-N Cleavage) Parent->P2 Acid/Base, UV Light P3 Oxidative Hydroxylation Parent->P3 Oxidizing Agents, UV/TiO₂ DP1 N-phenylbenzenesulfonamide P1->DP1 DP2a Benzenesulfonic Acid P2->DP2a DP2b 3-Bromoaniline P2->DP2b DP3 Hydroxylated Isomers P3->DP3

Caption: Predicted degradation pathways for this compound.

G cluster_setup 1. Experimental Setup cluster_analysis 2. Sample Analysis cluster_interp 3. Data Interpretation A1 Prepare Stock Solution & Stress Agents (Acid, Base, H₂O₂, etc.) A2 Initiate Forced Degradation (Incubate at specified Temp/Light) A1->A2 A3 Collect Samples at Time Points (e.g., 0, 2, 6, 24h) A2->A3 A4 Neutralize/Quench Reaction A3->A4 B1 Dilute Sample for LC-MS Analysis A4->B1 B2 Perform LC-MS Run (Full Scan, ESI+/-) B1->B2 B3 Perform Data-Dependent MS/MS on Key Ions B2->B3 C1 Quantify Parent Degradation (Target: 5-20%) B3->C1 C2 Propose Formulas for Unknowns from HR-MS C1->C2 C3 Analyze MS/MS Spectra for Structural Fragments C2->C3 C4 Propose Degradation Pathway C3->C4

Caption: Workflow for a forced degradation study and metabolite identification.

References

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  • Szymańska, J. A. (1998). [Toxicity of selected brominated aromatic compounds]. Roczniki Państwowego Zakładu Higieny, 49(1), 1-11. Available at: [Link]

  • Van Rijn, J., & Cerfontain, H. (1984). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 103(10), 288-293. Available at: [Link]

  • ResearchGate. (n.d.). Troubleshooting Guide for LC-MS/MS. Available at: [Link]

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  • Aftyka, T., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Molecules, 26(14), 4125. Available at: [Link]

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  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • Morris, P. J., et al. (1992). Complete Reductive Dehalogenation of Brominated Biphenyls by Anaerobic Microorganisms in Sediment. Applied and Environmental Microbiology, 58(10), 3249-3254. Available at: [Link]

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Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural validation of N-(3-bromophenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into the core spectroscopic techniques required for unambiguous structure confirmation, presenting not just the "what" but the "why" behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals who require rigorous analytical validation of novel chemical entities.

The sulfonamide functional group is a cornerstone of numerous therapeutic agents, and the precise substitution pattern on the aromatic rings is critical to the molecule's biological activity and physical properties. Therefore, robust structural elucidation is a non-negotiable aspect of the research and development process.

The Imperative of Orthogonal Spectroscopic Analysis

Comparative Structural Analysis

To provide context and highlight the subtleties of spectral interpretation, we will compare the experimental data of this compound with two key reference compounds:

  • N-(4-bromophenyl)benzenesulfonamide: An isomer that allows for the direct comparison of the effect of the bromine substituent's position on the spectral data.

  • N-phenylbenzenesulfonamide: The parent compound, which serves as a baseline for understanding the influence of the bromine substituent.

This comparative approach is invaluable for confirming the precise substitution pattern, a critical factor in structure-activity relationship (SAR) studies.

Experimental Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize these often crystalline compounds and to clearly show the N-H proton signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H NMR signals.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings and the sulfonamide N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the bromine atom.

  • Benzenesulfonamide Ring Protons: These protons will typically appear as a multiplet in the range of δ 7.8-7.9 ppm (protons ortho to the SO₂ group) and another multiplet around δ 7.5-7.6 ppm (protons meta and para to the SO₂ group).

  • 3-Bromophenyl Ring Protons: The substitution pattern on this ring will lead to a more complex splitting pattern. We expect to see:

    • A triplet or singlet-like peak for the proton at C2 (between the bromine and the nitrogen) around δ 7.3-7.4 ppm.

    • A doublet of doublets for the proton at C4 around δ 7.1-7.2 ppm.

    • A triplet for the proton at C5 around δ 7.2-7.3 ppm.

    • A doublet of doublets for the proton at C6 around δ 7.0-7.1 ppm.

  • N-H Proton: A broad singlet is expected in the region of δ 10.0-10.5 ppm. The chemical shift of this proton can be concentration-dependent and it is exchangeable with D₂O.

The proton-decoupled ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

  • Benzenesulfonamide Ring Carbons: Six signals are expected, with the carbon attached to the sulfur (C-S) appearing around δ 140 ppm. The other aromatic carbons will resonate in the δ 126-133 ppm region.

  • 3-Bromophenyl Ring Carbons: Six signals are also expected here. The carbon bearing the bromine atom (C-Br) will be significantly shifted downfield to around δ 122 ppm. The carbon attached to the nitrogen (C-N) will appear around δ 140 ppm. The remaining aromatic carbons will be found in the δ 120-131 ppm range.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer.

  • Ionization: Use positive or negative ion mode. For sulfonamides, negative ion mode is often effective due to the acidic nature of the N-H proton.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

The molecular formula of this compound is C₁₂H₁₀BrNO₂S, with a monoisotopic mass of approximately 310.96 g/mol .

  • Molecular Ion Peak: In the mass spectrum, the most crucial peak will be the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode). Due to the presence of bromine, this peak will appear as a characteristic doublet with an intensity ratio of approximately 1:1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the S-C bond. Expected fragments would include ions corresponding to the benzenesulfonyl group and the 3-bromoaniline moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

The FT-IR spectrum of this compound will show characteristic absorption bands for the sulfonamide and aromatic functional groups.

  • N-H Stretch: A sharp peak around 3250-3300 cm⁻¹.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

  • S=O Asymmetric and Symmetric Stretch: Two strong absorption bands, typically around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. These are highly characteristic of the sulfonyl group.

  • C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically around 500-600 cm⁻¹.

  • S-N Stretch: A peak around 900-940 cm⁻¹.

Comparative Data Analysis

The following table summarizes the expected key spectroscopic data for this compound and its structural isomers/parent compound. This direct comparison is instrumental in confirming the identity of the synthesized molecule.

Spectroscopic Feature This compound (Expected) N-(4-bromophenyl)benzenesulfonamide (Reference) N-phenylbenzenesulfonamide (Reference)
¹H NMR (N-H, ppm) ~10.0-10.5~10.0-10.5~10.0-10.4
¹³C NMR (C-Br, ppm) ~122~119N/A
MS (Molecular Ion) [M-H]⁻ at m/z 310/312 (1:1)[M-H]⁻ at m/z 310/312 (1:1)[M-H]⁻ at m/z 232
FT-IR (S=O stretch, cm⁻¹) ~1340, ~1160~1340, ~1160~1335, ~1155
FT-IR (C-Br stretch, cm⁻¹) ~550~530N/A

Visualizing the Validation Workflow

A logical workflow is critical for efficient and accurate structural validation. The following diagram illustrates the key steps and decision points in the process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Comparison synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms ftir FT-IR Spectroscopy purification->ftir data_analysis Spectral Data Interpretation nmr->data_analysis ms->data_analysis ftir->data_analysis comparison Comparison with Reference Compounds data_analysis->comparison structure_confirmation Structure Confirmation comparison->structure_confirmation

Caption: Experimental workflow for the synthesis and structural validation of this compound.

Conclusion

The structural validation of this compound is a critical step in its development for any application. By employing a combination of NMR, MS, and FT-IR spectroscopy, and by comparing the obtained data with that of relevant reference compounds, a researcher can achieve an unambiguous confirmation of the molecule's structure. This rigorous approach ensures the reliability and reproducibility of subsequent research and is a hallmark of scientific integrity.

References

  • Gowda, B. T., et al. (2005). Synthesis and spectroscopic characterization of N-(aryl)-benzenesulfonamides. Journal of the Indian Chemical Society, 82(4), 344-348.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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A Researcher's Guide to Investigating N-(3-bromophenyl)benzenesulfonamide: A Proposed Framework for In Vitro and In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of N-(3-bromophenyl)benzenesulfonamide, a synthetic compound with potential therapeutic applications. Given the limited published data on this specific molecule, this document outlines a proposed research plan, drawing comparisons with well-characterized benzenesulfonamide analogs to inform experimental design and data interpretation. Our focus is on establishing a robust, self-validating workflow to assess its potential cytotoxic and anti-cancer activities, from initial cell-based assays to preliminary animal studies.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of drugs with antibacterial, anticonvulsant, and anticancer properties. A notable example is the COX-2 inhibitor Celecoxib, which features a related sulfonamide structure. The introduction of a bromine atom on the phenyl ring of this compound suggests the potential for enhanced lipophilicity and altered electronic properties, which could translate to novel biological activities. This guide proposes a systematic approach to unlock the therapeutic potential of this largely uncharacterized compound.

Proposed In Vitro Evaluation Strategy

The initial phase of investigation aims to determine the cytotoxic potential of this compound against various cancer cell lines and to elucidate its mechanism of action.

Initial Cytotoxicity Screening: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. We propose screening this compound against a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma), to identify potential tissue-specific effects.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Comparative Analysis with a Known Analog: Meloxicam

To contextualize the cytotoxic potential of this compound, its IC50 values should be compared with those of a known anti-inflammatory and anti-cancer sulfonamide-containing drug, Meloxicam. While structurally different, Meloxicam provides a relevant benchmark for a compound with known, albeit modest, anti-proliferative effects in some cancer cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
This compoundTo be determinedTo be determinedTo be determined
Meloxicam (Reference)>100~150~200
Doxorubicin (Positive Control)~0.5~1.2~0.8

Table 1: Proposed comparative cytotoxicity profile. The data for Meloxicam and Doxorubicin are representative values from the literature and should be determined concurrently in the same experimental setup for accurate comparison.

Investigating the Mechanism of Action: Apoptosis and Cell Cycle Analysis

Should this compound exhibit significant cytotoxicity, the next logical step is to investigate its effect on apoptosis and the cell cycle.

cluster_0 In Vitro Mechanistic Workflow cluster_1 Apoptosis Assays cluster_2 Cell Cycle Analysis cluster_3 Protein Expression start Treat Cells with this compound (IC50 concentration) flow_cytometry Flow Cytometry Analysis start->flow_cytometry western_blot Western Blot Analysis start->western_blot annexin_v Annexin V/PI Staining flow_cytometry->annexin_v caspase_assay Caspase-3/7 Activity Assay flow_cytometry->caspase_assay pi_staining Propidium Iodide Staining flow_cytometry->pi_staining bax_bcl2 Bax/Bcl-2 Ratio western_blot->bax_bcl2 cyclins Cyclin D1, CDK4 western_blot->cyclins cluster_pathway Hypothetical PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->PI3K Compound->Akt

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide presents a structured and scientifically rigorous approach to the preclinical evaluation of this compound. By following this proposed workflow, researchers can systematically characterize its biological activity, elucidate its mechanism of action, and assess its therapeutic potential in a preclinical setting. The comparative framework, using established compounds as benchmarks, will be crucial for interpreting the significance of the findings. Future studies could explore structure-activity relationships by synthesizing and testing additional analogs, further refining the therapeutic potential of this promising chemical scaffold.

References

  • MTT Assay Protocol: Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]

  • Annexin V/PI Staining for Apoptosis: Vermes, C., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]

  • In Vivo Xenograft Models: Richmond, A., & Su, Y. (2008). Mouse xenograft models vs GEM models for human cancer therapeutics. Disease Models & Mechanisms. [Link]

  • PI3K/Akt/mTOR Pathway in Cancer: Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. [Link]

  • Anticancer Properties of Sulfonamides: Supuran, C. T. (2016). Structure and function of carbonic anhydrases: an overview. Current Pharmaceutical Design. [Link]

A Comparative Spectroscopic Guide to N-(3-bromophenyl)benzenesulfonamide and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive analysis of the spectroscopic data for N-(3-bromophenyl)benzenesulfonamide. In the dynamic field of drug discovery and development, precise molecular characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for structural elucidation and purity assessment. For researchers working with sulfonamide derivatives, a class of compounds with significant pharmacological importance, understanding their spectroscopic signatures is crucial for accelerating research and ensuring data integrity.

The Spectroscopic Profile of a Close Analogue: 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

To establish a strong analytical baseline, we will first examine the detailed spectroscopic data available for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. The presence of both bromine and fluorine atoms in this molecule offers a rich dataset for understanding the electronic effects on the chemical shifts and vibrational frequencies.

Experimental Data for 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
Spectroscopic Technique Key Observations
¹H NMR (DMSO-d₆)11.05 (s, 1H, NH), 8.00 (t, J = 1.8 Hz, 1H), 7.88 (dt, J = 7.9, 1.2 Hz, 1H), 7.78 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.54 (t, J = 8.1 Hz, 1H), 7.42 (td, J = 8.3, 6.4 Hz, 1H), 7.23 (dt, J = 10.8, 2.2 Hz, 1H), 7.09 (dd, J = 8.3, 1.8 Hz, 1H), 6.94 (td, J = 8.4, 2.3 Hz, 1H)
¹³C NMR (DMSO-d₆)162.0 (d, J = 243.0 Hz), 141.5, 139.8 (d, J = 10.5 Hz), 136.2, 131.7, 131.2 (d, J = 9.4 Hz), 129.9, 126.1, 122.2, 115.6 (d, J = 2.9 Hz), 110.1 (d, J = 21.4 Hz), 106.3 (d, J = 26.2 Hz)
FT-IR (KBr, cm⁻¹)3248 (N-H stretching), 1335, 1165 (asymmetric and symmetric SO₂ stretching)
Mass Spectrometry (EI) m/z 378 (M⁺), 380 (M⁺+2)

Data sourced from the study on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide.

The ¹H NMR spectrum shows the characteristic downfield singlet for the sulfonamide proton (-SO₂NH-) at 11.05 ppm, a result of its acidic nature and deshielding by the adjacent sulfonyl group. The aromatic region displays a complex pattern of multiplets due to the coupling between protons on both phenyl rings. The ¹³C NMR spectrum is notable for the large coupling constant (J = 243.0 Hz) associated with the carbon bearing the fluorine atom, a hallmark of C-F coupling. The IR spectrum exhibits the typical strong absorptions for the N-H and sulfonyl (SO₂) groups. The mass spectrum confirms the molecular weight and shows the characteristic isotopic pattern for a molecule containing one bromine atom (M⁺ and M⁺+2 peaks of nearly equal intensity).

Comparative Spectroscopic Analysis

By comparing the data from our primary analogue with other related sulfonamides, we can dissect the influence of specific structural features on the spectroscopic output.

Workflow for Comparative Spectroscopic Analysis

Caption: Logical workflow for the comparative spectroscopic analysis of this compound.

¹H NMR Spectroscopy: Unraveling Proton Environments

The chemical shifts of aromatic protons are highly sensitive to the electronic effects of substituents.

Table 1: Comparison of ¹H NMR Data (Aromatic Region)

Compound Benzenesulfonyl Protons (ppm) N-Phenyl Protons (ppm) Other Protons (ppm)
Benzenesulfonamide 7.84 (d), 7.58-7.47 (m)[1]-7.33 (s, NH₂)[1]
N-(4-bromophenyl)-4-methylbenzenesulfonamide 7.70 (d)7.29 (d), 6.99 (d)2.35 (s, CH₃), 7.73 (s, NH)
3-bromo-N-(3-fluorophenyl)benzenesulfonamide 8.00 (t), 7.88 (d), 7.78 (d), 7.54 (t)7.42 (td), 7.23 (dt), 7.09 (dd), 6.94 (td)11.05 (s, NH)
This compound (Predicted) ~7.8-7.5 (m)~7.3-7.0 (m)~10.5-11.5 (s, NH)
  • Benzenesulfonyl Group Protons: In the parent benzenesulfonamide, the protons ortho to the sulfonyl group are the most deshielded (~7.84 ppm) due to the electron-withdrawing nature of the SO₂NH₂ group[1]. We predict a similar multiplet in the range of 7.5-7.8 ppm for this compound.

  • N-Phenyl Group Protons: The bromine atom in the meta position will exert a moderate deactivating (electron-withdrawing) effect through induction. This will lead to a downfield shift of the protons on the N-phenyl ring compared to an unsubstituted N-phenyl ring. The proton ortho to the bromine will likely be the most deshielded.

  • Sulfonamide Proton (-SO₂NH-): The acidic proton of the sulfonamide group is expected to appear as a broad singlet at a downfield chemical shift, typically between 10 and 12 ppm in DMSO-d₆, as seen in the analogue data.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon chemical shifts provide valuable information about the electronic environment of each carbon atom in the molecule.

Table 2: Comparison of ¹³C NMR Data

Compound Key ¹³C NMR Signals (ppm)
N-(4-bromophenyl)-4-methylbenzenesulfonamide 143.9, 136.6, 136.0, 132.3, 129.7, 129.3, 127.3, 122.9, 118.9, 21.5 (CH₃)
3-bromo-N-(3-fluorophenyl)benzenesulfonamide 162.0 (d, C-F), 141.5, 139.8, 136.2, 131.7, 131.2, 129.9, 126.1, 122.2 (C-Br), 115.6, 110.1, 106.3
This compound (Predicted) ~140 (C-SO₂), ~138 (C-N), ~122 (C-Br), aromatic carbons in the 120-135 ppm range

The carbon directly attached to the bromine atom (C-Br) is expected to resonate around 122 ppm, as observed in the primary analogue. The carbons of the benzenesulfonyl ring will be influenced by the strong electron-withdrawing sulfonyl group, with the ipso-carbon (C-SO₂) appearing downfield around 140 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of key functional groups.

Table 3: Comparison of Key IR Absorptions (cm⁻¹)

Compound N-H Stretch Asymmetric SO₂ Stretch Symmetric SO₂ Stretch
Benzenesulfonamide ~3300-3400~1330~1160
3-bromo-N-(3-fluorophenyl)benzenesulfonamide 324813351165
This compound (Predicted) ~3250~1330~1160

The IR spectrum of this compound is expected to be dominated by the characteristic stretches of the sulfonamide group. A sharp peak around 3250 cm⁻¹ corresponding to the N-H stretch, and two strong bands around 1330 cm⁻¹ and 1160 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively, will be the key diagnostic signals.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₀BrNO₂S), the expected molecular weight is approximately 311 g/mol for the ⁷⁹Br isotope and 313 g/mol for the ⁸¹Br isotope. The mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion [M]⁺ and the [M+2]⁺ ion with a relative intensity of approximately 1:1, which is a definitive indicator of the presence of a single bromine atom.

Experimental Protocols

For researchers aiming to acquire their own spectroscopic data for this compound or related compounds, the following general protocols are recommended.

NMR Spectroscopy

Caption: A generalized workflow for acquiring and analyzing NMR spectra of sulfonamides.

Instrumentation: A 400 MHz or higher field NMR spectrometer. Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent for most sulfonamides, and the acidic NH proton is readily observed. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio and a relaxation delay of at least 2 seconds.

  • ¹³C NMR: A proton-decoupled ¹³C experiment should be performed. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, preferably equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling. Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 or 32 scans is typically sufficient.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For ESI, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ may be observed. For EI, the molecular ion [M]⁺ and characteristic fragment ions will be detected.

Conclusion

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. By leveraging a comparative analysis of closely related and well-characterized sulfonamides, we have established a reliable set of predicted spectroscopic data. The detailed experimental protocols and the discussion of structure-spectra correlations are intended to empower researchers in their own analytical endeavors. The principles and workflows outlined herein are broadly applicable to the characterization of other novel sulfonamide derivatives, thereby facilitating more efficient and accurate drug discovery and development.

References

  • Synthesis, characterization, crystal structure, and DFT study of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Journal of Structural Chemistry.
  • Supporting information: - The Royal Society of Chemistry. (A specific publication URL is not provided, but this refers to supplementary data from a Royal Society of Chemistry journal).
  • Benzenesulfonamide - the NIST WebBook. National Institute of Standards and Technology. [Link]

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A Comparative Guide to the Pharmacokinetic Profile of N-(3-bromophenyl)benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Understanding the pharmacokinetic profile of these compounds is paramount for optimizing their efficacy and safety. This guide provides a comparative analysis of the anticipated pharmacokinetic properties of N-(3-bromophenyl)benzenesulfonamide, juxtaposed with experimentally determined data from structurally related analogs. By examining the absorption, distribution, metabolism, and excretion (ADME) of these molecules, we aim to furnish researchers with a predictive framework to guide future drug design and development efforts.

The Benzenesulfonamide Core: A Foundation for Diverse Pharmacokinetics

Benzenesulfonamides are characterized by a SO₂NH moiety linked to a benzene ring. This functional group imparts specific physicochemical properties that profoundly influence their pharmacokinetic behavior. Generally, sulfonamides exhibit a wide range of pharmacokinetic profiles, with variations in half-life, protein binding, and metabolic pathways.[1] Metabolism is a key determinant of their fate in the body, often involving N-acetylation, hydroxylation, and glucuronidation.[2] The specific metabolic pathways and the rate of elimination are highly dependent on the nature and position of substituents on both the phenyl and the sulfonamide nitrogen.

This compound: An In-Silico and Analog-Based Profile

The presence of the 3-bromophenyl group is expected to significantly influence the compound's lipophilicity and metabolic fate. Halogenated aromatic rings are common motifs in drug candidates and their metabolism is relatively well-understood. The bromine atom, being an electron-withdrawing group, may influence the overall electronic distribution of the molecule, potentially affecting its interaction with metabolic enzymes and transport proteins.

Predicted ADME Profile of this compound:
  • Absorption: Given its predicted lipophilicity, passive diffusion is likely the primary mechanism of absorption across the gastrointestinal tract. The rate and extent of absorption will be influenced by its solubility and the formulation used.

  • Distribution: High plasma protein binding is a common feature of many benzenesulfonamide derivatives, which can limit the concentration of the free, active drug.[3] The volume of distribution will depend on its ability to partition into various tissues, influenced by its lipophilicity and tissue-specific binding.

  • Metabolism: The primary sites of metabolism are anticipated to be the liver. Key metabolic transformations may include:

    • Oxidative Debromination: While less common than for other halogens, enzymatic removal of bromine can occur.

    • Aromatic Hydroxylation: Hydroxylation of either the benzenesulfonyl or the bromophenyl ring is a probable metabolic pathway, primarily mediated by cytochrome P450 enzymes.

    • Conjugation: The resulting hydroxylated metabolites are likely to undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

  • Excretion: The conjugated metabolites, being more water-soluble, are expected to be primarily eliminated through the kidneys via urine. A smaller fraction may be excreted in the feces.

Comparative Analysis with Structurally Related Analogs

To provide a more concrete understanding, we will compare the predicted profile of this compound with the experimentally determined pharmacokinetic parameters of two relevant compounds: 1-(3′-bromophenyl)-heliamine , which shares the 3-bromophenyl moiety, and a generic benzenesulfonamide perforin inhibitor as a representative of the broader class.

Table 1: Comparative Pharmacokinetic Parameters
ParameterThis compound (Predicted)1-(3′-bromophenyl)-heliamine (in rats)[4]Benzenesulfonamide Perforin Inhibitor (Compound 1, in mice)[3]
Administration Route Oral (predicted)Oral & IntravenousIntraperitoneal
Cmax -568.65 ± 122.14 ng/mL (oral)Dose-dependent
Tmax -1.00 ± 0.45 h (oral)-
t1/2 (half-life) -1.62 ± 0.18 h (oral)-
Bioavailability (F%) ---
Plasma Protein Binding High (predicted)->99%
Primary Metabolism Hepatic (CYP-mediated hydroxylation, conjugation)Demethylation, dehydrogenation, epoxidation, glucuronidation, sulfation-
Primary Excretion Renal (urine)--

Data for 1-(3′-bromophenyl)-heliamine was obtained from a study in rats following a single oral dose.[4] Data for the benzenesulfonamide perforin inhibitor was from a study in mice.[3]

The data from 1-(3′-bromophenyl)-heliamine suggests that compounds with a 3-bromophenyl group can be rapidly absorbed and also rapidly cleared from the system.[4] The extensive metabolism observed for this compound, involving both Phase I and Phase II reactions, supports the prediction of a similar metabolic fate for this compound.[4] The extremely high plasma protein binding of the benzenesulfonamide perforin inhibitor highlights a key characteristic that researchers should anticipate and investigate for novel compounds within this class.[3]

Experimental Protocols for Pharmacokinetic Profiling

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in the field.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic clearance of the compound in liver microsomes.

Methodology:

  • Prepare Incubation Mixtures: In separate tubes, combine liver microsomes (human, rat, or mouse), a NADPH-generating system, and buffer.

  • Initiate Reaction: Add this compound to the pre-warmed incubation mixtures to start the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time to determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_mix Prepare Incubation Mixtures (Microsomes, NADPH, Buffer) add_compound Add this compound prep_mix->add_compound Start Reaction time_points Incubate at 37°C Sample at Time Points add_compound->time_points quench Quench Reaction (Cold Solvent + IS) time_points->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: In Vitro Metabolic Stability Workflow.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters following oral and intravenous administration.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via oral gavage and to a separate cohort via intravenous injection.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the drug from the plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd). Bioavailability (F) can be determined by comparing the AUC from the oral and IV routes.

in_vivo_pk_workflow dosing Dosing (Oral & IV Cohorts) blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep extraction Sample Extraction plasma_prep->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Parameter Calculation lcms->pk_analysis

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion and Future Directions

While direct experimental data on the pharmacokinetic profile of this compound remains to be established, a comparative analysis with its structural analogs provides valuable predictive insights for researchers. The presence of the 3-bromophenyl moiety suggests the potential for rapid absorption and clearance, with hepatic metabolism playing a central role in its disposition. The benzenesulfonamide core structure points towards high plasma protein binding as a likely characteristic.

The experimental protocols outlined in this guide provide a clear roadmap for the empirical determination of the ADME properties of this compound and other novel benzenesulfonamide derivatives. Such studies are critical for understanding the in vivo behavior of these compounds and for making informed decisions in the drug development process. Future research should focus on conducting these experiments to validate the predicted profile and to further elucidate the structure-pharmacokinetic relationships within this important class of molecules.

References

  • Thornborrow, E. C., et al. (2020). Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. Frontiers in Immunology, 11, 584. [Link]

  • Li, Y., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. Pharmaceuticals, 15(12), 1481. [Link]

  • Waidyanatha, S., et al. (2018). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica, 48(10), 987-1000. [Link]

  • PubChem. 4-amino-N-(4-bromophenyl)benzenesulfonamide. [Link]

  • PubChem. 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. [Link]

  • Greenblatt, D. J., & Shader, R. I. (2013). Comparison of pharmacokinetic profiles of zolpidem buffered sublingual tablet and zolpidem oral immediate-release tablet: results from a single-center, single-dose, randomized, open-label crossover study in healthy adults. Clinical Therapeutics, 35(5), 604-611. [Link]

  • Çavuşoğlu, T., & Osmaniye, D. (2021). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1652. [Link]

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A Comparative Guide to the Toxicological Assessment of N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting the toxicological evaluation of N-(3-bromophenyl)benzenesulfonamide, a novel benzenesulfonamide derivative. Given the limited publicly available toxicity data for this specific molecule, this document serves as a methodological roadmap. It outlines a battery of essential in vitro and in vivo assays, provides detailed experimental protocols, and establishes a framework for comparing its toxicological profile against structurally related or well-characterized sulfonamides.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for antimicrobial, anti-inflammatory, and even anti-cancer agents.[1][2] However, this class of compounds is also associated with a range of adverse effects, most notably hypersensitivity reactions, hepatotoxicity, and nephrotoxicity, often linked to the metabolic formation of reactive intermediates.[3][4] Therefore, a rigorous and systematic toxicological screening of any new sulfonamide candidate, such as this compound, is a critical step in the early stages of drug development to de-risk its progression.[3][5]

This guide will detail the necessary experimental workflows, explain the scientific rationale behind methodological choices, and provide tools for the clear presentation and comparison of data, empowering research teams to make informed, data-driven decisions.

Compound Profiles: Physicochemical Properties and Selection of Comparators

A foundational step in any toxicological assessment is to understand the basic physicochemical properties of the test article and to select appropriate comparators.

Test Article: this compound

  • Molecular Formula: C₁₂H₁₀BrNO₂S

  • Molecular Weight: 312.19 g/mol

  • Known Hazards: Preliminary safety information suggests the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

Selected Comparators: To contextualize the toxicological profile of this compound, we select two comparators:

  • N-Butylbenzenesulfonamide (NBBS): A structurally similar industrial plasticizer with known neurotoxic, developmental, and reproductive effects reported in rodent studies.[7] Its inclusion provides a benchmark for general sulfonamide toxicity.

  • Sulfamethoxazole (SMX): A widely used sulfonamide antibiotic with a well-documented clinical safety profile, including known hypersensitivity reactions mediated by its hydroxylamine metabolite.[8][9][10] It serves as a crucial mechanistic comparator.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Known Toxicities
This compound C₁₂H₁₀BrNO₂S312.19Irritant; Acute oral toxicity (predicted).[6]
N-Butylbenzenesulfonamide (NBBS) C₁₀H₁₅NO₂S213.30Neurotoxicity, developmental and reproductive effects.[7]
Sulfamethoxazole (SMX) C₁₀H₁₁N₃O₃S253.28Hypersensitivity, hepatotoxicity, nephrotoxicity.[3][4]

In Vitro Toxicity Screening: A Multi-Assay Approach

In vitro assays are fundamental for the initial, high-throughput screening of novel compounds, offering a cost-effective and ethical method to identify potential toxic liabilities before advancing to more complex in vivo studies.[3][11]

Cytotoxicity Assessment

Cytotoxicity assays measure the direct toxic effect of a compound on cells by evaluating cell viability and membrane integrity.[3] We recommend using at least two assays with different endpoints to obtain a comprehensive cytotoxicity profile.

The MTT assay is a colorimetric method that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing an indirect measure of cell number.[3]

Methodology:

  • Cell Seeding: Seed human liver hepatocellular carcinoma (HepG2) cells and human kidney epithelial (HEK293) cells in separate 96-well plates at a density of 1 x 10⁴ cells/well. Allow cells to attach for 24 hours.[3]

  • Compound Treatment: Prepare a serial dilution of this compound and comparator compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[3] Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

The LDH assay quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[13]

Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.[12]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing diaphorase and NAD⁺, according to the manufacturer's instructions.[13]

  • Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).[12][13]

  • Data Analysis: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton™ X-100).[12][13] Calculate the percentage of cytotoxicity based on these controls.

Caption: Experimental workflow for the LDH cytotoxicity assay.

Genotoxicity Assessment

Assessing genotoxicity—the ability of a substance to damage genetic material—is a cornerstone of safety evaluation.[14] A standard battery of tests is required to assess both mutagenicity (gene-level mutations) and clastogenicity (chromosome-level damage).[11]

The Ames test, developed by Bruce Ames, uses genetically modified strains of Salmonella typhimurium or Escherichia coli to detect point mutations.[14] These bacterial strains are auxotrophic for a specific amino acid (e.g., histidine) and will only grow in its absence if a mutagenic compound causes a reverse mutation.[14]

Methodology (Plate Incorporation Method):

  • Metabolic Activation: Perform the test with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

  • Exposure: Add the test compound at various concentrations, the bacterial tester strain (e.g., TA98, TA100), and either S9 mix or a buffer to molten top agar.[15]

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.[15]

The micronucleus test identifies chromosomal damage (clastogenicity) or abnormal chromosome segregation (aneugenicity) in mammalian cells.[14] Micronuclei are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.[16]

Methodology:

  • Cell Culture and Treatment: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[16][17] Treat the cells with this compound and comparators at a range of concentrations, with and without S9 metabolic activation.

  • Cytochalasin B Block: Add cytochalasin B to block cytokinesis, allowing cells that have completed mitosis to be identified by their binucleated appearance.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, operational, and disposal protocols for N-(3-bromophenyl)benzenesulfonamide (CAS No. 91394-73-9). Designed for researchers, chemists, and laboratory personnel, its purpose is to ensure the safe handling and compliant disposal of this compound, mitigating risks to both personnel and the environment. The procedures outlined are grounded in established safety principles and regulatory frameworks governing halogenated organic compounds.

Core Hazard Profile and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. This compound is a brominated aromatic sulfonamide, and its primary risks stem from its irritant properties and its classification as a halogenated organic compound.

1.1. GHS Classification and Hazards

The Globally Harmonized System (GHS) provides a clear summary of the immediate health risks associated with this compound.

Hazard ClassCodeStatementPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07Warning
Skin Corrosion/IrritationH315Causes skin irritationGHS07Warning
Serious Eye Damage/IrritationH319Causes serious eye irritationGHS07Warning
Specific target organ toxicity, single exposureH335May cause respiratory irritationGHS07Warning

1.2. The Significance of a Halogenated Organic Compound

This compound contains a carbon-bromine bond, classifying it as a halogenated organic compound. This is a critical consideration for disposal. Halogenated organics are subject to specific environmental regulations because they can be persistent in the environment and form hazardous byproducts if not destroyed properly.[1][2] The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous wastes, requiring specific treatment technologies, primarily high-temperature incineration, to ensure their complete destruction.[1][3]

1.3. Hazardous Decomposition Products

When exposed to high heat or fire, this compound can decompose into highly toxic and corrosive gases.[4][5] Understanding these products is crucial for assessing fire-related risks and selecting appropriate firefighting measures.

  • Carbon oxides (CO, CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

  • Hydrogen bromide (HBr)[4]

Pre-Disposal Handling & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during use and collection. Engineering controls and appropriate PPE are non-negotiable.

2.1. Engineering Controls

All handling of this compound solid and its solutions should be conducted in a certified chemical fume hood.[6] This provides primary containment and protects the user from inhaling dust or vapors.

2.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical:[4][5][7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: A flame-resistant lab coat and full-length pants and closed-toe shoes are required.

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are commonly used in laboratory settings, but their resistance to every chemical is not guaranteed. Always inspect gloves before use.[8][9]

Glove MaterialPerformance EvaluationRationale
Nitrile Good to ExcellentOffers good resistance to a range of chemicals and provides a barrier against solids. Not recommended for prolonged exposure to certain aromatic or halogenated solvents.[10]
Neoprene GoodProvides protection against a broad range of chemicals, including some acids and caustics.
Natural Rubber (Latex) Fair to PoorGenerally offers less chemical protection compared to nitrile or neoprene and can cause allergic reactions.[10]

This chart is a guide. It is strongly recommended that users consult the glove manufacturer's specific chemical resistance data.[11][12]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

DisposalWorkflow cluster_collection Waste Collection cluster_management Waste Management cluster_disposal Final Disposal A Generate Waste (e.g., residual solid, contaminated wipes) B Isolate in a dedicated, compatible container A->B C Segregate as 'Halogenated Organic Waste' B->C D Securely Cap & Label Container (Chemical Name, CAS, Hazards) C->D E Store in a designated Hazardous Waste Satellite Area D->E F Ensure storage is away from incompatible materials (e.g., oxidizers) E->F G Arrange Pickup by a Licensed Hazardous Waste Contractor F->G H Final Treatment: High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

Step 1: Waste Segregation and Collection

  • Causality: Proper segregation is the most critical step. This compound is incompatible with strong oxidizing agents and strong bases.[4][5] Mixing it with other waste streams could trigger a dangerous reaction.

  • Protocol:

    • Designate a specific, chemically resistant (e.g., HDPE or glass) waste container exclusively for this compound and materials contaminated with it (e.g., weighing paper, gloves, contaminated silica gel).

    • Label this container clearly as "Halogenated Organic Waste."

Step 2: Labeling

  • Causality: Accurate labeling is a legal requirement and ensures that waste handlers understand the risks.

  • Protocol:

    • Affix a hazardous waste label to the container.

    • Fill in all required fields:

      • Full Chemical Name: this compound

      • CAS Number: 91394-73-9

      • Hazard Identification: Mark the appropriate GHS pictograms (Irritant/Harmful).

      • Accumulation Start Date.

Step 3: Temporary Storage

  • Causality: Safe temporary storage prevents spills and accidental exposures.

  • Protocol:

    • Keep the waste container tightly closed when not in use.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area that is well-ventilated and secure.

    • Use secondary containment (e.g., a larger bin or tray) to contain any potential leaks.

    • Ensure the storage location is away from heat, ignition sources, and incompatible materials.[5]

Step 4: Final Disposal

  • Causality: As a halogenated organic waste, this compound requires destruction via high-temperature incineration at a facility permitted to handle such wastes.[1] This process breaks the carbon-halogen bonds and prevents the release of persistent pollutants.

  • Protocol:

    • Coordinate with your institution's Environmental Health & Safety (EHS) department.

    • Arrange for the collection of the waste by a licensed and certified hazardous waste disposal contractor.

    • Ensure all paperwork (e.g., waste manifest) is completed accurately.

Emergency Procedures for Spills and Accidental Release

A clear, rehearsed spill response plan is essential.

SpillResponse cluster_small_spill Small, Contained Spill cluster_large_spill Large or Uncontrolled Spill Start Spill Occurs Assess Assess Spill Size & Risk (Is it manageable?) Start->Assess DonPPE Don appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->DonPPE Yes Evacuate Evacuate immediate area Assess->Evacuate No Ventilate Ensure adequate ventilation DonPPE->Ventilate Contain Cover with inert absorbent (e.g., vermiculite, sand) Ventilate->Contain Collect Sweep up carefully, avoiding dust generation Contain->Collect Place Place in labeled hazardous waste container Collect->Place Decon Decontaminate spill area Place->Decon Alert Alert colleagues and call EHS/Safety Officer Evacuate->Alert Isolate Isolate the area (Close doors, restrict access) Alert->Isolate Await Await professional response team Isolate->Await

Caption: Emergency spill response protocol.

4.1. Small, Contained Spill (Manageable by Lab Personnel)

  • Alert & Isolate: Alert personnel in the immediate area.

  • Ventilate: Ensure the fume hood is operational.

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical safety goggles, and a lab coat.

  • Contain & Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep the material into a dustpan and place it, along with the absorbent, into a designated hazardous waste container.[4][5] Minimize dust generation during this process.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Wash: Wash hands and any exposed skin thoroughly.

4.2. Large Spill or Unknown Hazard

  • Evacuate: Immediately evacuate the laboratory, closing the doors behind you.

  • Alert: Notify your supervisor and your institution's EHS or emergency response team immediately.

  • Isolate: Prevent entry into the affected area.

  • Await Response: Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

References

  • National Research Council. LCSS: Bromine. In: Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. Available at: [Link]

  • Environmental Health and Safety at Providence College. Bromine in orgo lab SOP. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). Available at: [Link]

  • U.S. Government Publishing Office. eCFR — Appendix III to Part 268, Title 40: List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride. Available at: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

  • Wille, E., Gemoets, H., van den Broeck, S. et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules 24, 2163 (2019). Available at: [Link]

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Available at: [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Available at: [Link]

  • California Code of Regulations. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available at: [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Available at: [Link]

  • Got Gloves. Gloves Chemical Resistance Chart. Available at: [Link]

  • Fox Scientific, Inc. Chemical Resistant Chart. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Available at: [Link]

  • PubChem. 4-(3-(4-Bromophenyl)ureido)benzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Available at: [Link]

  • SlideShare. Incompatibility. (2018). Available at: [Link]

  • Stec, A. A., & Hull, T. R. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 21, 307-312 (2010). Available at: [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. Environmental Health & Safety. Available at: [Link]

Sources

Personal protective equipment for handling N-(3-bromophenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling N-(3-bromophenyl)benzenesulfonamide

Hazard Assessment: The "Why" Behind the "What"

Understanding the specific risks associated with this compound is the critical first step in establishing a robust safety protocol. This compound is not benign, and its hazard profile dictates the necessary protective measures. According to its Globally Harmonized System (GHS) classification, this compound presents the following hazards:

  • H302: Harmful if swallowed: Points to significant acute oral toxicity.[1]

  • H315: Causes skin irritation: Direct contact can lead to inflammation, redness, and discomfort.[1]

  • H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation upon eye contact.[1][2]

  • H335: May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.[1]

These classifications form the basis for every recommendation that follows. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Our goal is to systematically eliminate these routes through a combination of engineering controls and personal protective equipment.

Engineering Controls: Your First Line of Defense

PPE is the last line of defense.[3] Before any personal equipment is worn, engineering and administrative controls must be in place to minimize exposure.

  • Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[4][5] This is non-negotiable, as it directly addresses the respiratory irritation hazard (H335) by containing dust and vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2]

  • Designated Area: All handling of this compound should occur in a designated area of the lab, clearly marked with its hazard information. This prevents cross-contamination of common spaces.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2]

Core PPE Requirements: A Head-to-Toe Protocol

When engineering controls are in place, the following PPE is mandatory to prevent skin and eye contact.

Eye and Face Protection

Given the serious eye irritation risk (H319), robust protection is essential.

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust particles and splashes.[4][5]

  • Face Shield: When handling larger quantities (>50 g) or during procedures with a high risk of splashing (e.g., vigorous mixing, heating), a face shield must be worn in addition to chemical splash goggles. The face shield provides a broader barrier for the entire face.[6][7]

Skin and Body Protection

To mitigate the skin irritation hazard (H315), complete skin coverage is necessary.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a solid front is required. Cuffs should be snug around the wrists.[5]

  • Chemical-Resistant Apron: For procedures involving significant liquid volumes or a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Body Protection: For large-scale operations or spill cleanup, disposable chemical-resistant coveralls may be necessary.[8][9]

  • Attire: Long pants and closed-toe, closed-heel shoes are mandatory at all times in the laboratory.[5]

Hand Protection (Gloves)

Proper glove selection and technique are paramount.

  • Material Selection: Chemically resistant gloves are required. Nitrile gloves are a suitable choice for handling brominated organic compounds and provide good chemical resistance.[10] Always inspect gloves for tears or punctures before use.[6]

  • Double Gloving: When handling the pure compound or concentrated solutions, wearing two pairs of nitrile gloves is best practice.[11] The outer glove can be removed immediately if contamination is suspected, protecting the inner glove and preventing the spread of the chemical.

  • Proper Technique: Gloves should be pulled over the cuffs of the lab coat to ensure no skin is exposed at the wrist.[11] Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of properly.[1][6] Always wash hands thoroughly after removing gloves.[6]

Respiratory Protection

Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: For a large spill, especially of the solid powder outside of a fume hood, a respirator is necessary.

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning, work must not proceed. In an emergency, a respirator would be required.

  • Aerosol Generation: If a procedure is known to generate significant aerosols that cannot be contained, respiratory protection is mandatory.

In these cases, a NIOSH-approved respirator with N95 or higher particulate filters is required for the solid compound.[3] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA standards.[3]

PPE for Specific Laboratory Operations

The level of PPE required can be tiered to the specific task and the scale of the operation.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid (<10g) Chemical Splash GogglesSingle Pair of Nitrile GlovesLab CoatNot required (in fume hood/enclosure)
Preparing Solutions Chemical Splash GogglesDouble Pair of Nitrile GlovesLab CoatNot required (in fume hood)
Running Reactions Chemical Splash Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat & Chemical ApronNot required (in fume hood)
Large Spill Cleanup (>50g) Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl GlovesChemical-Resistant CoverallsRequired (N95 or higher)

Procedural Guidance: Spill Response and Decontamination

Immediate and correct action during a spill is vital to prevent exposure and contamination.

Personnel Decontamination:

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an emergency eyewash station.[1][12]

  • Remove all contaminated clothing while under a safety shower.[13]

  • Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[1]

Small Spill Cleanup (<10g, contained in fume hood):

  • Ensure your PPE is intact (lab coat, goggles, double nitrile gloves).

  • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand) to avoid creating dust.[1]

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate the area with a detergent solution, followed by a water rinse.[13]

  • Dispose of all cleaning materials and contaminated gloves as hazardous waste.[14]

Large Spill Cleanup (>10g or any spill outside a fume hood):

  • Alert all personnel and evacuate the immediate area. Restrict access.[13][14]

  • If flammable solvents are present, turn off all ignition sources.[12]

  • Don the appropriate higher-level PPE: chemical-resistant coveralls, double gloves, face shield, goggles, and an N95 respirator.[3]

  • Follow the small spill cleanup procedure, working from the outside of the spill inward to prevent spreading.[13]

  • Place all contaminated materials, including disposable PPE, into a sealed and labeled hazardous waste container for professional disposal.[1][14]

PPE Workflow: Donning, Doffing, and Disposal

Preventing cross-contamination during the removal of PPE is as important as wearing it. The following workflow must be followed strictly.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Inner Gloves Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Enter Enter Work Area Don4->Enter Begin Work Doff1 1. Remove Outer Gloves (turn inside out) Doff2 2. Remove Gown / Apron (turn inside out) Doff1->Doff2 Waste Hazardous Waste Disposal Doff1->Waste Doff3 3. Remove Inner Gloves (turn inside out) Doff2->Doff3 Doff2->Waste Doff4 4. Remove Goggles / Shield Doff3->Doff4 Doff3->Waste Doff5 5. Wash Hands Thoroughly Doff4->Doff5 Exit Exit to Clean Area Doff5->Exit Enter->Doff1 Complete Work

Caption: Workflow for donning and doffing PPE to minimize cross-contamination.

References

  • Angene Chemical. (2024, November 1).
  • RSC Education.
  • National Academy of Sciences. (1995). LCSS: BROMINE.
  • Providence College Environmental Health and Safety. Bromine in orgo lab SOP.
  • Unknown. (n.d.). Standard Operating Procedure.
  • Chemisphere UK. (2020, July 21). SAFETY DATA SHEET SECTION 1: Identification of the substance/mixture and of the company/undertaking.
  • Connor, T. H., & McDiarmid, M. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Benchchem. (2025).
  • AK Scientific, Inc. Safety Data Sheet (United States). Benzenesulfonamide, N-(4-bromophenyl)-.
  • Sigma-Aldrich. (2025, October 7).
  • Fisher Scientific. (2010, June 5).
  • Arctom. CAS NO. 91394-73-9 | N-(3-bromophenyl)
  • Thermo Fisher Scientific. (2025, September 16).
  • West Virginia University Environmental Health & Safety. (2023, March 6).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • Occupational Safety and Health Administration (OSHA). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • HDSpillTrainingVideo. (2018, February 23). Hazardous Drug Spill Training Video [Video]. YouTube.
  • Sigma-Aldrich. This compound | 91394-73-9.
  • Michigan State University Environmental Health & Safety. Spill and Cleaning Protocol.
  • PubChem. 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide.
  • Nipissing University. (2019, June 12).
  • Duke Occupational and Environmental Safety Office. Instructions for Cleaning Spills of Liquid Hazardous Drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.